molecular formula C8H10O5 B7800283 Endothall CAS No. 28874-46-6

Endothall

Cat. No.: B7800283
CAS No.: 28874-46-6
M. Wt: 186.16 g/mol
InChI Key: GXEKYRXVRROBEV-FBXFSONDSA-N
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Description

Endothall (CAS 145-73-3) is a selective contact herbicide, algicide, and plant growth regulator with significant utility in agricultural and environmental research . Its primary applications include controlling a broad spectrum of aquatic weeds—such as hydrilla, pondweed, and milfoil—as well as algae in aquatic ecosystems, and managing annual grasses and broadleaved weeds like annual bluegrass in terrestrial settings, including turf and crops such as sugarbeet and spinach . The compound's main research value lies in its novel mechanism of action; it acts as a serine/threonine protein phosphatase inhibitor, a site of action that is distinct from many other herbicides . This activity leads to the disruption of protein and lipid synthesis, ultimately causing cell membrane failure, leakage of cellular contents, and plant death . As a contact herbicide, it is absorbed through leaves and roots and is known for being fast-acting, with symptoms appearing in plants within 2 to 5 days and control often achieved within 1 to 3 weeks . From an environmental fate perspective, this compound is highly soluble in water and is generally non-persistent, with a typical field dissipation half-life of about 5 to 7 days in soil and one week or less in water bodies . Microbial activity in the presence of sediment is the primary pathway for its degradation in aquatic environments, with hydrolysis, photolysis, and volatilization being negligible . Researchers should note that this compound is highly toxic to mammals via acute oral exposure and is moderately to highly toxic to fish and aquatic invertebrates, but it has a low potential for bioaccumulation . This product is strictly for Research Use Only and is not for diagnostic or therapeutic use, human consumption, or any form of personal use. All safety data sheet (SDS) information must be reviewed and understood prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases.
... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2.

CAS No.

28874-46-6

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+

InChI Key

GXEKYRXVRROBEV-FBXFSONDSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O

Color/Form

Cyrstalline, white solid

density

1.431

melting_point

Converted to anhydride at 90 °C
Colorless crystals. MP: 144 °C /Endothall monohydrate/

physical_description

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide.
Colorless crystals;  [CAMEO] Formulated as granules or soluble concentrate;  [EXTOXNET]

Related CAS

129-67-9 (di-hydrochloride salt)
17439-94-0 (di-ammonium salt)
2164-07-0 (di-potassium salt)

solubility

In water, 1.0X10+5 mg/L at 20 °C
Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28
Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17

vapor_pressure

1.57X10-10 mm Hg at 24 °C

Origin of Product

United States

Foundational & Exploratory

Endothall's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall is a selective, contact herbicide with a multifaceted mechanism of action in plants. While its effects on various physiological processes have been documented for decades, recent research has pinpointed the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), as its primary mode of action. This inhibition disrupts cellular signaling cascades, leading to a cascade of downstream effects, including interference with protein and lipid biosynthesis, disruption of cell membrane integrity, and altered respiration. This guide provides a comprehensive technical overview of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows involved.

Primary Mechanism of Action: Protein Phosphatase Inhibition

The core of this compound's herbicidal activity lies in its ability to inhibit serine/threonine protein phosphatases, with a notable selectivity for Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1).[1][2][3] PP2A is a crucial enzyme in plants, regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and development. By binding to the catalytic subunit of PP2A, this compound prevents the dephosphorylation of target proteins, leading to their hyperphosphorylation and a subsequent disruption of normal cellular functions.[4]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound against PP1 and PP2A has been quantified, demonstrating its higher affinity for PP2A.

EnzymeOrganism/TissueIC50 ValueReference
PP2A Spinach LeafMore sensitive than PP1[3]
PP1 Spinach LeafLess sensitive than PP2A
PP2A (catalytic subunit) Mammalian5- to 12-fold more sensitive than PP1
PP1 (catalytic subunit) Mammalian-
Signaling Pathway: PP2A Inhibition and Cytoskeletal Disruption

The inhibition of PP2A by this compound has profound effects on the plant cytoskeleton, particularly the microtubule network. This is linked to the disruption of the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A that is essential for the proper orientation of the cell division plane and microtubule organization. The resulting malformed spindles and abnormal microtubule patterns lead to an arrest of the cell cycle in prometaphase.

G This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Abnormal_Cell_Division Abnormal Cell Division & Prometaphase Arrest This compound->Abnormal_Cell_Division TON2 TONNEAU2 (TON2) (Regulatory Subunit) PP2A->TON2 Regulates Microtubule_Organization Microtubule Organization & Spindle Formation PP2A->Microtubule_Organization TON2->Microtubule_Organization Controls Cell_Division Normal Cell Division Microtubule_Organization->Cell_Division Enables

This compound's disruption of the PP2A/TON2 pathway.

Secondary Effects on Plant Physiology

The inhibition of PP2A and the subsequent disruption of cellular signaling lead to a range of secondary effects that contribute to this compound's herbicidal efficacy.

Interference with Lipid and Protein Biosynthesis

This compound has been shown to interfere with both lipid and protein synthesis in plants.

Plant SpeciesTissueThis compound ConcentrationInhibition of Malonic Acid IncorporationReference
Hemp (Sesbania exaltata)Hypocotyl segments5 µg/L~40%
Disruption of Cell Membrane Integrity and Respiration

A key symptom of this compound phytotoxicity is the loss of cell membrane integrity, leading to electrolyte leakage and tissue necrosis. This is often accompanied by alterations in the plant's respiratory processes.

Plant SpeciesParameterThis compound ConcentrationEffectReference
HydrillaRespiration100 µMReduced
HydrillaRespiration1000 µMStimulated
HydrillaIon Leakage (in darkness)Not specified30% greater cellular damage than in light after 30 hours
Dose-Response Relationships in Aquatic Weeds

The efficacy of this compound is dependent on both the concentration and the duration of exposure.

Plant SpeciesThis compound Concentration (mg ae/L)Exposure Time (hours)Biomass Reduction
Eurasian watermilfoil0.548>85%
Eurasian watermilfoil1.036>85%
Eurasian watermilfoil3.018>85%
Eurasian watermilfoil5.012>85%
Hydrilla2.048>85%
Hydrilla3.024>85%
Hydrilla4.024>85%
Hydrilla5.024>85%

Experimental Protocols

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol outlines the determination of this compound's inhibitory effect on PP2A activity using a malachite green-based phosphate detection method.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_this compound Prepare this compound serial dilutions Pre_incubation Pre-incubate this compound and PP2A Prep_this compound->Pre_incubation Prep_Enzyme Prepare purified PP2A enzyme solution Prep_Enzyme->Pre_incubation Prep_Substrate Prepare phosphopeptide substrate Initiate_reaction Add substrate to start reaction Prep_Substrate->Initiate_reaction Pre_incubation->Initiate_reaction Incubate Incubate at 30°C Initiate_reaction->Incubate Stop_reaction Add Malachite Green reagent to stop reaction Incubate->Stop_reaction Measure_absorbance Measure absorbance at ~650 nm Stop_reaction->Measure_absorbance Calculate_IC50 Calculate IC50 value Measure_absorbance->Calculate_IC50

Workflow for in vitro PP2A inhibition assay.

Materials:

  • Purified plant PP2A enzyme

  • This compound

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions and the purified PP2A enzyme. Include a control with buffer instead of this compound.

  • Pre-incubate the plate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at approximately 650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Ion Leakage

This protocol describes a method to quantify cell membrane damage by measuring electrolyte leakage from plant tissues.

Materials:

  • Plant leaf discs of uniform size

  • Deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

Procedure:

  • Excise uniform leaf discs from control and this compound-treated plants.

  • Rinse the discs briefly with deionized water to remove surface contaminants.

  • Place a set number of discs in a known volume of deionized water in a test tube or well.

  • Incubate the samples at room temperature with gentle agitation.

  • At specified time intervals, measure the conductivity of the surrounding solution using a conductivity meter.

  • To determine the total ion content, boil the samples for a set period (e.g., 15 minutes) to cause complete cell lysis, cool to room temperature, and measure the final conductivity.

  • Express ion leakage as a percentage of the total conductivity.

Immunofluorescence Microscopy of Microtubules

This protocol provides a general workflow for visualizing the effects of this compound on the microtubule cytoskeleton in plant cells.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Fixation Fix plant tissue in formaldehyde Permeabilization Permeabilize cell walls with enzymes Fixation->Permeabilization Primary_Ab Incubate with primary anti-tubulin antibody Permeabilization->Primary_Ab Wash1 Wash to remove unbound primary antibody Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently-labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash to remove unbound secondary antibody Secondary_Ab->Wash2 Mounting Mount sample on slide with anti-fade agent Wash2->Mounting Microscopy Visualize with a fluorescence microscope Mounting->Microscopy

Workflow for immunofluorescence microscopy of microtubules.

Materials:

  • Plant tissue (e.g., root tips, cell suspension cultures)

  • Fixative (e.g., formaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (containing a detergent like Triton X-100)

  • Primary antibody (e.g., monoclonal anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Mounting medium with an anti-fade agent

  • Fluorescence microscope

Procedure:

  • Fix the plant tissue in a suitable fixative to preserve the cellular structures.

  • Partially digest the cell walls using an enzyme mixture to allow antibody penetration.

  • Permeabilize the cell membranes with a detergent-containing buffer.

  • Incubate the samples with the primary anti-tubulin antibody.

  • Wash the samples to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash the samples to remove unbound secondary antibody.

  • Mount the samples on a microscope slide with an anti-fade mounting medium.

  • Visualize the microtubule structures using a fluorescence microscope.

Conclusion

This compound's mechanism of action in plants is a complex interplay of a primary inhibitory effect on Protein Phosphatase 2A and a cascade of downstream physiological consequences. This guide provides a foundational understanding for researchers and professionals working to further elucidate these pathways, develop new herbicidal compounds, or assess the environmental impact of this compound. The provided quantitative data and experimental protocols serve as a valuable resource for designing and executing further studies in this area. Future research should focus on obtaining more precise quantitative data, particularly IC50 values for plant-specific phosphatases, and further unraveling the intricate signaling networks that are disrupted by this potent herbicide.

References

Endothall as a Protein Phosphatase 2A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a myriad of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against PP2A, and its effects on key cellular signaling pathways. Detailed experimental protocols for assessing PP2A inhibition and visualizations of the affected pathways are included to facilitate further research and drug development efforts targeting PP2A.

Introduction

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a critical role in regulating signal transduction, cell cycle progression, and apoptosis.[1] It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The diverse family of B subunits confers substrate specificity and subcellular localization to the holoenzyme. Given its central role in cellular homeostasis, the dysregulation of PP2A activity is implicated in various diseases, including cancer and neurodegenerative disorders.

This compound, along with its structural analog cantharidin, has emerged as a valuable chemical probe for studying PP2A function.[2] These compounds directly bind to the catalytic subunit of PP2A, inhibiting its enzymatic activity and leading to the hyperphosphorylation of downstream substrates.[2] This guide focuses on the biochemical and cellular effects of this compound as a PP2A inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A.[2] This binding occludes the active site of the enzyme, thereby preventing the dephosphorylation of its protein substrates. The inhibition of PP2A by this compound leads to a hyperphosphorylated state of numerous regulatory proteins, which in turn disrupts various cellular signaling cascades.

dot

Mechanism of this compound-mediated PP2A Inhibition cluster_0 Normal Cellular State cluster_1 In the Presence of this compound Phosphorylated Substrate Phosphorylated Substrate PP2A PP2A Phosphorylated Substrate->PP2A Dephosphorylation Dephosphorylated Substrate Dephosphorylated Substrate PP2A->Dephosphorylated Substrate This compound This compound Inactive PP2A Inactive PP2A This compound->Inactive PP2A Binding & Inhibition Hyperphosphorylated Substrate Hyperphosphorylated Substrate Inactive PP2A->Hyperphosphorylated Substrate Phosphorylated Substrate_2 Phosphorylated Substrate Phosphorylated Substrate_2->Inactive PP2A Dephosphorylation Blocked

This compound binds to and inhibits the catalytic subunit of PP2A.

Quantitative Data Presentation

The inhibitory potency of this compound and related compounds against PP2A and the off-target phosphatase PP1 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorTarget EnzymeIC50 ValueReference(s)
This compound PP2A 19 - 90 nM [3]
PP15.0 µM
Cantharidin PP2A160 - 200 nM
PP11.7 - 1.8 µM
Okadaic Acid PP2A0.1 - 0.3 nM
PP115 - 50 nM

Impact on Cellular Signaling Pathways

PP2A is a master regulator of multiple signaling pathways critical for cell growth, proliferation, and survival. By inhibiting PP2A, this compound can lead to the hyperactivation of several oncogenic pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A negatively regulates this pathway by dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A by this compound removes this negative regulation, leading to sustained activation of the MAPK pathway.

dot

This compound's Effect on the MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation PP2A PP2A PP2A->MEK PP2A->ERK This compound This compound This compound->PP2A Inhibition

This compound inhibits PP2A, leading to hyperactivation of the MAPK pathway.
Wnt/β-catenin and mTOR Signaling Pathways

PP2A also plays a crucial role in downregulating the Wnt/β-catenin and mTOR signaling pathways, both of which are central to cell growth and proliferation. Inhibition of PP2A by this compound can, therefore, lead to the aberrant activation of these pathways, contributing to tumorigenesis.

dot

Impact of this compound on Wnt and mTOR Pathways cluster_wnt Wnt/β-catenin Pathway cluster_mtor mTOR Pathway Wnt Wnt β-catenin β-catenin Wnt->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription PP2A_wnt PP2A PP2A_wnt->β-catenin Growth Signals Growth Signals PI3K PI3K Growth Signals->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis PP2A_mtor PP2A PP2A_mtor->Akt PP2A_mtor->mTORC1 This compound This compound This compound->PP2A_wnt Inhibition This compound->PP2A_mtor Inhibition

This compound-mediated PP2A inhibition activates Wnt and mTOR signaling.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to measure the inhibitory activity of compounds like this compound against PP2A.

Malachite Green Phosphate Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.

Materials:

  • Purified PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/ml BSA, 0.1% β-mercaptoethanol)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • This compound-sodium dilutions

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Polyvinyl alcohol)

  • Malachite Green Working Solution (3 parts A: 1 part B, freshly prepared)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound-sodium in Assay Buffer.

  • In a 96-well plate, add 20 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

  • Add 10 µL of purified PP2A enzyme to each well.

  • Pre-incubate the plate for 10 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for 15-30 minutes.

  • Stop the reaction and develop color by adding 50 µL of Malachite Green Working Solution to each well.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting a dose-response curve.

dot

Workflow for Malachite Green PP2A Inhibition Assay Prepare this compound Dilutions Prepare this compound Dilutions Add Reagents to Plate Add to 96-well plate: - 20 µL Assay Buffer/Endothall - 10 µL PP2A Enzyme Prepare this compound Dilutions->Add Reagents to Plate Pre-incubate Pre-incubate 10 min at 30°C Add Reagents to Plate->Pre-incubate Initiate Reaction Add 20 µL Phosphopeptide Substrate Pre-incubate->Initiate Reaction Incubate Incubate 15-30 min at 30°C Initiate Reaction->Incubate Stop and Develop Color Add 50 µL Malachite Green Solution Incubate->Stop and Develop Color Incubate for Color Incubate 15-20 min at RT Stop and Develop Color->Incubate for Color Measure Absorbance Measure Absorbance at 620-650 nm Incubate for Color->Measure Absorbance Data Analysis Calculate % Inhibition and determine IC50 Measure Absorbance->Data Analysis

A step-by-step workflow for the Malachite Green assay.
p-Nitrophenyl Phosphate (pNPP) Assay

This assay utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PP2A, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Purified PP2A enzyme

  • Assay Buffer (as above)

  • pNPP Substrate Solution

  • This compound-sodium dilutions

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound-sodium in Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

  • Add 25 µL of purified PP2A enzyme to each well.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

dot

Workflow for pNPP PP2A Inhibition Assay Prepare this compound Dilutions Prepare this compound Dilutions Add Reagents to Plate Add to 96-well plate: - 25 µL Assay Buffer/Endothall - 25 µL PP2A Enzyme Prepare this compound Dilutions->Add Reagents to Plate Pre-incubate Pre-incubate 10 min at 37°C Add Reagents to Plate->Pre-incubate Initiate Reaction Add 50 µL pNPP Substrate Pre-incubate->Initiate Reaction Incubate Incubate 30-60 min at 37°C Initiate Reaction->Incubate Stop Reaction Add 50 µL Stop Solution Incubate->Stop Reaction Measure Absorbance Measure Absorbance at 405 nm Stop Reaction->Measure Absorbance Data Analysis Calculate % Inhibition and determine IC50 Measure Absorbance->Data Analysis

A step-by-step workflow for the pNPP assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of PP2A in cellular physiology and pathology. Its potency and selectivity for PP2A make it a useful compound for dissecting PP2A-mediated signaling pathways. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of PP2A regulation and to explore its potential as a therapeutic target in various diseases. Careful consideration of its off-target effects on PP1, especially at higher concentrations, is crucial for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Endothall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, has been utilized for decades in both terrestrial and aquatic environments for the control of a wide range of weeds.[1][2] Its primary mode of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling, leading to a cascade of downstream effects that result in plant cell death.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[5] Its structure consists of a bridged bicyclic ether with two adjacent carboxylic acid groups. This unique structure is central to its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
CAS Number 145-73-3
Molecular Formula C₈H₁₀O₅
InChI Key GXEKYRXVRROBEV-UHFFFAOYSA-N
SMILES C1C2CC(C1O2)C(=O)O)C(=O)O

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and interaction with biological systems. It is a white, odorless crystalline solid.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 186.16 g/mol
Melting Point 144 °C (decomposes)
Water Solubility 100 g/L at 20 °C
logP (Octanol-Water Partition Coefficient) -0.5 to 1.91 (for the acid form)
Vapor Pressure 1.57 x 10⁻¹⁰ mm Hg at 24 °C
pKa₁ 3.4
pKa₂ 6.7

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a myriad of cellular processes. However, its phytotoxicity is also attributed to its effects on other cellular functions, including protein and lipid synthesis, and the disruption of cell membrane integrity.

Inhibition of Protein Phosphatase 2A (PP2A)

PP2A is a crucial regulator of cell cycle progression, signal transduction, and vesicle trafficking. By inhibiting PP2A, this compound disrupts the dephosphorylation of numerous substrate proteins, leading to a hyperphosphorylated state and subsequent cellular dysfunction.

Table 3: Inhibitory Activity of this compound against Protein Phosphatases

Enzyme TargetIC₅₀
Protein Phosphatase 2A (PP2A) 90 nM
Protein Phosphatase 1 (PP1) >10,000 nM

Note: IC₅₀ values can vary depending on the specific assay conditions and the form of this compound used.

Endothall_PP2A_Inhibition_Pathway cluster_cell Plant Cell cluster_downstream Downstream Cellular Processes This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits PhosphoProteins Phosphorylated Substrate Proteins PP2A->PhosphoProteins Dephosphorylates DephosphoProteins Dephosphorylated Substrate Proteins Mitosis Mitosis Disruption PhosphoProteins->Mitosis VesicleTrafficking Altered Vesicle Trafficking PhosphoProteins->VesicleTrafficking SignalTransduction Aberrant Signal Transduction PhosphoProteins->SignalTransduction CellCycle Cell Cycle Arrest PhosphoProteins->CellCycle PP2A_Inhibition_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PP2A, this compound) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 30°C Prepare_Mixture->Pre_Incubate Add_Substrate Add Phosphopeptide Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Add_Malachite_Green Add Malachite Green Reagent Incubate->Add_Malachite_Green Measure_Absorbance Measure Absorbance (620-650 nm) Add_Malachite_Green->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Endothall Degradation in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Endothall, a commonly used aquatic herbicide, in aquatic environments. The document summarizes key quantitative data, details experimental methodologies for studying its degradation, and visualizes the known and putative degradation pathways.

Introduction

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a contact herbicide utilized for the control of submerged aquatic vegetation and algae.[1] Its fate in aquatic ecosystems is of significant interest due to potential impacts on non-target organisms and water quality. The primary mechanism of this compound dissipation from the water column is microbial degradation.[2][3] Abiotic processes such as photolysis and hydrolysis are generally considered minor contributors to its breakdown under typical environmental conditions.[4] This guide focuses on the core pathways of this compound degradation, providing researchers with a foundational understanding for environmental risk assessment and the development of bioremediation strategies.

Degradation Pathways

The breakdown of this compound in aquatic systems is predominantly a biological process driven by microorganisms. The presence of sediment and acclimated microbial populations can significantly influence the rate of degradation.

Microbial Degradation

Microbial action is the principal route of this compound degradation in aquatic environments. The process is primarily aerobic, with slower degradation rates observed under anaerobic conditions. A variety of microorganisms, including bacteria of the genus Arthrobacter, have been identified as capable of utilizing this compound as a sole source of carbon and energy. The degradation often exhibits a lag phase, followed by a more rapid breakdown as the specific microbial populations acclimate and proliferate.

The primary breakdown product of this compound is glutamic acid, a naturally occurring amino acid that is readily metabolized by a wide range of microorganisms. The biotransformation is thought to involve the cleavage of the oxabicyclo ring structure, leading to the formation of intermediates that enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Ultimately, this compound is mineralized to carbon dioxide, water, and oxygen.

Photolysis

Photodegradation is not considered a significant pathway for this compound removal in aquatic systems. Studies have shown that this compound is relatively stable to photolysis under typical sunlight conditions.

Hydrolysis

Chemical hydrolysis is also not a major degradation route for this compound under normal environmental pH and temperature ranges. The molecule is stable to hydrolysis at acidic and neutral pH, with very slow breakdown observed under highly alkaline conditions.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize quantitative data from different studies.

ParameterConditionValueReference(s)
Half-life (t½) Aerobic aquatic environment~1 week or less
Anaerobic aquatic environment10 days (dipotassium salt)
Field studies (general)5 - 10 days
Ponds (0.3-10 ppm application)Undetectable after 2.5-4 days
Experimental greenhouse pools (0.3-1.4 ppm)4 days
Irrigation supply ponds (2 ppm)12 days
Anoxic water28% removal after 30 days

Table 1: Summary of this compound Half-life in Aquatic Systems.

Environmental FactorEffect on Degradation RateReference(s)
Temperature Increased temperature leads to a faster degradation rate.
Oxygen Aerobic conditions favor rapid degradation; anaerobic conditions slow it down.
Microbial Population Presence of adapted microbial communities significantly accelerates degradation.
Sediment The presence of sediment is crucial for microbial degradation to occur.
Organic Matter Presence of organic matter can influence microbial activity and degradation rates.

Table 2: Influence of Environmental Factors on this compound Degradation.

Experimental Protocols

The study of this compound degradation involves various experimental setups and analytical techniques. Below are detailed methodologies for key experiments.

Mesocosm Studies for Microbial Degradation

Objective: To evaluate the rate and pathway of this compound degradation in a simulated aquatic environment.

Methodology:

  • Mesocosm Setup: Establish replicate mesocosms (e.g., large glass tanks or outdoor ponds) containing water and sediment from a relevant aquatic source.

  • Acclimation (Optional): For some treatments, pre-expose the water and sediment to low concentrations of this compound to acclimate the microbial community.

  • This compound Application: Spike the mesocosms with a known concentration of this compound (e.g., analytical grade standard). Include control mesocosms without this compound.

  • Sample Collection: Collect water and sediment samples at regular time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Sample Preparation:

    • Water: Filter the water samples to remove suspended particles. Acidify the samples to preserve the analytes.

    • Sediment: Extract this compound and its metabolites from the sediment using an appropriate solvent (e.g., methanol or acetonitrile).

  • Analytical Quantification: Analyze the concentration of this compound and its degradation products in the prepared samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization (as per EPA Method 548.1).

  • Data Analysis: Calculate the dissipation rate and half-life of this compound in the water and sediment phases.

Analytical Method for this compound in Water (Based on EPA Method 548.1)

Objective: To quantify the concentration of this compound in aqueous samples.

Methodology:

  • Solid Phase Extraction (SPE): Pass a known volume of the water sample through an anion exchange SPE cartridge to retain this compound.

  • Elution: Elute the this compound from the SPE cartridge using an acidified methanol solution.

  • Derivatization: Convert the this compound to its dimethyl ester derivative by heating it with an acidic methanol solution. This step is necessary to make the analyte volatile for GC analysis.

  • Liquid-Liquid Extraction: Extract the this compound dimethyl ester into an organic solvent such as methylene chloride.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer. The GC separates the this compound derivative from other compounds, and the MS provides sensitive and selective detection and quantification.

  • Quantification: Determine the concentration of this compound in the original sample by comparing the peak area of the derivative to a calibration curve prepared from known standards.

Identification of Degrading Microorganisms

Objective: To isolate and identify microorganisms capable of degrading this compound.

Methodology:

  • Enrichment Culture: Inoculate a minimal salts medium containing this compound as the sole carbon source with water or sediment from a contaminated site.

  • Isolation: After several transfers to fresh medium to enrich for this compound-degrading organisms, plate the culture onto solid minimal medium with this compound to obtain isolated colonies.

  • Degradation Assay: Confirm the degradative ability of the isolates by growing them in liquid culture with this compound and monitoring its disappearance over time using LC-MS/MS or GC-MS.

  • Molecular Identification: Identify the potent degrading isolates by sequencing the 16S rRNA gene and comparing the sequence to databases such as GenBank.

Visualization of Pathways and Workflows

This compound Degradation Pathways

The following diagrams illustrate the overall and a putative detailed microbial degradation pathway of this compound.

Endothall_Degradation_Overview This compound This compound (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) Microbial_Degradation Microbial Degradation (Primary Pathway) This compound->Microbial_Degradation Photolysis Photolysis (Minor Pathway) This compound->Photolysis Hydrolysis Hydrolysis (Minor Pathway) This compound->Hydrolysis Glutamic_Acid Glutamic Acid Microbial_Degradation->Glutamic_Acid TCA_Cycle Tricarboxylic Acid (TCA) Cycle Glutamic_Acid->TCA_Cycle Mineralization Mineralization (CO2 + H2O + O2) TCA_Cycle->Mineralization

Caption: Overview of this compound degradation pathways in aquatic systems.

Putative_Endothall_Microbial_Degradation cluster_this compound This compound Structure cluster_pathway Putative Degradation Pathway cluster_enzymes Putative Enzymes This compound This compound (C8H10O5) Ring_Cleavage Oxidative Ring Cleavage (Oxygenase-mediated) This compound->Ring_Cleavage Intermediate1 Acyclic Dicarboxylic Acid Intermediate Ring_Cleavage->Intermediate1 Oxygenase Monooxygenase/ Dioxygenase Decarboxylation Decarboxylation Intermediate1->Decarboxylation Intermediate2 Glutaric Acid Precursor Decarboxylation->Intermediate2 Decarboxylase Decarboxylase Amination Reductive Amination Intermediate2->Amination Glutamic_Acid Glutamic Acid Amination->Glutamic_Acid Aminotransferase Aminotransferase TCA_Cycle Entry into TCA Cycle Glutamic_Acid->TCA_Cycle

Caption: Putative microbial degradation pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for studying this compound degradation and identifying the responsible microorganisms.

Experimental_Workflow_Degradation_Study Start Start: Degradation Study Mesocosm Set up Aquatic Mesocosms (Water + Sediment) Start->Mesocosm Spike Spike with this compound Mesocosm->Spike Sampling Collect Water & Sediment Samples at Time Intervals Spike->Sampling Extraction Extract Analytes Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Calculate Half-life and Identify Metabolites Analysis->Data End End: Degradation Profile Data->End

Caption: Workflow for an this compound degradation study in mesocosms.

Experimental_Workflow_Microbe_ID Start Start: Microbe Identification Enrichment Enrichment Culture with This compound as Sole Carbon Source Start->Enrichment Isolation Isolate Colonies on Solid Minimal Medium Enrichment->Isolation Confirmation Confirm Degradation Ability of Isolates in Liquid Culture Isolation->Confirmation DNA_Extraction Extract Genomic DNA Confirmation->DNA_Extraction PCR Amplify 16S rRNA Gene via PCR DNA_Extraction->PCR Sequencing Sequence 16S rRNA Gene PCR->Sequencing Identification Identify Microorganism via Sequence Comparison (BLAST) Sequencing->Identification End End: Identified Degrader Identification->End

Caption: Workflow for identifying this compound-degrading microorganisms.

Conclusion

The degradation of this compound in aquatic systems is a complex process dominated by microbial activity. Understanding the pathways and the factors that influence them is crucial for predicting the environmental fate of this herbicide. While the overall transformation to glutamic acid and subsequent mineralization is established, further research is needed to elucidate the specific enzymatic steps and intermediate metabolites involved in the initial ring cleavage and subsequent breakdown. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science and drug development to further investigate the intricate processes of this compound degradation.

References

An In-depth Technical Guide to the Environmental Fate and Persistence of Endothall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the herbicide Endothall. The information is curated to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation of this compound in the Environment

The primary mechanism for the dissipation of this compound from the environment is microbial degradation. Other abiotic degradation processes such as hydrolysis and photolysis are generally not considered significant routes of breakdown under typical environmental conditions.[1][2]

Microbial Degradation

Microorganisms in soil and aquatic environments are the principal drivers of this compound degradation.[3][4] The rate of this biodegradation is influenced by several factors, including the presence of a competent microbial population, temperature, and the availability of oxygen.[1] Studies have shown that degradation is faster in the presence of sediment, which harbors a higher concentration of microorganisms. One of the key bacterial genera capable of utilizing this compound as a sole carbon and energy source is Arthrobacter.

The initial and major breakdown product of this compound is glutamic acid, a naturally occurring amino acid. This is followed by further metabolism to other simple organic acids and eventual mineralization to carbon dioxide.

Below is a simplified representation of the microbial degradation pathway of this compound.

Endothall_Degradation_Pathway This compound This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) Intermediates Intermediate Metabolites This compound->Intermediates Microbial Action (e.g., Arthrobacter sp.) Glutamic_Acid Glutamic Acid Intermediates->Glutamic_Acid Primary Breakdown TCA_Cycle Tricarboxylic Acid (TCA) Cycle Glutamic_Acid->TCA_Cycle Metabolism CO2 Carbon Dioxide (CO2) + Water (H2O) + Biomass TCA_Cycle->CO2 Mineralization

Microbial Degradation Pathway of this compound
Abiotic Degradation

Hydrolysis: this compound is stable to hydrolysis at acidic and neutral pH. At a pH of 7, the hydrolysis half-life has been reported to be as long as 28-25 days, indicating that this is not a primary degradation pathway.

Photolysis: Photodegradation is not a significant route of dissipation for this compound in the aquatic environment. One study noted a half-life of less than 24 hours at pH 5 under xenon arc lamp exposure, but this was not consistently observed.

Persistence of this compound in Environmental Compartments

The persistence of this compound is generally low in both terrestrial and aquatic environments due to its susceptibility to microbial degradation.

Persistence in Water

In aquatic systems, the half-life of this compound can range from a few days to several weeks, depending on conditions. Under aerobic conditions, the half-life is typically around one week or less. In anaerobic aquatic environments, degradation is slower, with a reported half-life of approximately 10 days for the dipotassium salt. The presence of aquatic plants and organic matter can also influence its persistence.

Persistence in Soil

In soil, this compound is also readily degraded by microorganisms. The half-life in soil is reported to be in the range of 4 to 9 days. Factors such as soil type, organic matter content, temperature, and moisture content can affect the rate of degradation.

The following table summarizes the half-life of this compound in various environmental compartments.

Environmental CompartmentConditionHalf-life (days)References
WaterAerobic4 - 7
WaterAnaerobic10
Water (Pond)Field Study5 - 10
SoilAerobic4 - 9
Soil (Clay)-4 - 5
Soil (High Organic Content)-9

Mobility and Transport of this compound

This compound's high water solubility and low potential for adsorption to soil and sediment particles indicate that it has the potential for mobility in the environment.

Adsorption to Soil and Sediment

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. A low Koc value suggests high mobility. This compound has a very low Koc, with reported values of less than 2, indicating that it does not bind strongly to soil or sediment and is likely to be mobile in the soil column.

The following table summarizes the soil adsorption coefficient for this compound.

ParameterValueInterpretationReferences
Koc (mL/g)< 2Very High Mobility
Volatilization

Due to its low vapor pressure, volatilization of this compound from water or soil surfaces is not expected to be a significant dissipation pathway.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioconcentration factor (BCF) is a key parameter used to assess this potential.

Studies have shown that this compound has a very low potential for bioaccumulation in aquatic organisms. The whole-body bioconcentration factor (BCF) in bluegill sunfish has been measured to be less than 1. This low BCF is consistent with this compound's high water solubility and low octanol-water partition coefficient.

The following table summarizes the bioconcentration factor for this compound.

OrganismBCF ValueInterpretationReferences
Bluegill Sunfish (Lepomis macrochirus)< 1Low Bioaccumulation Potential

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to determine the environmental fate parameters of this compound.

Determination of this compound Residues in Water (Based on EPA Method 548.1)

This method is used for the determination of this compound in drinking water sources and finished drinking water.

Principle: A water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger. The retained this compound is then eluted with acidic methanol. The eluate is derivatized to its dimethyl ester, which is then extracted and concentrated. The concentration of the this compound dimethyl ester is determined by gas chromatography (GC) with a mass spectrometer (MS) or a flame ionization detector (FID).

Detailed Protocol:

  • Sample Collection and Preservation: Collect a 100 mL water sample in a clean glass container. If residual chlorine is present, dechlorinate with 80 mg of sodium thiosulfate per liter. Acidify biologically active samples to a pH of 1.5-2 with hydrochloric acid. Store samples at 4°C away from light.

  • Solid Phase Extraction (SPE):

    • Condition an LSE cartridge by passing appropriate solvents through it.

    • Pass the 100 mL water sample through the conditioned cartridge.

    • Elute the trapped this compound from the cartridge with acidic methanol.

  • Derivatization:

    • Add a small volume of methylene chloride as a co-solvent to the eluate.

    • Heat the mixture to form the dimethyl ester of this compound.

  • Liquid-Liquid Extraction:

    • Add salted reagent water to the derivatized solution.

    • Extract the this compound dimethyl ester into methylene chloride.

  • Concentration: Reduce the volume of the methylene chloride extract using a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract using a GC-MS or GC-FID system.

Below is a workflow diagram for the analysis of this compound in water.

Endothall_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample_Collection 1. Sample Collection (100 mL water) Preservation 2. Preservation (Dechlorination, Acidification) Sample_Collection->Preservation SPE 3. Solid Phase Extraction (LSE Cartridge) Preservation->SPE Elution 4. Elution (Acidic Methanol) SPE->Elution Derivatization 5. Derivatization (to Dimethyl Ester) Elution->Derivatization LLE 6. Liquid-Liquid Extraction (Methylene Chloride) Derivatization->LLE Concentration 7. Concentration (Nitrogen Evaporation) LLE->Concentration GC_Analysis 8. GC-MS or GC-FID Analysis Concentration->GC_Analysis Quantification 9. Quantification GC_Analysis->Quantification

Workflow for this compound Analysis in Water
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Principle: The test substance, typically radiolabeled, is applied to soil samples which are then incubated under controlled aerobic or anaerobic conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.

Detailed Protocol:

  • Soil Selection and Preparation: Select and characterize at least three different soil types with varying properties (e.g., texture, organic carbon content, pH). Sieve the soils and adjust the moisture content.

  • Test Substance Application: Apply the test substance (e.g., 14C-labeled this compound) to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Incubate the treated soil in a flow-through system or biometer flasks that allow for the continuous supply of air and trapping of evolved CO2.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: At appropriate intervals, collect replicate soil samples.

  • Extraction: Extract the soil samples with suitable solvents to recover the parent compound and its transformation products.

  • Analysis: Analyze the extracts using techniques such as liquid scintillation counting (LSC) for total radioactivity and high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for the separation and quantification of the parent compound and its metabolites.

  • Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the parent compound and identify major transformation products.

Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD Guideline 106)

This guideline describes a laboratory test method to determine the adsorption and desorption of a chemical to and from soil.

Principle: Aqueous solutions of the test substance of known concentration are equilibrated with known amounts of soil. The concentration of the test substance in the aqueous phase is measured after separation of the two phases, and the amount adsorbed to the soil is calculated.

Detailed Protocol:

  • Soil and Test Solution Preparation: Use a minimum of five different soil types. Prepare a stock solution of the test substance (e.g., this compound) in a 0.01 M CaCl2 solution.

  • Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

  • Adsorption Phase:

    • Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the soil-solution suspension by shaking at a constant temperature for the predetermined equilibration time.

    • Separate the soil and aqueous phases by centrifugation.

    • Analyze the concentration of the test substance in the supernatant.

  • Desorption Phase (Optional): After the adsorption equilibrium is reached, replace a portion of the supernatant with a fresh solution of 0.01 M CaCl2 and re-equilibrate to determine the extent of desorption.

  • Data Analysis: Calculate the amount of test substance adsorbed to the soil. Determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the organic carbon-normalized adsorption coefficient (Koc).

Bioconcentration in Fish: Flow-Through Method (Based on OECD Guideline 305)

This guideline describes a procedure for determining the bioconcentration of a chemical in fish.

Principle: Fish are exposed to the test substance at a constant concentration in a flow-through system for a defined period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the test substance in the fish tissue and in the water is measured at intervals during both phases.

Detailed Protocol:

  • Test Organism: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).

  • Test Conditions: Maintain a continuous flow of water with a constant concentration of the test substance during the uptake phase.

  • Uptake Phase: Expose the fish to the test substance for a period sufficient to reach a steady-state concentration in the fish tissue (typically up to 28 days).

  • Depuration Phase: Transfer the fish to a clean, flowing water system and monitor the elimination of the test substance from their tissues.

  • Sampling and Analysis:

    • At selected time intervals during both phases, sample fish and water.

    • Analyze the concentration of the test substance in the fish tissue (whole body or specific organs) and in the water samples.

  • Data Analysis: Calculate the uptake and depuration rate constants (k1 and k2). The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. The kinetic bioconcentration factor (BCFk) is calculated as the ratio of the uptake rate constant to the depuration rate constant (k1/k2).

Conclusion

This compound is characterized by its relatively low persistence in the environment, primarily due to efficient microbial degradation in both soil and aquatic systems. Its high water solubility and low adsorption to soil particles suggest a potential for mobility, although its rapid degradation often limits the extent of leaching. Furthermore, this compound exhibits a very low potential for bioaccumulation in aquatic organisms. The environmental fate of this compound is significantly influenced by local conditions such as microbial population, temperature, and the presence of organic matter. A thorough understanding of these factors is crucial for assessing the potential environmental impact of its use.

References

The Silent Toll: An In-Depth Toxicological Profile of Endothall on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endothall, a widely utilized herbicide for controlling aquatic and terrestrial weeds, presents a complex toxicological profile for non-target organisms. Its impact varies significantly depending on the chemical formulation—ranging from the less toxic dipotassium salt to the more potent monoamine salt and acid forms. This technical guide synthesizes the current understanding of this compound's effects on a variety of non-target species, details the experimental approaches used to assess its toxicity, and elucidates its molecular mechanism of action.

Quantitative Toxicological Data

The toxicity of this compound to non-target organisms is summarized below, with data presented for various species and formulations. The values, primarily LC50 (lethal concentration for 50% of a population) and LD50 (lethal dose for 50% of a population), are crucial for assessing the acute risk posed by this herbicide.

Aquatic Organisms

This compound's impact on aquatic life is a primary concern due to its direct application to water bodies. The toxicity varies considerably with the formulation.

OrganismFormulationLC50 (96-hour)Reference
Fish
Rainbow Trout (Oncorhynchus mykiss)Dipotassium Salt (40.3%)230 - 450 ppm[1]
Bluegill Sunfish (Lepomis macrochirus)Dipotassium Salt (40.3%)343 - 450 ppm[1]
Channel Catfish (Ictalurus punctatus)Dipotassium Salt (40.3%)>150 ppm[1]
Sheepshead Minnow (Cyprinodon variegatus)Technical Acid39 - 110 ppm[1]
Bluegill Sunfish (Lepomis macrochirus)Monoamine Salt0.19 - 2.0 ppm[1]
Sheepshead Minnow (Cyprinodon variegatus)Monoamine Salt0.19 - 2.0 ppm
Invertebrates
Water Flea (Daphnia magna)Dipotassium Salt240 - 740 ppm
Mysid Shrimp (Americamysis bahia)Technical Acid39 - 110 ppm
Water Flea (Daphnia magna)Monoamine Salt0.19 - 2.0 ppm
Mysid Shrimp (Americamysis bahia)Monoamine Salt0.19 - 2.0 ppm
Scud (Amphipoda)Dipotassium Salt (40.3%)313 ppm
Terrestrial Organisms

The risk to terrestrial animals arises from the use of this compound as a desiccant on crops and from incidental exposure.

OrganismFormulationLD50Reference
Birds
Mallard Duck (Anas platyrhynchos)Dipotassium Salt344 mg/kg (21-day)
Bobwhite Quail (Colinus virginianus)Dipotassium Salt>5,000 ppm (8-day dietary)
Mallard Duck (Anas platyrhynchos)Dipotassium Salt>5,000 ppm (8-day dietary)
Mammals
Rat (Rattus norvegicus)Acid Form35 - 51 mg/kg (oral)
Rat (Rattus norvegicus)Sodium Salt182 - 197 mg/kg (oral)
Guinea Pig (Cavia porcellus)Disodium Salt250 mg/kg (oral)
Rabbit (Oryctolagus cuniculus)Disodium Salt100 mg/kg (dermal)

Experimental Protocols

Toxicological evaluations of this compound generally adhere to standardized guidelines established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). While specific study reports are often proprietary, the methodologies follow established protocols.

Aquatic Toxicity Testing
  • Fish Acute Toxicity Test (Following OECD TG 203 or EPA 850.1075): This test determines the LC50 of this compound in fish.

    • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

    • Methodology: Fish are exposed to a range of this compound concentrations in a static or flow-through system for 96 hours. Observations on mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored.

  • Invertebrate Acute Immobilisation Test (Following OECD TG 202 or EPA 850.1010): This test assesses the EC50 (immobilization) in aquatic invertebrates.

    • Test Species: Daphnia magna is a standard test organism.

    • Methodology: Neonate daphnids (less than 24 hours old) are exposed to various concentrations of this compound for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50.

G cluster_setup Test Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Reporting Test Organisms Test Organisms Acclimation Acclimation Test Organisms->Acclimation Test Substance (this compound) Test Substance (this compound) Exposure Exposure Test Substance (this compound)->Exposure Dilution Water Dilution Water Dilution Water->Exposure Test Vessels Test Vessels Test Vessels->Exposure Acclimation->Exposure Introduce organisms Observation Observation Exposure->Observation 24, 48, 72, 96h Data Analysis Data Analysis Observation->Data Analysis Mortality/Immobilization LC50/EC50 Calculation LC50/EC50 Calculation Data Analysis->LC50/EC50 Calculation Probit/Logit Final Report Final Report LC50/EC50 Calculation->Final Report

Figure 1: Generalized workflow for aquatic toxicity testing.

Avian Toxicity Testing
  • Avian Acute Oral Toxicity Test (Following OECD TG 223 or EPA 850.2100): This test is designed to determine the acute oral LD50.

    • Test Species: Mallard ducks (Anas platyrhynchos) and Bobwhite quail (Colinus virginianus) are commonly used.

    • Methodology: Birds are administered a single oral dose of this compound. They are then observed for at least 14 days for mortality and signs of toxicity. Body weight and food consumption are monitored.

  • Avian Dietary Toxicity Test (Following OECD TG 205 or EPA 850.2200): This test determines the LC50 from dietary exposure.

    • Test Species: Mallard ducklings and Bobwhite quail chicks are typically used.

    • Methodology: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a clean diet. Mortality, clinical signs, body weight, and food consumption are recorded.

Mammalian Toxicity Testing
  • Acute Oral Toxicity (Following OECD TG 420, 423, or 425): These stepwise procedures are used to determine the LD50 in mammals.

    • Test Species: The rat (Rattus norvegicus) is the preferred species.

    • Methodology: A single dose of this compound is administered orally to a small number of animals. The dose for the next animal or group of animals is adjusted up or down depending on the outcome. This process continues until the LD50 can be estimated. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Signaling Pathways of Toxicity

The primary mechanism of this compound's toxicity in non-target organisms, particularly in plants and likely extending to animals, involves the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) . These enzymes are crucial for a vast array of cellular processes, and their inhibition leads to a cascade of downstream effects.

G cluster_this compound This compound Exposure cluster_cellular Cellular Impact cluster_downstream Downstream Effects This compound This compound PP1_PP2A Inhibition of PP1 & PP2A This compound->PP1_PP2A Hyperphosphorylation Hyperphosphorylation of regulatory proteins PP1_PP2A->Hyperphosphorylation CellCycle Cell Cycle Dysregulation Hyperphosphorylation->CellCycle G1/S & G2/M arrest Microtubule Microtubule Instability Hyperphosphorylation->Microtubule Malformed spindles Apoptosis Induction of Apoptosis CellCycle->Apoptosis Microtubule->Apoptosis

Figure 2: this compound's primary signaling pathway via PP1/PP2A inhibition.

The inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous substrate proteins that are normally dephosphorylated by these enzymes. This disruption of the cellular phosphorylation-dephosphorylation balance has several key consequences:

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G1/S and G2/M checkpoints. This is likely due to the altered phosphorylation state of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and the retinoblastoma protein (Rb).

  • Disruption of Microtubule Dynamics: The proper formation and function of the mitotic spindle are highly dependent on the phosphorylation status of microtubule-associated proteins. This compound-induced inhibition of phosphatases leads to malformed spindles and disorganized microtubule structures, ultimately interfering with cell division.

  • Induction of Apoptosis: The culmination of cell cycle disruption and cellular stress often leads to programmed cell death, or apoptosis. While the precise apoptotic pathway activated by this compound is still under investigation, it is a likely consequence of the widespread cellular dysfunction caused by PP1/PP2A inhibition.

In addition to this primary mechanism, other toxic effects of this compound have been reported, including interference with plant respiration, lipid biosynthesis, and protein synthesis. The relationship between these effects and the inhibition of protein phosphatases is an area of ongoing research.

G cluster_mechanism This compound's Multi-faceted Toxicity cluster_outcome Cellular Outcome This compound This compound PP_Inhibition PP1/PP2A Inhibition This compound->PP_Inhibition Resp_Inhibition Respiratory Inhibition This compound->Resp_Inhibition Metabolic_Disruption Lipid & Protein Synthesis Disruption This compound->Metabolic_Disruption Cell_Death Cell Death / Toxicity PP_Inhibition->Cell_Death Resp_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Figure 3: Logical relationship of this compound's toxic mechanisms.

References

The Bioaccumulation Potential of Endothall in Aquatic Ecosystems: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of Endothall, a widely used aquatic herbicide. This document synthesizes available quantitative data, details common experimental protocols for assessing bioaccumulation, and visually represents key processes to support research and environmental risk assessment efforts.

Executive Summary

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is quantitatively expressed through parameters such as the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (Kow). A low Kow value generally indicates low lipophilicity and, consequently, a lower tendency to accumulate in the fatty tissues of organisms. The BCF is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water.

The available data for this compound, summarized in Table 1, consistently demonstrate its low bioaccumulation potential.

ParameterValueSpeciesCommentsSource
Bioconcentration Factor (BCF) < 1Bluegill (Lepomis macrochirus)Whole body BCF. This value is also supported by calculations based on water solubility.
0.003 - 0.008BluegillsField study with a 5 mg/L dipotassium this compound water concentration. No residue was detected in fish flesh after 72 hours.
~1Fish (general)General reported BCF, with a range of 0.003 to 10 depending on species and environmental conditions.
10Mosquitofish (Gambusia affinis)Observed in a modified Metcalf model ecosystem.
150Water flea (Daphnia)Residue concentrations were transient and not passed along trophic levels.
63Green algaeResidue concentrations were transient and not passed along trophic levels.
36SnailResidue concentrations were transient and not passed along trophic levels.
Octanol-Water Partition Coefficient (log Kow) 1.91Not ApplicableA low log Kow value indicates high water solubility and low potential for partitioning into lipids.
Very lowNot ApplicableIndicated by very low octanol/water partition coefficients.

Experimental Protocols for Bioaccumulation Assessment

The determination of a chemical's bioconcentration factor is typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 305 and the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 850.1730. These protocols provide a framework for the aqueous and dietary exposure of fish to a test substance to ensure data quality and comparability.

Generalized Protocol for a Fish Bioconcentration Study (based on OECD 305)

This section outlines a typical experimental workflow for determining the BCF of a substance like this compound in fish.

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

Test Organism: A species such as Bluegill (Lepomis macrochirus), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) is commonly used. Healthy, juvenile fish free of observable diseases are selected for the study.

Test System: A flow-through system is preferred to maintain constant concentrations of the test substance and water quality parameters. The system consists of exposure tanks for the test concentrations and a control tank receiving only clean water.

Test Phases: The study is divided into two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period, typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish samples are collected at regular intervals for analysis.

  • Depuration Phase: Following the uptake phase, the remaining fish are transferred to a clean water environment (free of the test substance) and observed for a period during which the substance is eliminated from their bodies. Fish and water samples continue to be collected to determine the rate of depuration.

Water Quality: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are monitored and maintained within a narrow range suitable for the test species.

Feeding: Fish are fed a standard diet daily to maintain their health and body weight.

Sample Analysis: The concentration of this compound in water and fish tissue samples is determined using a validated analytical method, such as gas chromatography or liquid chromatography-mass spectrometry.

Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady-state (BCFss = Cf / Cw). A kinetic BCF (BCFk) can also be calculated from the uptake and depuration rate constants.

Visualizations

Experimental Workflow for a Bioaccumulation Study

Bioaccumulation_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis & Reporting acclimation Acclimation of Test Fish test_setup Test System Setup (Flow-through) acclimation->test_setup exposure Exposure to this compound test_setup->exposure sampling_uptake Periodic Sampling (Fish & Water) exposure->sampling_uptake analysis_uptake Chemical Analysis of Samples sampling_uptake->analysis_uptake transfer Transfer to Clean Water analysis_uptake->transfer sampling_depuration Periodic Sampling (Fish & Water) transfer->sampling_depuration analysis_depuration Chemical Analysis of Samples sampling_depuration->analysis_depuration bcf_calc BCF Calculation analysis_depuration->bcf_calc report Final Report Generation bcf_calc->report

Caption: Workflow for a standard fish bioaccumulation study.

Simplified Metabolic Pathway of this compound in Aquatic Environments

The primary mechanism for the breakdown of this compound in aquatic systems is microbial degradation. While detailed enzymatic steps are complex and involve various microorganisms, the overall pathway involves the cleavage of the ether bridge and subsequent metabolism into common biochemical compounds.

Endothall_Metabolism This compound This compound (7-oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic acid) MicrobialAction Microbial Degradation (Bacteria & Fungi) RingCleavage Oxabicyclo Ring Cleavage MicrobialAction->RingCleavage primary mechanism GlutamicAcid Glutamic Acid RingCleavage->GlutamicAcid forms TCA Tricarboxylic Acid (TCA) Cycle GlutamicAcid->TCA enters CO2_H2O CO2 + H2O TCA->CO2_H2O results in

Caption: Simplified microbial degradation pathway of this compound.

Conclusion

References

The History and Development of Endothall as a Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has been a significant tool in weed management for over seven decades. This technical guide provides a comprehensive overview of the history, development, and herbicidal properties of this compound. It delves into its chemical synthesis, formulation development, and multifaceted mode of action as a protein phosphatase 2A inhibitor. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its efficacy and toxicology, and a visual representation of its molecular mechanism of action.

Introduction

This compound, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective contact herbicide.[1][2] Initially investigated for terrestrial applications, its primary and most effective use has been in the control of submersed aquatic weeds and algae.[1][3] This guide traces the journey of this compound from its discovery to its current applications, with a focus on the technical details relevant to scientific professionals.

History and Development

The herbicidal potential of this compound was first recognized in the mid-20th century. Its development timeline is marked by a shift from terrestrial to aquatic use, driven by its efficacy in controlling underwater vegetation.

  • 1950: The defoliant and desiccant properties of this compound on terrestrial plants were first described by Tischler and his colleagues.[4]

  • 1953: The aquatic herbicidal properties of this compound were discovered.

  • 1958: The Pennwalt Corporation commenced the formal development of this compound for aquatic applications.

  • 1960: this compound was first registered for use as an aquatic herbicide.

Chemical Synthesis and Formulation

This compound is synthesized via a well-established chemical reaction and is formulated in various salt forms to enhance its herbicidal activity and application efficiency.

Synthesis

The synthesis of this compound is a two-step process:

  • Diels-Alder Reaction: The process begins with a Diels-Alder cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile). This reaction forms the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride intermediate.

  • Reduction: The intermediate is then reduced to yield this compound acid.

Formulations

This compound is not applied in its acidic form. Instead, it is converted into various salts to improve its solubility and herbicidal properties. The two primary formulations are:

  • Dipotassium Salt: This formulation, marketed under trade names like Aquathol®, is widely used for controlling submersed aquatic plants and is known for its lower toxicity to fish.

  • Mono(N,N-dimethylalkylamine) Salt: Known by trade names such as Hydrothol®, this formulation is particularly effective against algae but exhibits higher toxicity to fish. The herbicidal activity of the amine salts is highest when the alkyl chains contain 12 to 16 carbon atoms.

Mode of Action

The primary mode of action of this compound is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular processes. This inhibition leads to a cascade of events that ultimately result in plant cell death.

This compound's inhibition of PP2A disrupts the normal dephosphorylation of target proteins involved in cell cycle regulation and microtubule organization. This leads to:

  • Disruption of Microtubule Spindles: this compound causes the formation of malformed microtubule spindles, which are crucial for proper chromosome segregation during mitosis.

  • Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest, primarily in the prometaphase stage.

  • Inhibition of DNA Synthesis: this compound has also been shown to inhibit the initiation of the S-phase of the cell cycle, thereby blocking DNA replication.

  • Membrane Disruption and Other Effects: In addition to its primary action on PP2A, this compound can also interfere with lipid biosynthesis, protein and RNA synthesis, and disrupt cell membrane integrity, leading to rapid tissue desiccation.

Signaling Pathway of this compound's Herbicidal Action

Endothall_Mode_of_Action cluster_input External Application cluster_cellular Cellular Level cluster_effects Physiological Effects This compound This compound Application PP2A Protein Phosphatase 2A (PP2A) (Primary Target) This compound->PP2A Inhibits Other Lipid & Protein Synthesis, Membrane Integrity This compound->Other Secondary Effects Microtubules Microtubule Dynamics & Organization PP2A->Microtubules Regulates CellCycle Cell Cycle Progression PP2A->CellCycle Regulates Spindle_Disruption Malformed Mitotic Spindles Microtubules->Spindle_Disruption Leads to Cell_Cycle_Arrest Prometaphase Arrest CellCycle->Cell_Cycle_Arrest Leads to DNA_Synth_Inhibition Inhibition of DNA Synthesis CellCycle->DNA_Synth_Inhibition Leads to Cell_Death Cell Death & Tissue Necrosis Other->Cell_Death Spindle_Disruption->Cell_Death Cell_Cycle_Arrest->Cell_Death DNA_Synth_Inhibition->Cell_Death

Caption: this compound's primary mode of action involves the inhibition of PP2A, leading to disruptions in microtubule dynamics and cell cycle progression, ultimately causing plant cell death.

Quantitative Data

The efficacy and toxicity of this compound have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Herbicidal Efficacy of this compound against Common Aquatic Weeds
Target Weed SpeciesFormulationApplication Rate (ppm)EfficacyReference
Hydrilla (Hydrilla verticillata)Dipotassium Salt1.0 - 3.0Good to Excellent
Eurasian Watermilfoil (Myriophyllum spicatum)Dipotassium Salt1.0 - 3.0Good to Excellent
Coontail (Ceratophyllum demersum)Dipotassium Salt3.0 - 5.0Good
Pondweeds (Potamogeton spp.)Dipotassium Salt1.0 - 3.0Good to Excellent
Filamentous AlgaeAmine Salt0.05 - 0.5Excellent
Table 2: Toxicological Data for this compound and its Formulations
OrganismFormulationEndpointValueReference
Rat (oral)Technical GradeLD5051 mg/kg
Rat (oral)Disodium SaltLD50198 mg/kg
Rat (oral)Amine SaltLD50206 mg/kg
Rainbow Trout (Oncorhynchus mykiss)Dipotassium Salt96-hr LC50230 - 450 ppm
Bluegill (Lepomis macrochirus)Dipotassium Salt96-hr LC50343 - 450 ppm
Water Flea (Daphnia magna)Amine Salt48-hr LC500.93 ppm
Mysid ShrimpAmine Salt96-hr LC500.19 - 2.0 ppm

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Synthesis of this compound

Objective: To synthesize this compound acid from furan and maleic anhydride.

Materials:

  • Furan

  • Maleic anhydride

  • Anhydrous ether

  • Catalyst for reduction (e.g., Palladium on carbon)

  • Hydrogen gas source

  • Standard laboratory glassware

Procedure:

  • Diels-Alder Reaction: In a fume hood, dissolve maleic anhydride in anhydrous ether in a round-bottom flask. Slowly add an equimolar amount of furan to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). The Diels-Alder adduct will precipitate out of the solution.

  • Isolation of Intermediate: Collect the precipitated anhydride by vacuum filtration and wash with cold anhydrous ether.

  • Reduction: Dissolve the anhydride in a suitable solvent (e.g., ethyl acetate). Add a catalytic amount of palladium on carbon. Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere until the reduction is complete.

  • Hydrolysis and Isolation: After the reaction, filter off the catalyst. The resulting solution contains this compound acid. The acid can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization.

Bioassay for Herbicidal Activity on Aquatic Plants

Objective: To determine the efficacy of this compound on a target aquatic plant species.

Materials:

  • Healthy, axenically cultured target aquatic plants (e.g., Hydrilla verticillata)

  • This compound stock solution of known concentration

  • Growth medium (e.g., Hoagland's solution)

  • Glass beakers or flasks

  • Controlled environment growth chamber (light, temperature, and photoperiod control)

  • Analytical balance

Procedure:

  • Plant Preparation: Select uniform and healthy plant fragments (e.g., 10 cm apical shoots). Allow the plants to acclimate in the growth medium for 24-48 hours under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Treatment Application: Prepare a series of this compound concentrations in the growth medium. Transfer the acclimated plants to the treatment solutions. Include a control group with no this compound.

  • Incubation: Incubate the plants in the growth chamber for a predetermined period (e.g., 7-14 days).

  • Efficacy Assessment: After the incubation period, assess the herbicidal effect. This can be done by:

    • Visual Injury Rating: Score the plants on a scale (e.g., 0 = no injury, 100 = complete death).

    • Biomass Reduction: Harvest the plants, dry them in an oven at 60-70°C to a constant weight, and compare the dry weights of the treated and control groups.

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence using a pulse-amplitude modulation (PAM) fluorometer.

Analysis of this compound Residues in Water by GC-MS

Objective: To quantify the concentration of this compound in a water sample.

Materials:

  • Water sample

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Methanol

  • Diazomethane or other methylating agent

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Filter the water sample to remove any particulate matter. Spike the sample with a known amount of the internal standard.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then with deionized water. Pass the water sample through the cartridge. The this compound will be retained on the sorbent.

  • Elution: Elute the this compound from the cartridge using a suitable solvent, such as methanol.

  • Derivatization: this compound is a polar compound and requires derivatization to be analyzed by GC. Methylate the this compound in the eluate using a methylating agent like diazomethane to form the more volatile dimethyl ester derivative.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The GC will separate the this compound dimethyl ester from other components in the sample. The MS will detect and quantify the this compound derivative based on its unique mass spectrum.

  • Quantification: Create a calibration curve using known concentrations of the this compound analytical standard. Use the ratio of the peak area of the this compound derivative to the peak area of the internal standard to calculate the concentration of this compound in the original water sample.

Conclusion

This compound has a long and well-documented history as an effective herbicide, particularly for the management of aquatic weeds. Its development from a terrestrial defoliant to a widely used aquatic herbicide highlights its unique chemical properties. The elucidation of its mode of action as a protein phosphatase 2A inhibitor provides a clear understanding of its herbicidal mechanism at the molecular level. This technical guide serves as a comprehensive resource for the scientific community, providing the necessary historical context, chemical information, and methodological details to support further research and development in the field of weed science and herbicide technology.

References

A Technical Deep Dive: Dipotassium vs. Amine Salt Formulations of Endothall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endothall, a dicarboxylic acid herbicide, is utilized in various formulations for the management of aquatic and terrestrial weeds. The two primary formulations, the dipotassium salt and the mono(N,N-dimethylalkylamine) salt, exhibit distinct physicochemical properties, toxicological profiles, and efficacies. This technical guide provides a comprehensive comparison of these formulations, detailing their chemical characteristics, mechanisms of action, and the experimental protocols used for their evaluation.

Core Comparative Data

To facilitate a clear understanding of the key differences between the dipotassium and amine salt formulations of this compound, the following tables summarize their physicochemical properties, toxicity to non-target organisms, and environmental fate.

Table 1: Physicochemical Properties of this compound Formulations
PropertyDipotassium SaltAmine Salt (mono(N,N-dimethylalkylamine))Reference(s)
Chemical Name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, dipotassium salt7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, mono(N,N-dimethylalkylamine) salt[1][2][3]
Molecular Formula C₈H₈K₂O₅Varies based on alkyl chain length[2][3]
Molecular Weight 262.34 g/mol Varies
Appearance Colorless crystalsNo data available
Water Solubility HighHigh
Table 2: Acute Toxicity (96-hour LC50) of this compound Formulations to Aquatic Organisms
OrganismDipotassium Salt (mg/L)Amine Salt (mg/L)Reference(s)
Rainbow Trout (Oncorhynchus mykiss) 230 - 4501.7
Bluegill (Lepomis macrochirus) 343 - 4501.0
Channel Catfish (Ictalurus punctatus) >1500.5
Daphnia (Daphnia magna) 313No specific data found

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.

Table 3: Environmental Fate of this compound Formulations
ParameterDipotassium SaltAmine SaltReference(s)
Aerobic Aquatic Half-life Approximately 1 week or lessSimilar to dipotassium salt
Anaerobic Aquatic Half-life Longer than aerobic; approx. 10 daysNo specific data found
Soil Half-life (aerobic) 4 to 9 daysNo specific data found
Bioconcentration Factor (BCF) <1 in fishNot expected to bioconcentrate

Mechanism of Action: A Multi-pronged Attack on Plant Physiology

This compound's herbicidal activity is not attributed to a single mode of action but rather a cascade of disruptive effects on plant cellular processes. The primary molecular target of this compound is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition leads to a state of hyperphosphorylation of numerous proteins, disrupting critical signaling pathways that regulate cell division, metabolism, and membrane integrity.

The downstream consequences of protein phosphatase inhibition include:

  • Inhibition of Protein Synthesis: The precise mechanism is not fully elucidated, but it is a recognized effect.

  • Inhibition of Lipid Synthesis: this compound has been shown to interfere with the incorporation of malonic acid into lipids.

  • Disruption of Cell Membrane Integrity: This leads to cellular leakage and desiccation of plant tissues.

  • Interference with Respiration: This contributes to the overall cellular dysfunction and plant death.

The following diagram illustrates the proposed signaling pathway disruption by this compound.

Endothall_Mechanism This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits (less potent) Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins Cell_Signaling Cellular Signaling Pathways Disrupted Phosphorylated_Proteins->Cell_Signaling Protein_Synthesis Protein Synthesis Inhibition Cell_Signaling->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Inhibition Cell_Signaling->Lipid_Synthesis Membrane_Integrity Cell Membrane Disruption Cell_Signaling->Membrane_Integrity Respiration Respiratory Inhibition Cell_Signaling->Respiration Cell_Death Plant Cell Death Protein_Synthesis->Cell_Death Lipid_Synthesis->Cell_Death Membrane_Integrity->Cell_Death Respiration->Cell_Death

Caption: this compound's primary mechanism of action involves the inhibition of protein phosphatases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide formulations. The following sections outline representative methodologies for key analytical, efficacy, and toxicity studies.

Analytical Determination of this compound in Water (EPA Method 548.1)

This method is used for the identification and quantification of this compound in drinking water sources and finished drinking water.

1. Sample Collection and Preservation:

  • Collect grab samples in glass containers.

  • Dechlorinate with sodium thiosulfate if residual chlorine is present.

  • For biologically active samples, acidify to pH 1.5-2 with HCl.

  • Store samples at 4°C away from light.

2. Solid Phase Extraction (SPE):

  • Condition an anion exchange SPE cartridge with appropriate solvents.

  • Pass a 100 mL water sample through the cartridge.

  • Elute the retained this compound with acidic methanol.

3. Derivatization:

  • Add methylene chloride as a co-solvent to the eluate.

  • Heat the mixture to form the dimethyl ester of this compound.

4. Liquid-Liquid Extraction:

  • Add salted reagent water and partition the this compound dimethyl ester into methylene chloride.

5. Concentration and Analysis:

  • Reduce the extract volume under a stream of nitrogen.

  • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID).

The following diagram illustrates the workflow for EPA Method 548.1.

EPA_548_1_Workflow start Start sample_collection 1. Sample Collection (100 mL water) start->sample_collection spe_conditioning 2. SPE Cartridge Conditioning sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading elution 4. Elution with Acidic Methanol sample_loading->elution derivatization 5. Derivatization to Dimethyl Ester elution->derivatization extraction 6. Liquid-Liquid Extraction derivatization->extraction concentration 7. Extract Concentration extraction->concentration analysis 8. GC-MS or GC-FID Analysis concentration->analysis end End analysis->end

Caption: Workflow for the analysis of this compound in water by EPA Method 548.1.

Representative Protocol for Aquatic Herbicide Efficacy Trial

This protocol outlines a general procedure for conducting a laboratory bioassay to evaluate the efficacy of this compound formulations on a target aquatic plant species.

1. Plant Culture:

  • Culture the target aquatic plant species (e.g., Hydrilla verticillata) in a suitable growth medium under controlled conditions (light, temperature).

2. Preparation of Test Solutions:

  • Prepare stock solutions of the this compound dipotassium and amine salt formulations.

  • Prepare a series of dilutions to achieve the desired test concentrations.

3. Experimental Setup:

  • Place healthy, uniform-sized plant fragments into replicate test vessels (e.g., glass beakers) containing the test solutions.

  • Include a control group with no herbicide.

  • Maintain the test vessels under the same controlled environmental conditions as the plant culture.

4. Exposure and Observation:

  • Expose the plants to the herbicide for a predetermined period (e.g., 24, 48, 96 hours).

  • At specified time points, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, biomass reduction).

5. Data Collection and Analysis:

  • At the end of the exposure period, harvest the plant biomass.

  • Determine the fresh and dry weight of the plants in each replicate.

  • Calculate the percent inhibition of growth compared to the control.

  • Determine the EC50 (Effective Concentration 50), the concentration that causes a 50% reduction in growth.

The following diagram illustrates a generalized workflow for an aquatic herbicide efficacy trial.

Efficacy_Trial_Workflow start Start plant_culture 1. Target Plant Culture start->plant_culture solution_prep 2. Herbicide Solution Preparation plant_culture->solution_prep setup 3. Experimental Setup (Replicated Vessels) solution_prep->setup exposure 4. Plant Exposure (Controlled Conditions) setup->exposure observation 5. Visual Assessment of Injury exposure->observation data_collection 6. Biomass Measurement observation->data_collection analysis 7. Data Analysis (% Inhibition, EC50) data_collection->analysis end End analysis->end

Caption: Generalized workflow for a laboratory-based aquatic herbicide efficacy trial.

Representative Protocol for Acute Toxicity Testing with Fish

This protocol is based on general guidelines from the OECD (Guideline 203) and the US EPA for conducting acute toxicity tests with fish.

1. Test Organisms:

  • Select a standard test species (e.g., Rainbow Trout, Bluegill).

  • Acclimate the fish to the test water quality and temperature for a specified period.

2. Test Substance and Solutions:

  • Prepare a stock solution of the this compound formulation.

  • Prepare a geometric series of test concentrations and a control (no test substance).

3. Test Procedure (Static, Semi-static, or Flow-through):

  • Static Test: The test solutions are not renewed during the test.

  • Semi-static Test: The test solutions are renewed at regular intervals (e.g., every 24 hours).

  • Flow-through Test: The test solutions are continuously replaced.

  • Place a specified number of fish into each test chamber.

4. Test Conditions:

  • Maintain constant temperature, pH, and dissolved oxygen levels.

  • The test duration is typically 96 hours.

5. Observations and Data Collection:

  • Observe the fish for mortality and any abnormal behavioral or physical changes at 24, 48, 72, and 96 hours.

  • Record the number of dead fish in each concentration at each observation time.

6. Data Analysis:

  • Calculate the cumulative mortality at each concentration for each observation time.

  • Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion

The dipotassium and amine salt formulations of this compound, while sharing the same active ingredient, present significantly different profiles, particularly concerning their toxicity to non-target aquatic organisms. The amine salt formulation is substantially more toxic to fish and other aquatic life. This critical difference necessitates careful consideration in the selection of an appropriate formulation for a given application to minimize environmental impact. The choice between the two formulations will depend on the target weed species, the ecological sensitivity of the treatment site, and regulatory restrictions. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other herbicide formulations, ensuring a robust understanding of their efficacy and environmental safety.

References

Endothall's Impact on Plant Protein and Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biochemical effects of Endothall on plant protein and lipid synthesis. The information presented herein is intended for researchers, scientists, and professionals involved in herbicide development and plant science.

This compound is a selective contact herbicide that disrupts fundamental cellular processes in susceptible plants, leading to rapid necrosis.[1][2] Its primary mode of action is the inhibition of protein phosphatases, which triggers a cascade of downstream effects culminating in the cessation of protein and lipid biosynthesis.[3]

Core Mechanism of Action: Protein Phosphatase Inhibition

This compound's herbicidal activity stems from its potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][4] These enzymes are crucial for a multitude of cellular signaling pathways by catalyzing the dephosphorylation of key regulatory proteins. By inhibiting PP2A, this compound disrupts the phosphorylation-dephosphorylation balance, leading to the hyperphosphorylation of downstream targets and subsequent cellular dysfunction.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against PP1 and PP2A has been quantified, demonstrating its higher affinity for PP2A.

Enzyme TargetIC50 ValueReference
Protein Phosphatase 1 (PP1)~5 µM
Protein Phosphatase 2A (PP2A)~90 nM

Impact on Protein Synthesis

The inhibition of PP2A by this compound has profound consequences for protein synthesis, primarily through the disruption of the cell cycle. PP2A is a key regulator of mitotic progression. This compound treatment leads to malformed spindle structures and cell cycle arrest in the prometaphase, a stage requiring significant protein synthesis for the construction of the mitotic apparatus. This cell cycle arrest effectively halts the production of new proteins necessary for cell division and growth.

Furthermore, PP2A is implicated in the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis in eukaryotes, including plants. By inhibiting PP2A, this compound can interfere with TOR signaling, leading to a downregulation of translational machinery and a global reduction in protein synthesis.

Impact on Lipid Synthesis

This compound also significantly impairs lipid biosynthesis in plants. A notable effect is the inhibition of de novo fatty acid synthesis. Research has demonstrated that this compound can inhibit the incorporation of malonic acid, a key precursor for fatty acid elongation, into the lipid fraction of plant tissues.

Plant SpeciesTissueThis compound ConcentrationInhibition of Malonic Acid IncorporationReference
Hemp (Cannabis sativa)Hypocotyl segments5 µg/LApproximately 40%

The inhibition of acetyl-CoA carboxylase (ACCase), a rate-limiting enzyme in fatty acid biosynthesis, is a known mechanism for some herbicides. While the direct effect of this compound on ACCase is not explicitly detailed in the reviewed literature, the observed reduction in malonic acid incorporation strongly suggests an upstream disruption of the fatty acid synthesis pathway.

Visualizing the Molecular Interactions and Experimental Workflows

To better understand the complex processes affected by this compound, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Endothall_Signaling_Pathway cluster_herbicide Herbicide Action cluster_cellular_processes Cellular Processes This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits TOR Target of Rapamycin (TOR) Signaling PP2A->TOR Regulates CellCycle Cell Cycle Progression (Prometaphase Arrest) PP2A->CellCycle Regulates Protein_Synth Protein Synthesis TOR->Protein_Synth Promotes CellCycle->Protein_Synth Requires Lipid_Synth Lipid Synthesis Protein_Synth->Lipid_Synth Provides enzymes for

This compound's primary mechanism of action and its downstream effects.

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Biochemical Analysis Plant Plant Culture (e.g., Arabidopsis thaliana) Endothall_Treatment This compound Treatment (Varying Concentrations) Plant->Endothall_Treatment Radiolabel Radiolabeling (e.g., ¹⁴C-malonic acid or ¹³CO₂) Endothall_Treatment->Radiolabel Extraction Lipid / Protein Extraction Radiolabel->Extraction Quantification Quantification (Scintillation Counting / Mass Spectrometry) Extraction->Quantification Data_Analysis Data Analysis (Inhibition %) Quantification->Data_Analysis

Workflow for assessing this compound's impact on biosynthesis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research.

Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay (Malachite Green Assay)

This protocol quantifies the inhibitory effect of this compound on PP2A activity by measuring the release of free phosphate from a phosphopeptide substrate.

Materials:

  • Purified PP2A enzyme

  • This compound stock solution

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Malachite Green working solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

  • Reaction Setup: In a 96-well plate, add 20 µL of either assay buffer (for control) or the this compound dilution to each well.

  • Add Enzyme: Add 10 µL of purified PP2A enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate at 30°C for 15-30 minutes.

  • Stop Reaction and Color Development: Add 50 µL of Malachite Green working solution to each well. This stops the reaction and initiates color development.

  • Color Incubation: Incubate at room temperature for 15-20 minutes.

  • Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of Lipid Synthesis Inhibition using ¹⁴C-Malonic Acid Incorporation

This protocol assesses the effect of this compound on de novo fatty acid synthesis by measuring the incorporation of radiolabeled malonic acid into the total lipid fraction of plant tissue.

Materials:

  • Plant material (e.g., leaf discs, hypocotyl segments)

  • This compound stock solution

  • ¹⁴C-labeled malonic acid

  • Incubation buffer (e.g., MES buffer with sucrose)

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plant Material Preparation: Excise uniform plant tissue samples (e.g., leaf discs) and pre-incubate them in the incubation buffer.

  • This compound Treatment: Transfer the plant material to incubation buffer containing various concentrations of this compound or a control solution without the herbicide. Incubate for a predetermined period.

  • Radiolabeling: Add ¹⁴C-malonic acid to each treatment and control group and incubate for a specific duration to allow for incorporation into newly synthesized lipids.

  • Washing: Thoroughly wash the plant material with non-radioactive buffer to remove any unincorporated ¹⁴C-malonic acid.

  • Lipid Extraction: Homogenize the plant tissue in the lipid extraction solvent. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid fraction.

  • Quantification: Transfer an aliquot of the lipid extract to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of ¹⁴C incorporated into the lipid fraction per unit of tissue weight. Calculate the percentage inhibition of lipid synthesis for each this compound concentration compared to the control.

Conclusion

This compound exerts its phytotoxic effects through a multi-faceted mechanism initiated by the inhibition of protein phosphatase 2A. This primary action disrupts critical cellular processes, including cell cycle progression and TOR signaling, leading to a significant reduction in both protein and lipid synthesis. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the precise molecular interactions of this compound and for the development of novel herbicidal compounds. Understanding these fundamental biochemical impacts is essential for advancing agricultural science and developing more effective and targeted weed management strategies.

References

Methodological & Application

Detecting Endothall in Water: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the quantitative analysis of Endothall, a widely used herbicide, in various water matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines established methodologies, including U.S. Environmental Protection Agency (EPA) approved methods and advanced liquid chromatography-mass spectrometry techniques, to ensure accurate and reliable detection of this regulated compound.

This compound is a terrestrial and aquatic herbicide used to control weeds and algae in diverse settings.[1][2] Due to potential health risks associated with its exposure, regulatory bodies like the U.S. EPA have established maximum contaminant levels (MCL) for this compound in drinking water.[2][3] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in water sources to ensure public safety and environmental protection.[1]

Established Analytical Methodologies

Several analytical techniques are employed for the determination of this compound in water. Traditionally, gas chromatography (GC) based methods have been the standard. However, recent advancements in liquid chromatography (LC) coupled with mass spectrometry (MS) offer direct analysis with improved efficiency.

1. Gas Chromatography-Based Methods (EPA 548.1 & 548)

EPA Method 548.1 is a widely used procedure for this compound analysis, employing either a mass spectrometer (MS) or a flame ionization detector (FID) for detection. An older iteration, EPA Method 548, utilizes an electron-capture detector (ECD). These methods necessitate a derivatization step to convert the polar this compound molecule into a more volatile form suitable for GC analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) & Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

Modern approaches utilizing LC-MS/MS or IC-MS/MS provide a more direct and rapid analysis of this compound, eliminating the need for the laborious derivatization process. These methods offer high sensitivity and selectivity, significantly enhancing sample throughput.

Quantitative Data Summary

The performance of various analytical methods for this compound detection is summarized in the tables below. These tables provide a comparative overview of key quantitative parameters to aid in method selection.

Table 1: Method Detection Limits (MDL) for this compound in Water

MethodInstrumentationMDL (µg/L)Reference
EPA 548.1GC-MS1.79
EPA 548.1GC-FID0.7
EPA 548GC-ECDNot Specified
IC-MS/MSIC-MS/MS0.56
Research MethodGC-ECD50

Table 2: Recovery Rates of this compound from Spiked Water Samples

MethodInstrumentationSpike Level (µg/L)Recovery (%)Reference
EPA 548.1GC-MS50 (LFB Level)95.2 - 98.6
IC-MS/MSIC-MS/MS597.8
IC-MS/MSIC-MS/MS500Not Specified
Research MethodGC-ECDNot Specified95 ± 26

Table 3: Linearity and Calibration Range

MethodInstrumentationCalibration Range (µg/L)Correlation Coefficient (r²)Reference
IC-MS/MSIC-MS/MS1 - 10000.9996

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols outline the necessary steps from sample collection to final analysis.

Protocol 1: this compound Analysis using EPA Method 548.1 (GC-MS/FID)

This protocol involves solid-phase extraction, derivatization to form the dimethyl ester of this compound, and subsequent analysis by GC-MS or GC-FID.

1. Sample Collection and Preservation:

  • Collect grab samples in glass containers.

  • Dechlorinate samples by adding 80 mg of sodium thiosulfate per liter.

  • For biologically active samples, acidify to pH 1.5-2 with 1:1 HCl.

  • Store samples at 4°C, protected from light. The holding time is 7 days for samples and 14 days for extracts.

2. Solid-Phase Extraction (SPE):

  • Use an automated SPE system or a manual vacuum manifold.

  • Condition a strong anion exchange (SAX) or an alternative high-recovery sorbent cartridge with methylene chloride, methanol, deionized water, 10% H₂SO₄ in methanol, deionized water, and 1N NaOH, followed by deionized water.

  • Pass a 100 mL water sample through the conditioned cartridge.

  • Rinse the sample bottle with deionized water and pass the rinse through the cartridge.

  • Air dry the cartridge.

  • Elute this compound from the cartridge using 8 mL of 10% sulfuric acid in methanol.

3. Derivatization:

  • Add a small volume of methylene chloride as a co-solvent to the eluate.

  • Heat the mixture at 50-60°C for 30-40 minutes to form the dimethyl ester of this compound.

4. Liquid-Liquid Extraction:

  • Add salted reagent water to the derivatized solution.

  • Partition the this compound dimethyl ester into methylene chloride.

  • Separate the organic layer.

5. Concentration:

  • Reduce the extract volume to 1 mL using a gentle stream of nitrogen.

6. GC-MS/FID Analysis:

  • Analyze the concentrated extract using a gas chromatograph equipped with a mass spectrometer or a flame ionization detector.

  • GC Column: RTX 5 capillary, 30 meters, 0.25 mm ID, 0.25 μm film thickness or equivalent.

  • Carrier Gas: Helium.

Quality Control:

  • An initial demonstration of laboratory capability is required.

  • Regular analysis of laboratory reagent blanks (LRBs), laboratory fortified blanks (LFBs), and laboratory fortified matrix samples is necessary.

  • Potential interferences include contamination from glassware and reagents, as well as high concentrations of calcium, magnesium, and sulfate ions in the sample, which can lower recovery.

Protocol 2: Direct Analysis of this compound using IC-MS/MS

This method allows for the direct injection of water samples without the need for derivatization, offering a significant improvement in sample throughput.

1. Sample Preparation:

  • Water samples can be directly injected for analysis.

  • For samples with high salt content, a 10-fold dilution may be necessary.

  • An internal standard, such as isotope-labeled glutaric acid (glutaric acid-d6), should be used to ensure quantitation accuracy.

2. IC-MS/MS Instrumentation:

  • Ion Chromatography System:

    • Columns: IonPac® AS16 and AG16 hydroxide selective anion-exchange columns or equivalent.

    • Mobile Phase: Potassium hydroxide gradient.

  • Mass Spectrometer:

    • Ionization Source: Negative Electrospray Ionization (ESI).

    • Detection Mode: Selected Reaction Monitoring (SRM) for high sensitivity and selectivity.

3. Analysis:

  • Inject the sample into the IC-MS/MS system.

  • The chromatographic separation is typically achieved within 10 minutes.

  • Quantify this compound based on the response of the specific SRM transition.

Quality Control:

  • Evaluate method performance based on linearity, reproducibility, precision, accuracy, detection limits, and recovery from matrix spikes.

  • Common anionic species in groundwater, such as chloride and sulfate, can be chromatographically separated from this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

G cluster_0 EPA Method 548.1 Workflow A 1. Sample Collection (100 mL water) B 2. Solid-Phase Extraction (SPE) A->B Load Sample C 3. Elution with Acidic Methanol B->C Elute this compound D 4. Derivatization (Methylation) C->D Form Dimethyl Ester E 5. Liquid-Liquid Extraction D->E Partition into Methylene Chloride F 6. Extract Concentration E->F Reduce Volume G 7. GC-MS or GC-FID Analysis F->G Inject

Caption: Workflow for this compound analysis by EPA Method 548.1.

G cluster_1 IC-MS/MS Direct Analysis Workflow H 1. Sample Collection I 2. Optional: Dilution for High Salt Matrix H->I J 3. Addition of Internal Standard I->J K 4. Direct Injection J->K L 5. IC-MS/MS Analysis K->L

Caption: Workflow for direct this compound analysis by IC-MS/MS.

References

Application Note: Analysis of Endothall in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Endothall in drinking and environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a widely used herbicide, requires derivatization prior to GC-MS analysis due to its low volatility. This protocol is based on the principles outlined in EPA Method 548.1, which involves solid phase extraction (SPE) for sample concentration and cleanup, followed by methylation to form the dimethyl ester of this compound. The method demonstrates excellent sensitivity and reproducibility for the determination of this compound at trace levels.

Introduction

This compound is a dicarboxylic acid herbicide used to control a variety of aquatic and terrestrial weeds.[1][2] Its presence in water sources is a significant concern for public health and environmental safety, necessitating reliable and sensitive analytical methods for its monitoring. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for this compound in drinking water.[1]

While direct analysis of this compound is possible with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), GC-MS remains a widely accessible and powerful tool in many analytical laboratories.[1] However, the polar and non-volatile nature of this compound requires a derivatization step to convert it into a more volatile compound suitable for gas chromatography.[3] This application note provides a detailed protocol for the analysis of this compound in water by GC-MS, following a workflow of solid phase extraction, derivatization, and subsequent GC-MS detection.

Experimental Protocol

Sample Collection and Preservation
  • Collect grab samples in clean glass containers. Do not pre-rinse the bottles with the sample.

  • If the sample contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate per liter of sample.

  • For biologically active samples, preserve by acidifying to a pH of 1.5-2 with a 1:1 solution of HCl:H₂O.

  • Store samples refrigerated at 4°C and protected from light until extraction. The recommended holding time for samples is 7 days, and for extracts is 14 days.

Solid Phase Extraction (SPE)

This procedure utilizes an anion exchange SPE cartridge to extract and concentrate this compound from the water sample.

  • Cartridge Conditioning: Condition a liquid-solid extraction (LSE) cartridge containing an intermediate strength, primarily tertiary amine anion exchanger by passing appropriate solvents through it on a vacuum manifold.

  • Sample Loading: Pass a 100 mL water sample through the conditioned LSE cartridge.

  • Analyte Elution: Elute the extracted this compound from the cartridge using acidic methanol.

Derivatization: Methylation

To increase volatility for GC analysis, this compound is converted to its dimethyl ester.

  • To the acidic methanol eluate, add a small volume of methylene chloride as a co-solvent.

  • Heat the mixture at a modest temperature (e.g., 50-60°C) for 30-60 minutes to facilitate the formation of the dimethyl ester of this compound.

  • After cooling, add salted reagent water to the mixture.

  • Partition the derivatized this compound (dimethyl ester) into methylene chloride.

  • Separate the organic layer containing the analyte.

Extract Concentration
  • Reduce the volume of the methylene chloride extract, typically to 1 mL, using a gentle stream of nitrogen.

GC-MS Analysis
  • Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.

  • Identification: Identify the this compound dimethyl ester by comparing its mass spectrum and retention time with that of a reference standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of this compound based on established methods.

Table 1: Method Detection and Quantitation Limits

ParameterValue (µg/L)Notes
Method Detection Limit (MDL)2Determined from seven replicate analyses of a fortified reagent water sample.

Table 2: Recovery and Precision Data

Sample TypeSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Reagent Water47.695.22.7
Reagent Water49.398.62.7
Reagent Water48.096.02.7
Method Reporting Limit Sample5.18103.6N/A
Method Reporting Limit Sample5.55111.0N/A
Data derived from automated SPE system performance.

Quality Control

A comprehensive quality control program is essential for reliable results. This should include:

  • Initial Demonstration of Capability: To establish the laboratory's ability to perform the method.

  • Method Blanks (Laboratory Reagent Blanks): To assess for contamination during the analytical process.

  • Laboratory Fortified Blanks (LFB) / QC Check Standards: To monitor method performance.

  • Laboratory Fortified Matrix Samples: To evaluate the effect of the sample matrix on the analytical results.

  • Internal Standards: An internal standard, such as Acenaphthene-d10, can be used to improve the precision of the analysis.

Interferences

Several factors can interfere with the analysis:

  • Glassware Contamination: Thoroughly clean all glassware, which may include baking or solvent rinsing.

  • Reagent Contamination: Use high-purity reagents to avoid introducing interfering substances.

  • Ionic Interferences: High concentrations of ions such as Ca²⁺, Mg²⁺, and sulfate can reduce recovery by interfering with the ion exchange process. Sample dilution or the addition of a chelating agent like EDTA may be necessary for samples with high levels of these ions.

  • Matrix Interferences: Non-target compounds extracted from the sample matrix with similar retention times can interfere with the analysis. Extract cleanup steps can help to minimize these interferences.

Visualized Workflows

GCMS_Endothall_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 100 mL Water Sample SPE Solid Phase Extraction (Anion Exchange Cartridge) Sample->SPE Load Elution Elution with Acidic Methanol SPE->Elution Elute Deriv Methylation: Add Methylene Chloride, Heat (50-60°C) Elution->Deriv Partition Liquid-Liquid Partition (Methylene Chloride) Deriv->Partition Concentration Extract Concentration (Nitrogen Evaporation) Partition->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Quantitation GCMS->Data

Caption: Experimental workflow for this compound analysis by GC-MS.

Logical_Relationship_GCMS start Start: Water Sample extraction Extraction & Concentration (SPE) start->extraction derivatization Derivatization (Methylation) extraction->derivatization Volatilization Required analysis GC-MS Detection derivatization->analysis result End Result: Quantitative Data analysis->result

Caption: Key steps in the GC-MS analysis of this compound.

References

Application Note: Analysis of Endothall using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Endothall is a widely used herbicide for the control of aquatic and terrestrial weeds.[1][2] Due to potential health risks associated with exposure, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for this compound in drinking water.[1][2] This application note presents a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various matrices. This method overcomes the limitations of traditional gas chromatography (GC) methods, which often require complex and time-consuming derivatization steps.[1] The LC-MS/MS method detailed here allows for the direct, rapid, and highly selective and sensitive quantification of this compound, significantly improving sample throughput.

Introduction

This compound is a dicarboxylic acid herbicide whose presence in water sources is a significant concern for public and environmental health. Monitoring its levels is crucial for ensuring the safety of drinking water and for regulatory compliance. While traditional methods like EPA method 548.1, which uses Gas Chromatography-Mass Spectrometry (GC-MS), are available, they necessitate laborious derivatization. The direct analysis of the polar and ionic this compound molecule can be challenging with conventional reversed-phase LC columns. However, the use of specialized chromatography coupled with the specificity of tandem mass spectrometry enables direct and sensitive measurement. This application note provides a detailed protocol for the analysis of this compound in water and human plasma samples by LC-MS/MS.

Experimental Workflow

Endothall_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Water/Plasma) Filtration Filtration (Water Samples) Sample_Collection->Filtration SPE Solid-Phase Extraction (Plasma Samples) Sample_Collection->SPE LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation Direct Injection SPE->LC_Separation MS_Detection Tandem Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Materials and Reagents

  • This compound standard solution (1 mg/mL in methanol)

  • This compound-d6 (internal standard)

  • Formic acid

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

Sample Preparation

Water Samples (Direct Injection)

For water samples, filtration is the only required preparation step before analysis.

  • Collect water samples in appropriate containers.

  • Filter the samples through a 0.45 µm filter to remove any particulate matter.

  • The filtered sample is now ready for direct injection into the LC-MS/MS system.

Human Plasma Samples (Solid-Phase Extraction)

A solid-phase extraction (SPE) protocol is recommended for plasma samples to minimize matrix effects.

  • To 100 µL of human plasma, add 10 µL of the internal standard (this compound-d6) working solution.

  • Precondition an Oasis MAX SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of 10 mM NaOH, and then 0.5 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol.

  • Elute the analytes with 0.4 mL of 1% (w/v) (NH₄)₂CO₃ in methanol.

  • Dry the eluent under a stream of nitrogen at 25°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

Two example chromatographic methods are provided below, one for water analysis and another for plasma.

ParameterMethod 1: Water AnalysisMethod 2: Plasma Analysis
Column IonPac® AS16 (2 mm) or Symmetry Shield RP8, 2.1 x 100 mm, 3.5 µmHypercarb™ 3.0 µ, 100 x 2.1 mm
Mobile Phase A 0.5% Formic Acid in Water5 mM (NH₄)₂CO₃
Mobile Phase B Acetonitrile30:70 (v/v) 100 mM (NH₄)₂CO₃:Acetonitrile
Gradient 5% to 60% B over 10 minutes2% to 20% B (0–1.0 min), 20% to 95% B (1.0–3.0 min), 95% B (hold 3.0–4.0 min), 95% to 2% B (4.0–4.1 min), 2% B (hold, 4.1–6.0 min)
Flow Rate 200 - 400 µL/min0.5 mL/min
Injection Volume 5 - 75 µL5 µL
Column Temperature 30 °C75 °C
Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ion modes have been successfully used for this compound analysis.

ParameterSetting (Negative Ion Mode)Setting (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 185m/z 169.1 ([M-H₂O+H]⁺)
Product Ion (Q3) m/z 137m/z 123.1
Internal Standard (this compound-d6) Precursor Ion (Q1) -m/z 175.1
Internal Standard (this compound-d6) Product Ion (Q3) -m/z 147.1
Source Temperature 500 - 700 °C700 °C
Ionization Voltage 3000 - 4500 V4500 V
Curtain Gas -30
Collision Gas -Medium
Sheath Gas -60
Desolvation Gas -60

Quantitative Data

The performance of the LC-MS/MS method for this compound quantification is summarized below.

ParameterWater MatrixHuman Plasma Matrix
Linearity Range 1 - 1000 ppb2.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999Not specified
Limit of Detection (LOD) Low ppb levelNot specified
Limit of Quantification (LOQ) Not specified2.5 ng/mL
Recovery Not specified86.7%
Intra-assay Precision Not specifiedWithin ±11%
Inter-assay Precision Not specifiedWithin ±11%

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the direct quantification of this compound in various matrices. By eliminating the need for cumbersome derivatization steps, this method significantly enhances sample throughput, making it an ideal solution for routine monitoring and regulatory compliance testing. The high sensitivity and selectivity of tandem mass spectrometry ensure accurate results at low concentrations.

References

Endothall Application Techniques for Aquatic Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of Endothall application techniques for the control of aquatic weeds, designed for use in research and developmental settings. The information is synthesized from various scientific studies to ensure accuracy and reproducibility.

Introduction

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used contact herbicide for managing submersed aquatic vegetation.[1][2] It is available in two primary formulations: a dipotassium salt and a mono(N,N-dimethylalkylamine) salt.[1] The dipotassium salt is generally less toxic to fish and is preferred in sensitive aquatic environments, while the amine salt formulations can also be effective against certain types of algae.[1][3] this compound's mode of action, while not fully elucidated, involves the inhibition of protein and lipid biosynthesis and the disruption of cell membranes, leading to cellular breakdown within 2 to 5 days of application.

The efficacy of this compound is highly dependent on the concentration of the active ingredient and the duration of contact with the target plant, a relationship known as the Concentration-Exposure Time (CET). Factors such as water temperature, water flow, and the growth stage of the aquatic plants can significantly influence the required CET for effective control. Applications are most effective when plants are actively growing, and water temperatures are at least 65°F (18°C).

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various aquatic weed species from mesocosm and field studies.

Table 1: Efficacy of Dipotassium Salt of this compound Against Various Aquatic Weeds

Target Weed SpeciesConcentration (mg/L a.i.)Exposure Time (hours)Biomass Reduction (%)Study Type
Sago Pondweed (Stuckenia pectinata)112≥ 90Mesocosm
Sago Pondweed (Stuckenia pectinata)26≥ 90Mesocosm
Sago Pondweed (Stuckenia pectinata)53≥ 90Mesocosm
Sago Pondweed (Stuckenia pectinata)0.48497High-flow Canal
Eurasian Watermilfoil (Myriophyllum spicatum)1.036>85Aquarium
Eurasian Watermilfoil (Myriophyllum spicatum)3.024>85Aquarium
Eurasian Watermilfoil (Myriophyllum spicatum)5.012>85Aquarium
Hydrilla (Hydrilla verticillata)2.048>85Aquarium
Hydrilla (Hydrilla verticillata)3.024>85Aquarium
Hydrilla (Hydrilla verticillata)2.0 - 5.0N/A (24-h half-life)>90Mesocosm
American Pondweed (Potamogeton nodosus)1.0N/A (24-h half-life)92Mesocosm
Lagarosiphon (Lagarosiphon major)2.548Efficacy notedTank
Lagarosiphon (Lagarosiphon major)5.022Efficacy notedTank
Lagarosiphon (Lagarosiphon major)0.572-168 (3-7 days)Efficacy notedTank

Table 2: Efficacy of Dimethylalkylamine Salt of this compound Against Sago Pondweed

Concentration (mg/L a.e.)Exposure Time (hours)Biomass Reduction (%)Study Type
112≥ 90Mesocosm
26≥ 90Mesocosm
53≥ 90Mesocosm

a.i. = active ingredient; a.e. = acid equivalent

Experimental Protocols

The following are generalized protocols for conducting laboratory/mesocosm and field studies to evaluate the efficacy of this compound.

Laboratory/Mesocosm Efficacy Study

This protocol outlines a static or semi-static exposure experiment to determine the CET relationship for a specific aquatic weed.

Materials:

  • Glass aquaria or mesocosm tanks

  • Sediment (source-dependent, standardized for all replicates)

  • Healthy, actively growing target aquatic weed species

  • This compound formulation (e.g., Aquathol K®)

  • Pipettes or other calibrated dosing equipment

  • Water source (dechlorinated tap water or site-specific water)

  • Water quality monitoring equipment (pH, temperature, dissolved oxygen meters)

  • Analytical equipment for this compound residue analysis (e.g., ELISA or LC-MS)

Procedure:

  • Plant Propagation: Culture the target aquatic weed species in pots with sediment until they are well-established and actively growing.

  • Acclimation: Place the potted plants into the experimental aquaria/tanks and allow them to acclimate for a period of 7-14 days under controlled conditions (light, temperature).

  • Pre-treatment Assessment: Just prior to herbicide application, measure and record baseline data, which may include plant height, shoot density, and/or a subsample for biomass.

  • Herbicide Application:

    • Prepare a stock solution of the this compound formulation.

    • Apply the stock solution to the water column of each aquarium/tank to achieve the desired target concentrations.

    • Include an untreated control group for comparison.

  • Exposure Period: Maintain the plants in the treated water for the predetermined exposure times (e.g., 3, 6, 12, 24, 48, 72 hours). For semi-static tests, a water exchange system can be used to simulate a desired herbicide half-life.

  • Post-Exposure: After the exposure period, replace the treated water with fresh, untreated water.

  • Monitoring:

    • Visually assess plant injury at regular intervals (e.g., daily for the first week, then weekly).

    • Collect water samples at specified time points to confirm this compound concentrations.

  • Final Assessment: After a predetermined post-treatment period (e.g., 4 weeks), harvest all plant material (shoots and roots).

  • Data Analysis:

    • Determine the dry weight biomass of the harvested plant material.

    • Calculate the percent biomass reduction for each treatment compared to the untreated control.

    • Analyze the relationship between this compound concentration, exposure time, and plant response.

Field Application Protocol (Small-scale)

This protocol describes a typical procedure for a small-scale or spot treatment in a pond or lake.

Materials:

  • This compound formulation (liquid or granular)

  • Application equipment (e.g., backpack sprayer with subsurface injection hoses, granular spreader)

  • GPS unit for marking treatment plots

  • Water quality monitoring equipment

  • Personal Protective Equipment (PPE) as specified on the product label

  • Signage to indicate water use restrictions

Procedure:

  • Site Assessment:

    • Identify and map the target weed infestation.

    • Determine the volume of the water body to be treated.

    • Assess water temperature and flow.

  • Pre-treatment Monitoring:

    • Establish monitoring plots within and outside the proposed treatment area.

    • Collect baseline data on plant abundance (e.g., biomass, frequency of occurrence).

  • Herbicide Application:

    • Calibrate application equipment to ensure accurate delivery of the calculated amount of this compound.

    • Apply the herbicide according to the product label directions. For liquid formulations, subsurface injection is common to target submersed weeds. Granular formulations are often used for spot treatments.

  • Post-application:

    • Post signage indicating any water use restrictions (e.g., for drinking, irrigation, or recreation).

  • Post-treatment Monitoring:

    • Collect water samples at various time points and locations to monitor this compound dissipation.

    • At predetermined intervals (e.g., 2, 4, 8 weeks post-treatment), repeat the plant abundance measurements in the monitoring plots.

  • Data Analysis:

    • Compare the pre- and post-treatment plant abundance data to determine the efficacy of the application.

    • Analyze the this compound residue data to understand its persistence in the treated area.

Visualizations

The following diagrams illustrate key aspects of this compound application and its mode of action.

Endothall_Mode_of_Action This compound This compound Application Absorption Rapid Absorption by Plant Cells This compound->Absorption MoA Multiple Modes of Action Absorption->MoA Protein Inhibition of Protein Synthesis MoA->Protein Lipid Inhibition of Lipid Synthesis MoA->Lipid Membrane Disruption of Cell Membrane Integrity MoA->Membrane Cellular_Breakdown Cellular Breakdown and Leakage Protein->Cellular_Breakdown Lipid->Cellular_Breakdown Membrane->Cellular_Breakdown Plant_Death Plant Death Cellular_Breakdown->Plant_Death

Caption: Postulated Mode of Action of this compound in Aquatic Plants.

Endothall_Experimental_Workflow Start Start Site_Selection Site Selection & Target Weed ID Start->Site_Selection Pre_Treatment_Assessment Pre-Treatment Assessment (Biomass, Density) Site_Selection->Pre_Treatment_Assessment Determine_CET Determine Target Concentration & Exposure Time Pre_Treatment_Assessment->Determine_CET Application This compound Application Determine_CET->Application Post_Treatment_Monitoring Post-Treatment Monitoring (Water & Plant Samples) Application->Post_Treatment_Monitoring Data_Analysis Data Analysis (% Control, Biomass Reduction) Post_Treatment_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for this compound Efficacy Studies.

Endothall_Application_Decision_Tree Start Aquatic Weed Problem Identified Weed_ID Target Weed Susceptible to this compound? Start->Weed_ID Water_Temp Water Temp > 65°F? Weed_ID->Water_Temp Yes Alternative Consider Alternative Control Method Weed_ID->Alternative No Fish_Sensitivity Fishery a Primary Concern? Water_Temp->Fish_Sensitivity Yes Water_Temp->Alternative No (Wait for warmer temp) Dipotassium Use Dipotassium Salt Fish_Sensitivity->Dipotassium Yes Amine Consider Amine Salt (Higher Fish Toxicity) Fish_Sensitivity->Amine No Formulation_Choice Select this compound Formulation Application_Method Determine Application Method (Liquid vs. Granular) Dipotassium->Application_Method Amine->Application_Method Liquid Liquid Injection for Large Area/Whole Lake Application_Method->Liquid Large Area Granular Granular for Spot Treatments Application_Method->Granular Small Area Apply Apply & Monitor Liquid->Apply Granular->Apply

Caption: Decision Tree for this compound Application Planning.

References

Determining Effective Endothall Concentrations for Laboratory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective concentration of Endothall for various laboratory assays. This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes.[1] Understanding its effective concentration is paramount for accurate in vitro studies. This document outlines detailed protocols for both enzymatic and cell-based assays to establish the half-maximal inhibitory concentration (IC50) and effective dose-response ranges.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1] PP2A is a key enzyme that removes phosphate groups from serine and threonine residues on a wide range of proteins, thereby regulating their activity. By binding to the catalytic subunit of PP2A, this compound blocks its phosphatase activity.[1] This leads to the hyperphosphorylation of downstream target proteins, disrupting various cellular signaling pathways that control cell cycle progression, apoptosis, and signal transduction.[1][2]

Endothall_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Phosphorylated_Substrate Phosphorylated Substrate Protein PP2A->Phosphorylated_Substrate Dephosphorylates Dephosphorylated_Substrate Dephosphorylated Substrate Protein Cellular_Response Altered Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to Hyperphosphorylation Dephosphorylated_Substrate->Cellular_Response Regulates

This compound inhibits PP2A, leading to altered cellular responses.

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of this compound against purified protein phosphatases has been determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this compound's efficacy.

CompoundTarget EnzymeIC50 (nM)Selectivity (PP1/PP2A)Reference
This compound-sodiumProtein Phosphatase 2A (PP2A)19 - 50~5-12
This compound-sodiumProtein Phosphatase 1 (PP1)~5-12 fold less sensitive than PP2A~5-12

Experimental Protocols

To determine the effective concentration of this compound in a specific experimental setting, it is crucial to perform dose-response studies. Below are detailed protocols for in vitro phosphatase inhibition assays and a general protocol for determining the IC50 value in cell-based cytotoxicity assays.

Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes two common colorimetric methods to measure the inhibition of purified PP2A by this compound.

A. Malachite Green Phosphate Assay

This assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound stock solution (e.g., in DMSO or water)

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM DTT)

  • Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader (620-650 nm)

Procedure:

  • Prepare Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 20 µL of Assay Buffer (for no-inhibitor control) or this compound dilution.

    • 10 µL of purified PP2A enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of the phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Stop Reaction and Color Development: Add 50 µL of Malachite Green Working Solution to each well.

  • Color Incubation: Incubate at room temperature for 15-20 minutes.

  • Absorbance Measurement: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

B. p-Nitrophenyl Phosphate (pNPP) Assay

This assay uses the chromogenic substrate p-nitrophenyl phosphate (pNPP), which turns yellow upon dephosphorylation.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 0.1 M NaCl, 2 mM MnCl2, 1 mM DTT)

  • pNPP Substrate Solution (10 mM pNPP in Assay Buffer, prepare fresh)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of Assay Buffer (control) or this compound dilution.

    • 25 µL of purified PP2A enzyme.

  • Pre-incubation: Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of pNPP Substrate Solution to each well.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 as described for the Malachite Green assay.

PP2A_Inhibition_Assay_Workflow cluster_workflow PP2A Inhibition Assay Workflow A Prepare this compound Serial Dilutions B Add this compound and PP2A Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate (Phosphopeptide or pNPP) C->D E Incubate for Reaction D->E F Stop Reaction & Develop Color E->F G Measure Absorbance F->G H Data Analysis (IC50 Determination) G->H

Workflow for in vitro PP2A inhibition assays.
Protocol 2: General Protocol for Determining IC50 in Adherent Cancer Cell Lines (e.g., HeLa, HepG2, PC-3, MDA-MB-231)

This protocol provides a framework for assessing the cytotoxic effects of this compound on various adherent cancer cell lines using a colorimetric viability assay such as MTT or SRB.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or SRB (Sulforhodamine B) solution

  • MTT Solubilization Solution (e.g., DMSO or acidified isopropanol) or SRB Solubilization Solution (e.g., 10 mM Tris base)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. A suggested starting range for this compound is 1 µM to 1 mM.

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well.

    • Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Cell_Based_IC50_Workflow cluster_workflow Cell-Based IC50 Determination Workflow A Seed Cells in 96-well Plate B Incubate Overnight (Cell Attachment) A->B C Treat Cells with This compound Dilutions B->C D Incubate for Exposure Period C->D E Perform Cell Viability Assay (e.g., MTT, SRB) D->E F Measure Absorbance E->F G Data Analysis and IC50 Calculation F->G

References

Endothall in Ecological Research: Detailed Application Notes and Protocols for Mesocosm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the herbicide Endothall in aquatic mesocosm studies for ecological research. This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visualizations to illustrate experimental workflows and the compound's mode of action.

Introduction to this compound

This compound is a selective contact herbicide used to control submerged aquatic vegetation.[1][2] Its active ingredient, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is available in two primary formulations: the dipotassium salt (e.g., Aquathol K®) and the mono(N,N-dimethylalkylamine) salt (e.g., Hydrothol 191®).[3] The dipotassium salt is generally less toxic to fish and is more commonly used in fisheries management.[3] this compound's mode of action involves the inhibition of protein and lipid synthesis, leading to the disruption of cell membranes and cellular breakdown within 2-5 days of application.[1]

Mesocosm Experimental Design and Setup

Aquatic mesocosm studies are invaluable for assessing the ecological effects of herbicides like this compound under semi-natural conditions. A typical experimental workflow is outlined below.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Analysis Phase setup Mesocosm Setup (Tanks, Sediment, Water) acclimation Introduction & Acclimation of Biota setup->acclimation baseline Baseline Sampling (Water Quality, Biota) acclimation->baseline prep This compound Preparation baseline->prep app This compound Application prep->app monitoring Post-Application Monitoring app->monitoring sampling Endpoint Sampling (Biota, Sediment) monitoring->sampling analysis Data Analysis sampling->analysis reporting Reporting analysis->reporting

Figure 1: General workflow for an this compound mesocosm study.
Mesocosm Construction and Setup

  • Tanks: Outdoor tanks ranging from 860 L to 7000 L are commonly used.

  • Sediment: A sediment layer of at least 15 cm is recommended. This can be a mixture of natural pond sediment or a combination of sand, peat, and clay.

  • Water Source: Water from a natural, uncontaminated source should be used to fill the mesocosms.

  • Acclimation: After setup, a stabilization period of one to several weeks allows for the development of a benthic community and for the water chemistry to equilibrate.

Introduction of Biota
  • Macrophytes: Target and non-target aquatic plants are typically planted in pots and allowed to establish for several weeks before treatment.

  • Other Organisms: A representative assemblage of phytoplankton, zooplankton, and macroinvertebrates can be introduced from a parent pond or allowed to colonize naturally.

This compound Application Protocols

Preparation of this compound Stock Solutions
  • Determine the target concentration of this compound (active ingredient) for each treatment level.

  • Calculate the required amount of the commercial this compound formulation based on the volume of the mesocosm.

  • Prepare a stock solution by dissolving the calculated amount of this compound in a known volume of water. It is recommended to use water from the mesocosms to prepare the stock solution.

Application to Mesocosms
  • This compound is typically applied as a subsurface injection to the water column.

  • The stock solution should be evenly distributed throughout the mesocosm to ensure a homogenous concentration.

  • For studies involving flowing water, a flow-through system can be set up to maintain a constant concentration or to simulate a specific half-life.

Monitoring and Sampling Protocols

Water Quality Monitoring

Regular monitoring of key water quality parameters is crucial. The following should be measured at regular intervals (e.g., daily or weekly) throughout the study:

ParameterRecommended Method
Dissolved OxygenMulti-parameter water quality meter
pHMulti-parameter water quality meter
TemperatureMulti-parameter water quality meter
ConductivityMulti-parameter water quality meter
TurbidityTurbidity meter
Nutrients (N, P)Water sample collection and laboratory analysis
Macrophyte Assessment
  • Biomass: Macrophyte biomass is the most common endpoint. Samples are typically collected at specific time points after treatment (e.g., 3 and 8 weeks). Plants are harvested, dried at 90°C for 24 hours, and weighed.

  • Percent Cover: Visual assessment of the percentage of the sediment surface covered by each species.

Phytoplankton and Periphyton Sampling
  • Phytoplankton: Water samples are collected from the water column using tube samplers or Ruttner water samplers. Phytoplankton can be identified and enumerated using microscopy, and biomass can be estimated by measuring chlorophyll-a concentrations.

  • Periphyton: Periphyton can be grown on artificial substrates (e.g., glass slides) placed in the mesocosms. Biomass can be determined by measuring chlorophyll-a and ash-free dry weight.

Zooplankton and Macroinvertebrate Sampling
  • Zooplankton: Integrated water column samples are collected using tube samplers or plankton nets. Organisms are identified and enumerated under a microscope.

  • Macroinvertebrates: Benthic macroinvertebrates can be sampled from the sediment using core samplers or by colonization of artificial substrates.

Quantitative Data from Mesocosm Studies

The following tables summarize quantitative data from various mesocosm studies on the effects of this compound.

Table 1: Effects of Dipotassium this compound on Macrophyte Biomass

Target SpeciesThis compound Conc. (mg/L a.i.)Exposure TimeBiomass Reduction (%)Study
Eurasian watermilfoil0.5 - 4.07 days>90%Skogerboe & Getsinger (2002)
Curlyleaf pondweed0.5 - 4.07 days>90%Skogerboe & Getsinger (2002)
Hydrilla2.0 - 5.024-h half-life>90%Skogerboe & Getsinger (2001)
Sago pondweed0.5 - 4.07 daysSignificant reduction with regrowthSkogerboe & Getsinger (2002)
Wild celery0.5 - 4.07 daysSignificant reduction with regrowthSkogerboe & Getsinger (2002)
Illinois pondweed0.5 - 4.07 daysSignificant reduction with regrowthSkogerboe & Getsinger (2002)
Coontail4.07 daysControlledSkogerboe & Getsinger (2002)
Elodea0.5 - 2.07 daysNo effectSkogerboe & Getsinger (2002)

Table 2: Toxicity of this compound Formulations to Aquatic Fauna

Organism GroupThis compound FormulationLC50 / Effect ConcentrationStudy/Source
Fish (general)Dipotassium salt>100 mg/LWashington State Dept. of Ecology
Fish (general)Monoamine salt0.3 ppmNOAA
Aquatic InvertebratesDipotassium saltNo significant adverse effects at label ratesNOAA
Zooplankton (Cladocera)Dipotassium salt (5.0 mg/L)No apparent changes in species composition or densitySerns (1977)

Mode of Action and Ecological Impact

This compound acts as a contact herbicide, primarily affecting plants by inhibiting protein and lipid biosynthesis. This leads to a disruption of cell membrane integrity and function.

G cluster_pathway Biochemical Pathway of this compound Action This compound This compound Application Absorption Rapid Absorption by Plant Cells This compound->Absorption Protein_Inhibition Inhibition of Protein Synthesis Absorption->Protein_Inhibition Lipid_Inhibition Inhibition of Lipid Synthesis Absorption->Lipid_Inhibition Membrane_Damage Cell Membrane Disruption Protein_Inhibition->Membrane_Damage Lipid_Inhibition->Membrane_Damage Cell_Death Cellular Breakdown & Death Membrane_Damage->Cell_Death

Figure 2: Simplified biochemical pathway of this compound's herbicidal action.

The ecological impact of this compound application in a mesocosm is multifaceted. The primary intended effect is the control of target macrophyte species. However, this can lead to a cascade of secondary effects throughout the ecosystem.

G cluster_eco Ecological Effects of this compound in a Mesocosm This compound This compound Application Target_Macrophytes Target Macrophyte Decline This compound->Target_Macrophytes NonTarget_Macrophytes Non-Target Macrophyte Effects This compound->NonTarget_Macrophytes Habitat_Loss Habitat Structure Alteration Target_Macrophytes->Habitat_Loss DO_Decline Decreased Dissolved Oxygen (due to decomposition) Target_Macrophytes->DO_Decline Nutrient_Release Nutrient Release from Decay Target_Macrophytes->Nutrient_Release Invertebrate_Impact Impact on Macroinvertebrates (direct & indirect) Habitat_Loss->Invertebrate_Impact Fish_Impact Indirect Impact on Fish (habitat & food source) Habitat_Loss->Fish_Impact DO_Decline->Fish_Impact Algal_Bloom Potential for Algal Bloom Nutrient_Release->Algal_Bloom Algal_Bloom->DO_Decline

References

Endothall as a Research Tool for Studying Protein Phosphatases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a potent and valuable research tool for investigating the roles of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1), in a variety of cellular processes.[1][2][3] As a structural analog of the well-characterized phosphatase inhibitor cantharidin, this compound offers a means to acutely inhibit these enzymes, leading to the hyperphosphorylation of their substrates and allowing for the elucidation of their downstream signaling pathways.[3][4] These application notes provide detailed information and protocols for the effective use of this compound in laboratory settings.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the catalytic subunits of PP2A and PP1. This interaction blocks the active site, preventing the dephosphorylation of substrate proteins. The inhibition of these phosphatases leads to a net increase in protein phosphorylation, thereby activating or deactivating downstream signaling cascades. This makes this compound a powerful tool for studying cellular processes regulated by reversible phosphorylation, such as cell cycle progression, signal transduction, and apoptosis.

Specificity and Potency

This compound and its analogs, such as cantharidin, exhibit a degree of selectivity for PP2A over PP1. The catalytic subunit of PP2A has been shown to be 5- to 12-fold more sensitive to these inhibitors than the catalytic subunit of PP1. It is important to note that this compound does not inhibit PP2B or PP2C. The inhibitory potency of this compound and related compounds can vary between in vitro and in vivo studies, which may be related to factors such as cell permeability.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and related compounds on protein phosphatases.

Table 1: In Vitro Inhibitory Potency of Cantharidin Analogs on Protein Phosphatases

CompoundTarget PhosphataseRelative Potency
CantharidinPP1 & PP2AMost Potent
This compoundPP1 & PP2AIntermediate
This compound Thioanhydride (ETA)PP1 & PP2ALeast Potent

Source: Adapted from in vitro studies on hepatic protein phosphatases.

Table 2: In Vivo Inhibitory Potency of Cantharidin Analogs on Protein Phosphatases

CompoundTarget PhosphataseRelative Potency
This compound Thioanhydride (ETA)PP1 & PP2AMost Potent
CantharidinPP1 & PP2AIntermediate
This compoundPP1 & PP2ALeast Potent

Source: Adapted from in vivo studies on hepatic protein phosphatases in rats.

Table 3: IC50 Values of Cantharidin Analogs against Protein Phosphatases

CompoundPP2A IC50PP1 IC50
Cantharidin~12 nM~50 nM
This compoundNot explicitly stated, but less potent than Cantharidin in vitroNot explicitly stated, but less potent than Cantharidin in vitro

Source: Data for Cantharidin IC50 values from studies on the cantharidin-binding protein, identified as PP2A. The relative potency of this compound is inferred from comparative studies.

Experimental Protocols

The following are generalized protocols for utilizing this compound in protein phosphatase research. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Protein Phosphatase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on protein phosphatase activity using a purified enzyme and a synthetic substrate.

Materials:

  • Purified PP1 or PP2A enzyme

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer. Include a solvent-only control.

  • In a 96-well plate, add a constant amount of purified PP1 or PP2A to each well.

  • Add the different concentrations of this compound to the respective wells.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stop solution like NaOH for the pNPP assay).

  • Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Protein Phosphorylation in Cultured Cells

This protocol outlines a method to assess the effect of this compound on the phosphorylation state of a specific protein in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors

  • Primary antibody specific to the phosphorylated protein of interest

  • Primary antibody specific to the total protein of interest

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes to a few hours). Include a vehicle-treated control group.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated protein.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent.

  • Strip the membrane (if necessary) and re-probe with the antibody against the total protein to normalize for loading.

  • Quantify the band intensities to determine the change in phosphorylation status upon this compound treatment.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in protein phosphatase research.

G cluster_0 This compound's Mechanism of Action This compound This compound InhibitedPP2A PP2A/PP1 (Inhibited) This compound->InhibitedPP2A Binds to catalytic subunit PP2A PP2A/PP1 (Active) DephosphorylatedSubstrate Dephosphorylated Substrate PP2A->DephosphorylatedSubstrate Dephosphorylates PhosphorylatedSubstrate Phosphorylated Substrate PhosphorylatedSubstrate->PP2A Substrate InhibitedPP2A->PhosphorylatedSubstrate Blocks dephosphorylation

Caption: Mechanism of this compound inhibition of protein phosphatases.

G cluster_1 Workflow for In Vitro PPase Inhibition Assay PrepareReagents Prepare Reagents (Enzyme, this compound, Substrate) DispenseEnzyme Dispense Enzyme into Plate PrepareReagents->DispenseEnzyme Addthis compound Add this compound (and controls) DispenseEnzyme->Addthis compound PreIncubate Pre-incubate Addthis compound->PreIncubate AddSubstrate Add Substrate (Start Reaction) PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction MeasureSignal Measure Signal StopReaction->MeasureSignal AnalyzeData Analyze Data (Calculate IC50) MeasureSignal->AnalyzeData

Caption: Experimental workflow for an in vitro protein phosphatase inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the function of PP2A and PP1. Its ability to inhibit these key phosphatases allows researchers to probe the intricate signaling networks that are regulated by protein phosphorylation. The protocols and data presented here provide a foundation for the effective application of this compound in a research setting. As with any inhibitor, careful experimental design, including appropriate controls and concentration-response studies, is crucial for obtaining robust and interpretable results.

References

Application of Endothall in Plant Physiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, has been utilized for decades for the control of terrestrial and aquatic vegetation.[1][2] Its application in plant physiology research stems from its specific and potent inhibitory effects on key cellular processes, offering a valuable tool to dissect fundamental aspects of plant growth and development. The primary mode of action of this compound is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][4][5] This inhibition disrupts cellular signaling cascades that regulate a multitude of processes, including cell division, metabolism, and hormone responses.

These application notes provide a comprehensive overview of the use of this compound in plant physiology research. They include a summary of its effects on various plant processes, detailed experimental protocols for its application, and a visual representation of its impact on cellular signaling pathways.

Physiological and Biochemical Effects of this compound

This compound's primary mechanism of action, the inhibition of protein phosphatases, leads to a cascade of downstream effects. The hyperphosphorylation of proteins that are normally dephosphorylated by PP1 and PP2A disrupts their function and localization, leading to observable physiological changes.

Key Effects:

  • Inhibition of Protein Phosphatases: this compound acts as an inhibitor of serine/threonine protein phosphatases PP1 and PP2A in plants. This is considered its primary mode of action leading to herbicidal effects.

  • Disruption of the Cell Cycle: As a consequence of protein phosphatase inhibition, this compound significantly impacts the plant cell cycle. It has been shown to distort the orientation of the cell division plane and microtubule spindle structures, leading to an arrest in the prometaphase stage of mitosis. Furthermore, it can inhibit the initiation of the S-phase and DNA synthesis.

  • Inhibition of Protein and Lipid Synthesis: Research has indicated that this compound can interfere with both protein and lipid biosynthesis in plants.

  • Impact on Respiration: this compound has been observed to affect plant respiration. At a concentration of 100 µM, it reduced respiration, while at 1000 µM, it stimulated respiration in hydrilla.

  • Membrane-Associated Activity: Studies suggest that this compound's activity is associated with cell membranes, potentially by inhibiting ATP production in photosynthesis and respiration, which leads to a loss of cell membrane integrity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various plant physiology studies.

Table 1: Effect of this compound on Tobacco BY-2 Cell Proliferation

This compound Concentration (µM)Treatment Duration (hours)Proliferation Index (% of Control)
1485
10470
12450
102420

Data sourced from a study on tobacco BY-2 cells, where the proliferation index was determined by the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into the DNA.

Table 2: Inhibition of Soybean Tubulin Polymerization by this compound

This compound Concentration (µM)Inhibition of Tubulin Polymerization (%)
100
5012

This in vitro assay measured the effect of this compound on the polymerization of purified soybean tubulin.

Table 3: Effect of this compound on Hydrilla Photosynthesis and Respiration

This compound Concentration (µM)Effect on Photosynthesis (Oxygen Evolution)Effect on Respiration
Not specifiedInhibited after 2 hoursNot specified
100Not specifiedReduced
1000Not specifiedStimulated

*These effects were observed in studies on the aquatic plant Hydrilla verticillata.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in plant physiology research.

Protocol 1: Analysis of this compound's Effect on Cell Cycle in Tobacco BY-2 Cells

Objective: To investigate the impact of this compound on the progression of the cell cycle and microtubule organization in a synchronized plant cell culture.

Materials:

  • Tobacco (Nicotiana tabacum L. 'Bright Yellow 2') (BY-2) cell suspension culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aphidicolin (for cell cycle synchronization)

  • Fixative (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

  • Primary antibody (e.g., anti-β-tubulin)

  • Secondary antibody (e.g., fluorescently labeled anti-mouse IgG)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Microscope with fluorescence capabilities

Methodology:

  • Cell Culture and Synchronization:

    • Maintain BY-2 cells in a suitable liquid medium (e.g., Murashige and Skoog medium supplemented with sucrose, KH2PO4, and 2,4-D) with weekly subculturing.

    • Synchronize the cell cycle at the G1/S boundary by treating the culture with aphidicolin (e.g., 10 µg/mL) for 24 hours.

    • Wash the cells three times with fresh medium to release them from the aphidicolin block.

  • This compound Treatment:

    • After washing, resuspend the synchronized cells in fresh medium.

    • Add this compound from the stock solution to achieve the desired final concentrations (e.g., 1 µM and 10 µM). Include a DMSO control.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immunofluorescence Staining:

    • At each time point, fix a sample of cells with 4% paraformaldehyde for 1 hour.

    • Digest the cell walls using an enzyme solution (e.g., cellulase and pectolyase).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with the primary anti-β-tubulin antibody overnight at 4°C.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1-2 hours in the dark.

    • Counterstain the nuclei with DAPI or Hoechst 33342.

  • Microscopy and Data Analysis:

    • Observe the cells under a fluorescence microscope.

    • Capture images of microtubules and nuclei.

    • Quantify the percentage of cells in different mitotic stages (prophase, metaphase, anaphase, telophase) and with abnormal microtubule structures at each time point and concentration.

    • Calculate the mitotic index (percentage of cells in mitosis).

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the polymerization of plant tubulin.

Materials:

  • Purified plant tubulin (e.g., from soybean)

  • Polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP)

  • This compound stock solution

  • Positive control (e.g., a known microtubule-disrupting agent like oryzalin)

  • Negative control (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Assay Setup:

    • Prepare a reaction mixture containing the polymerization buffer and purified tubulin on ice.

    • Add this compound to the reaction mixture at various concentrations (e.g., 10 µM, 50 µM). Include positive and negative controls.

    • Pre-incubate the mixture on ice for a short period (e.g., 15 minutes).

  • Initiation and Measurement of Polymerization:

    • Transfer the reaction mixtures to a pre-warmed (e.g., 30-37°C) cuvette in the spectrophotometer.

    • Initiate polymerization by raising the temperature.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Calculate the initial rate of polymerization and the maximum level of polymerization for each condition.

    • Express the inhibitory effect of this compound as a percentage of the control.

Signaling Pathways and Logical Relationships

The primary molecular target of this compound in plants is the serine/threonine protein phosphatase 2A (PP2A). Inhibition of PP2A disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is crucial for the regulation of numerous cellular processes, most notably the cell cycle.

Endothall_Signaling_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins PP2A->Phosphorylated_Proteins Dephosphorylates Microtubule_Dynamics Altered Microtubule Dynamics & Organization Phosphorylated_Proteins->Microtubule_Dynamics DNA_Synthesis Inhibition of S-Phase Initiation & DNA Synthesis Phosphorylated_Proteins->DNA_Synthesis Spindle_Formation Defective Mitotic Spindle Formation Microtubule_Dynamics->Spindle_Formation Prometaphase_Arrest Prometaphase Arrest Spindle_Formation->Prometaphase_Arrest Cell_Cycle_Progression Cell Cycle Progression

Caption: this compound's inhibition of PP2A leads to downstream effects on the cell cycle.

The diagram above illustrates the proposed signaling pathway affected by this compound. By inhibiting PP2A, this compound leads to the accumulation of hyperphosphorylated proteins that are critical for proper microtubule dynamics and organization. This disruption results in defective mitotic spindle formation, ultimately causing the cell cycle to arrest at prometaphase. Additionally, the altered phosphorylation status of key regulatory proteins can inhibit the initiation of the S-phase and subsequent DNA synthesis.

Experimental_Workflow_Cell_Cycle_Analysis Start Start: Synchronized BY-2 Cell Culture Treatment This compound Treatment (Various Concentrations & Durations) Start->Treatment Fixation Cell Fixation Treatment->Fixation Immunostaining Immunostaining for Microtubules (α/β-tubulin) & DNA (DAPI) Fixation->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Analysis Analysis: - Mitotic Index - Cell Cycle Stage Distribution - Microtubule Organization Microscopy->Analysis End End: Quantified Effects on Cell Cycle Analysis->End

Caption: Workflow for analyzing this compound's effect on the plant cell cycle.

This workflow diagram outlines the key steps in an experiment designed to investigate the effects of this compound on the plant cell cycle using immunofluorescence microscopy. The process begins with a synchronized cell culture, followed by treatment, fixation, staining, microscopic observation, and finally, quantitative analysis of the observed effects.

References

Troubleshooting & Optimization

Factors affecting Endothall efficacy in the field

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Endothall in field experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your research outcomes.

Troubleshooting Guide: Common Issues with this compound Efficacy

Problem: this compound application shows little to no effect on the target weed population.

This is a common issue that can arise from a variety of factors. Use the following checklist to troubleshoot your experiment.

1. Water Quality Parameters:

  • Water Temperature: Was the water temperature at least 65°F (18°C) at the time of application?[1] this compound's efficacy is significantly influenced by temperature, with cooler water slowing its activity.[2][3] Microbial breakdown of this compound is slower in cooler months, which can prolong its presence but may also reduce its immediate efficacy if plants are not actively growing.[4]

  • Turbidity: Was the water clear or turbid? While this compound is generally less affected by turbidity compared to other herbicides like Diquat, highly turbid conditions can still potentially impact its performance.[5] this compound does not bind to charged particles in the water column, making it a good option for turbid water.

  • Water Flow: Was the application in static or flowing water? In flowing water, the concentration and exposure time (CET) of this compound can be significantly reduced. Higher rates or combination with a contact herbicide may be necessary in areas with water movement.

2. Application and Dosage:

  • Concentration and Exposure Time (CET): Was the correct concentration and exposure time used for the target weed? The efficacy of this compound is highly dependent on the CET relationship. Insufficient concentration or a short exposure period will likely result in poor control.

  • Application Method: Was the this compound applied correctly? For submersed weeds, the herbicide needs to be injected into the water column to ensure adequate contact with the plant tissue. Using weighted hoses can help deliver the herbicide to deeper plant beds.

  • Formulation: Was the appropriate formulation (liquid or granular) used for the treatment area? Granular formulations are better suited for spot treatments or smaller areas, while liquid formulations are more effective for larger areas.

3. Target Weed Factors:

  • Weed Species: Have you confirmed the susceptibility of your target weed species to this compound? While effective against many submersed weeds like Hydrilla and Eurasian watermilfoil, some species are less susceptible.

  • Growth Stage: Were the plants actively growing at the time of application? this compound is most effective on actively growing plants. Applications to mature or dormant plants may result in reduced uptake and efficacy.

4. Environmental Factors:

  • Microbial Degradation: this compound is primarily broken down by microorganisms in the water and sediment. The rate of degradation is influenced by temperature, with warmer water leading to faster breakdown.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a contact herbicide with multiple modes of action. It primarily works by inhibiting protein and lipid biosynthesis and interfering with plant cell membrane integrity, leading to cellular breakdown within 2-5 days. It is also known to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), which disrupts the cell cycle.

Q2: How do water temperature and turbidity affect this compound's performance?

A2: Water temperature is a critical factor. This compound is most effective when water temperatures are at least 65°F (18°C) as this corresponds with active plant growth and herbicide uptake. Efficacy can be inhibited at lower temperatures. Unlike some other aquatic herbicides, this compound's efficacy is not significantly reduced by turbidity as it does not readily bind to suspended particles.

Q3: What are the optimal concentration and exposure times for effective control of common aquatic weeds?

A3: The optimal concentration and exposure time (CET) vary depending on the target weed species. For example, to achieve greater than 85% biomass reduction of Eurasian watermilfoil, a concentration of 1.0 mg ae/L for 36 hours or 3.0 mg ae/L for 18 hours is required. For Hydrilla, a concentration of 2.0 mg ae/L for 48 hours or 3.0 mg ae/L for 24 hours is needed for severe injury. Refer to the data tables below for more detailed information.

Q4: Can this compound be used in combination with other herbicides?

A4: Yes, this compound can be used in combination with other herbicides to enhance efficacy, especially in challenging conditions. For instance, combining this compound with diquat can provide rapid control.

Q5: How long does this compound persist in the aquatic environment?

A5: this compound has a relatively short half-life in water, typically averaging five to ten days, and undergoes complete microbial degradation within 30 to 60 days. The degradation rate is influenced by environmental conditions, particularly water temperature.

Data Presentation

Table 1: this compound Concentration and Exposure Time (CET) for >85% Control of Eurasian Watermilfoil
This compound Concentration (mg ae/L)Exposure Time (hours)Reference
0.548
1.036
3.018
5.012
Table 2: this compound Concentration and Exposure Time (CET) for >85% Control of Hydrilla
This compound Concentration (mg ae/L)Exposure Time (hours)Reference
2.048
3.024
4.024
5.024
Table 3: Influence of Water Temperature on this compound Efficacy against Curlyleaf Pondweed
Water Temperature (°C)TreatmentBiomass ReductionTurion Density ReductionReference
18This compoundSignificant86%
25This compoundMost Efficacious40%

Experimental Protocols

Protocol 1: Laboratory Evaluation of this compound Efficacy using a Mesocosm System

This protocol outlines a standard method for assessing the efficacy of this compound on submersed aquatic weeds in a controlled laboratory setting.

1. Mesocosm Setup:

  • Use 55-liter aquaria as mesocosms.
  • Provide overhead lighting with a combination of mercury vapor and high-pressure sodium lamps to achieve a photosynthetically active radiation (PAR) of approximately 500 µE/m²/sec at the water surface.
  • Maintain a photoperiod of 13-14 hours of light and 10-11 hours of dark.
  • Control water temperature to the desired experimental condition (e.g., 21 ± 2°C).

2. Plant Propagation:

  • Collect apical tips of the target weed species from a healthy, established population.
  • Plant the apical tips in sediment-filled cups and allow them to establish and grow in the mesocosms for a designated period before treatment.

3. Herbicide Treatment:

  • Prepare a stock solution of this compound at a known concentration.
  • Apply the appropriate volume of the stock solution to each mesocosm to achieve the target experimental concentrations.
  • Maintain the herbicide exposure for the predetermined time periods (e.g., ranging from 2 to 72 hours).

4. Post-Treatment and Data Collection:

  • After the exposure period, flush the mesocosms with fresh, untreated water three times to remove any remaining herbicide.
  • Maintain the plants for a post-treatment observation period (e.g., 4 weeks) to allow for injury symptoms to develop and to assess any potential recovery.
  • At the end of the observation period, harvest the shoot and root biomass from each mesocosm.
  • Dry the biomass to a constant weight and record the dry weight.
  • Calculate the percent biomass reduction compared to untreated control mesocosms.

Mandatory Visualization

Endothall_Efficacy_Factors Factors Affecting this compound Efficacy cluster_water Water Quality cluster_application Application cluster_weed Weed Characteristics Temperature Temperature (>65°F / 18°C optimal) Efficacy This compound Efficacy Temperature->Efficacy Turbidity Turbidity (Less impactful) Turbidity->Efficacy Water_Flow Water Flow (Reduces CET) Water_Flow->Efficacy Concentration Concentration Concentration->Efficacy Exposure_Time Exposure Time Exposure_Time->Efficacy Formulation Formulation (Liquid vs. Granular) Formulation->Efficacy Species Species Susceptibility Species->Efficacy Growth_Stage Growth Stage (Active growth is key) Growth_Stage->Efficacy

Caption: Key factors influencing the field efficacy of this compound.

Endothall_Troubleshooting Troubleshooting Poor this compound Efficacy cluster_water_issues Water Issues cluster_app_issues Application Issues cluster_weed_issues Weed Issues Start Poor Efficacy Observed Check_Water Check Water Parameters Start->Check_Water Check_App Check Application Parameters Check_Water->Check_App No Temp_Low Temperature too low? Check_Water->Temp_Low Yes Flow_High High water flow? Check_Water->Flow_High Yes Check_Weed Check Weed Characteristics Check_App->Check_Weed No CET_Low Incorrect CET? Check_App->CET_Low Yes Wrong_Formulation Wrong formulation? Check_App->Wrong_Formulation Yes Wrong_Species Resistant species? Check_Weed->Wrong_Species Yes Dormant_Plant Plants dormant? Check_Weed->Dormant_Plant Yes Adjust_Protocol Adjust Protocol & Re-apply Temp_Low->Adjust_Protocol Flow_High->Adjust_Protocol CET_Low->Adjust_Protocol Wrong_Formulation->Adjust_Protocol Wrong_Species->Adjust_Protocol Dormant_Plant->Adjust_Protocol

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Endothall_Mode_of_Action This compound's Mode of Action in Plant Cells This compound This compound PP_Inhibition Inhibition of Protein Phosphatases (PP1 & PP2A) This compound->PP_Inhibition Biosynthesis_Inhibition Inhibition of Protein & Lipid Biosynthesis This compound->Biosynthesis_Inhibition Cell_Cycle_Disruption Cell Cycle Disruption PP_Inhibition->Cell_Cycle_Disruption Membrane_Disruption Cell Membrane Disruption Biosynthesis_Inhibition->Membrane_Disruption Cellular_Breakdown Cellular Breakdown & Plant Death Cell_Cycle_Disruption->Cellular_Breakdown Membrane_Disruption->Cellular_Breakdown

Caption: Simplified signaling pathway of this compound's herbicidal action.

References

Technical Support Center: Optimizing Endothall Concentration for Specific Aquatic Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Endothall concentration in aquatic plant management experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: this compound application is ineffective against the target aquatic plant species.

  • Possible Cause 1: Incorrect Concentration. The applied concentration of this compound may be too low for the target species.

    • Solution: Consult the data tables below to ensure the concentration is within the effective range for your target plant. For example, controlling hydrilla may require concentrations of 2 to 5 mg/L, while Eurasian watermilfoil can be controlled at rates as low as 1 mg/L.[1]

  • Possible Cause 2: Insufficient Contact Time. this compound is a contact herbicide and requires adequate exposure time to be effective.[2][3]

    • Solution: In environments with high water flow, the herbicide may be diluted too quickly.[4] Consider strategies to increase contact time, such as using granular formulations for spot treatments or applying during periods of low water flow.[5] For hydrilla, a 48 to 72-hour exposure period is recommended at lower application rates.

  • Possible Cause 3: Plant Growth Stage. Herbicide uptake can be less effective in mature or slow-growing plants.

    • Solution: Apply this compound when plants are actively growing, typically in the late winter or early spring for species like hydrilla.

  • Possible Cause 4: Herbicide Resistance. While not widespread, increased tolerance to this compound has been identified in some hydrilla populations.

    • Solution: Consider rotating or combining this compound with other herbicides that have a different mode of action. Compatible herbicides include diquat, fluridone, and penoxsulam.

Issue 2: Damage to non-target native plant species.

  • Possible Cause: Lack of Selectivity at Applied Rate. this compound is generally considered a broad-spectrum herbicide, and some native plants are susceptible.

    • Solution: Utilize the species selectivity data to choose a concentration that is effective against the target invasive species while minimizing impact on desirable native plants. For instance, at rates effective for controlling Eurasian watermilfoil, some native species may show tolerance. Applying this compound at lower rates for longer exposure times can also enhance selectivity. Some plants like watershield, water stargrass, and soft-stem bulrush have shown resistance to this compound at various application rates.

Issue 3: Rapid regrowth of the target plant after treatment.

  • Possible Cause 1: Incomplete Kill. this compound is a contact herbicide and may not kill the roots or tubers of the plant, allowing for regrowth.

    • Solution: While this compound primarily acts on contacted tissue, some studies suggest translocation at lower concentrations, which could lead to greater mortality of the entire plant. However, for plants that can regenerate from roots, follow-up applications may be necessary.

  • Possible Cause 2: Germination from Seeds. this compound treatment does not affect seeds, which can germinate after the active ingredient has dissipated.

    • Solution: A long-term management plan that includes monitoring for new growth from seeds is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a contact-type, membrane-active herbicide. It works by interfering with plant respiration, protein and lipid biosynthesis, and disrupting cell membranes. This leads to cellular breakdown within 2-5 days, with visible plant damage such as defoliation and browning of tissues appearing within a week.

Q2: What are the two main formulations of this compound for aquatic use?

A2: The two primary derivatives of this compound are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt. The dipotassium salt formulation is generally less toxic to aquatic organisms and is preferred in areas with important fisheries.

Q3: How does water temperature affect this compound efficacy?

A3: this compound application is recommended when water temperatures are at least 65°F (18°C) to ensure plants are actively growing and will readily take up the herbicide. Colder water temperatures can slow the microbial degradation of this compound, leading to longer exposure times which can be advantageous.

Q4: Can this compound be used in flowing water?

A4: Yes, but with special considerations. In high-flow environments, maintaining the necessary concentration and exposure time (CET) can be challenging. Low-dose, continuous application over an extended period has proven effective in controlling species like sago pondweed in canals.

Q5: How long does this compound persist in the aquatic environment?

A5: this compound has a relatively short persistence time, typically undergoing complete degradation by microbial action within 30-60 days. The half-life in water is generally about one week or less under aerobic conditions.

Data Presentation

Table 1: Effective this compound Concentrations for Control of Various Submersed Aquatic Plants

Target Plant SpeciesEffective Concentration (mg/L a.i.)Exposure TimeNotes
Hydrilla (Hydrilla verticillata)2.0 - 5.024-hour half-lifeReduced biomass by over 90% at 2 and 5 mg/L.
Hydrilla (Hydrilla verticillata)2.0 - 3.048 - 72 hoursEffective at lower rates with longer exposure.
Eurasian Watermilfoil (Myriophyllum spicatum)1.048 - 72 hoursHighly susceptible.
Eurasian Watermilfoil (Myriophyllum spicatum)0.5 - 4.07-day exposure (24-h half-life)Effectively controlled at all tested rates.
Curlyleaf Pondweed (Potamogeton crispus)0.5 - 4.07-day exposure (24-h half-life)Effectively controlled at all tested rates.
American Pondweed (Potamogeton nodosus)1.0 - 5.024-hour half-lifeBiomass significantly reduced, but regrowth observed.
Southern Naiad (Najas guadalupensis)1.0 - 5.024-hour half-lifeBiomass significantly reduced.
Wild Celery (Vallisneria americana)1.0 - 5.024-hour half-lifeBiomass significantly reduced, but healthy regrowth observed.
Coontail (Ceratophyllum demersum)4.07-day exposure (24-h half-life)Controlled at 4.0 mg/L, but not at lower rates.

Table 2: Susceptibility of Various Aquatic Plants to this compound

Susceptibility LevelPlant SpeciesConcentration Range (mg/L a.i.)Notes
High Hydrilla (Hydrilla verticillata)2.0 - 5.0Highly susceptible to this compound treatment.
Eurasian Watermilfoil (Myriophyllum spicatum)0.5 - 4.0Very sensitive to this compound.
Curlyleaf Pondweed (Potamogeton crispus)0.5 - 4.0Effectively controlled across a range of concentrations.
Coontail (Ceratophyllum demersum)4.0Susceptible at higher concentrations.
Medium Eelgrass (Vallisneria americana)1.0 - 5.0Shows damage but can have healthy regrowth.
Water Stargrass (Zosterella dubia)-Considered to have medium susceptibility.
Sago Pondweed (Potamogeton pectinatus)-Biomass reduced, but regrowth observed.
Low / Resistant Common Waterweed (Elodea canadensis)0.5 - 2.0Low susceptibility; no significant effects at these rates.
Watershield (Brasenia schreberi)1.0 - 5.0Not injured at these application rates.
Soft-stem Bulrush (Scirpus validus)1.0 - 5.0No injury observed at these application rates.

Experimental Protocols

Protocol 1: Mesocosm Evaluation of this compound Efficacy on Submersed Aquatic Plants

This protocol is based on methodologies described in mesocosm studies to evaluate the selectivity and efficacy of this compound.

  • Mesocosm Setup:

    • Utilize outdoor mesocosm tanks (e.g., 860 to 7000 L).

    • Add a layer of sediment to the bottom of each tank.

    • Plant target and non-target aquatic plant species in containers and place them in the tanks.

    • Allow plants to acclimate and establish for a specified period.

  • Pre-Treatment Sampling:

    • Prior to herbicide application, harvest one container of each species per tank to determine pre-treatment biomass.

  • This compound Application:

    • Randomly assign treatment concentrations to the mesocosm tanks, including an untreated control group (0 mg/L).

    • Typical treatment rates for evaluation range from 0.5 mg/L to 5.0 mg/L active ingredient (a.i.) of this compound.

    • Apply the calculated amount of this compound formulation to each tank to achieve the target concentration.

  • Exposure Conditions:

    • For simulating flowing conditions, establish a water flow-through system with a defined half-life (e.g., 24 hours).

    • For static conditions, maintain the treated water for a specified duration (e.g., 120 hours).

  • Post-Treatment Assessment:

    • Collect plant biomass samples at set intervals after treatment (e.g., 3 and 6 weeks).

    • Harvest multiple containers per species per tank at each sampling event.

    • Visually assess plant injury and signs of recovery or regrowth.

    • Dry the harvested plant material to determine biomass and calculate the percent reduction compared to the control group.

Visualizations

Experimental_Workflow_for_Endothall_Efficacy_Testing cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis setup_mesocosms 1. Setup Mesocosms (Tanks with Sediment) plant_species 2. Introduce Aquatic Plant Species setup_mesocosms->plant_species acclimation 3. Acclimation Period plant_species->acclimation pre_treatment_sampling 4. Pre-Treatment Biomass Sampling acclimation->pre_treatment_sampling endothall_application 5. Apply this compound (Varying Concentrations) pre_treatment_sampling->endothall_application exposure 6. Exposure Period (Static or Flow-through) endothall_application->exposure post_treatment_sampling 7. Post-Treatment Biomass Sampling (e.g., 3 & 6 weeks) exposure->post_treatment_sampling visual_assessment 8. Visual Assessment of Plant Injury exposure->visual_assessment data_analysis 9. Data Analysis (% Biomass Reduction) post_treatment_sampling->data_analysis visual_assessment->data_analysis

Caption: Workflow for Mesocosm-Based this compound Efficacy Experiments.

Troubleshooting_Logic_for_Endothall_Inefficacy cluster_causes Potential Causes cluster_solutions Solutions start Problem: This compound Ineffective cause_concentration Incorrect Concentration? start->cause_concentration cause_contact_time Insufficient Contact Time? start->cause_contact_time cause_plant_stage Suboptimal Plant Growth Stage? start->cause_plant_stage cause_resistance Herbicide Resistance? start->cause_resistance solution_concentration Verify/Adjust Concentration cause_concentration->solution_concentration solution_contact_time Increase Exposure or Use Granular Form cause_contact_time->solution_contact_time solution_plant_stage Apply During Active Growth cause_plant_stage->solution_plant_stage solution_resistance Rotate or Combine Herbicides cause_resistance->solution_resistance

Caption: Troubleshooting Logic for Ineffective this compound Treatments.

References

Troubleshooting Endothall sample preparation for GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of Endothall for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound analysis by GC-MS?

A1: this compound, a dicarboxylic acid herbicide, is not volatile enough for direct analysis by GC-MS. Therefore, a derivatization step is necessary to convert it into a more volatile form. The most common method, as outlined in EPA Method 548.1, involves esterification of this compound to its dimethyl ester. The analysis workflow typically includes solid phase extraction (SPE) to isolate this compound from the sample matrix, followed by derivatization, and then detection by GC-MS.[1][2][3]

Q2: What are the common interferences in this compound analysis?

A2: Several types of interferences can affect the accuracy and precision of this compound analysis:

  • Glassware and Reagent Contamination: Impurities from glassware or reagents can introduce interfering peaks. It is crucial to use high-purity reagents and thoroughly clean all glassware.[1][2]

  • Ionic Interferences: High concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), as well as sulfate ions, in the sample matrix can interfere with the ion-exchange process during solid phase extraction, leading to lower recovery of this compound.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to signal enhancement or suppression. This can be caused by contaminants that are co-extracted from the sample and can vary considerably from source to source.

Q3: How can I minimize ionic interferences?

A3: To mitigate the impact of high concentrations of divalent cations and sulfates, sample dilution before extraction is recommended. Alternatively, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be used to complex the interfering cations.

Q4: What is derivatization and why is it necessary for this compound?

A4: Derivatization is a chemical reaction that modifies an analyte to make it suitable for a specific analytical method. For GC-MS analysis, which requires volatile compounds, this compound must be derivatized. The carboxylic acid groups of this compound are converted to esters (e.g., dimethyl esters) to increase its volatility. This process typically involves heating the sample with an acidic methanol solution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Peak Incomplete derivatization.Ensure the derivatization reagent (e.g., acidic methanol) is fresh and the reaction conditions (temperature and time) are optimal. The dimethyl ester of this compound is typically formed within 30 minutes with modest heating.
Poor extraction recovery.Check the pH of the sample; it should be acidic (pH 1.5-2) for optimal extraction. High levels of interfering ions (Ca²⁺, Mg²⁺, sulfate) can also reduce recovery; consider sample dilution.
Degradation of this compound.Samples should be stored at 4°C and protected from light. Analyze samples within the recommended holding times (7 days for samples, 14 days for extracts).
Erratic or Poor Peak Shape Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column maintenance. Co-injected matrix components can mask active sites, but can also lead to other issues.
Contamination in the GC-MS system.Bake out the column and clean the ion source. Run a solvent blank to check for system cleanliness.
Inconsistent Internal Standard Response Volatilization of the internal standard during solvent evaporation.Carefully control the nitrogen flow and temperature during the concentration step. A gentle stream of nitrogen is preferred over a strong blast.
Inaccurate pipetting of the internal standard.Use a calibrated microsyringe for adding the internal standard, especially when using volatile organic solvents.
Matrix effects.Prepare matrix-matched standards to compensate for signal enhancement or suppression caused by the sample matrix.
Presence of Extraneous Peaks Contamination from glassware, reagents, or the sample matrix.Thoroughly clean all glassware, use high-purity reagents, and analyze a laboratory reagent blank with each batch of samples.
Carryover from previous injections.Run a solvent blank after a high-concentration sample to ensure no carryover.

Experimental Protocol: this compound Analysis in Water by GC-MS (Based on EPA Method 548.1)

This protocol provides a general overview. Specific parameters may need to be optimized for your instrumentation and sample type.

1. Sample Collection and Preservation:

  • Collect grab samples in clean glass containers.

  • Dechlorinate samples by adding 80 mg of sodium thiosulfate per liter.

  • Acidify biologically active samples to pH 1.5-2 with 1:1 HCl.

  • Store samples at 4°C away from light.

2. Solid Phase Extraction (SPE):

  • Use a liquid-solid extraction cartridge containing a tertiary amine anion exchanger.

  • Condition the cartridge with appropriate solvents.

  • Pass a 100 mL water sample through the cartridge.

  • Elute the extracted this compound with acidic methanol.

3. Derivatization:

  • Add a small volume of methylene chloride as a co-solvent to the eluted extract.

  • Heat the mixture to form the dimethyl ester of this compound (e.g., 30 minutes at a modest temperature).

4. Liquid-Liquid Extraction (LLE):

  • Add salted reagent water to the derivatized solution.

  • Partition the dimethyl ester of this compound into methylene chloride.

5. Concentration:

  • Reduce the extract volume using a gentle stream of nitrogen. Be cautious to avoid volatilization of the analyte and internal standard.

6. GC-MS Analysis:

  • Inject the concentrated extract into the GC-MS system.

  • Use a megabore capillary column for separation.

  • The mass spectrometer is used for detection and quantification.

Quantitative Data Summary

Parameter Value Matrix Method Source
Method Detection Limit (MDL)2 µg/LReagent WaterGC-MS
Fortified Concentration for Recovery Analysis2 µg/LReagent WaterGC-MS
Regulated Level (MCL)100 ppb (µg/L)Drinking WaterEPA
Public Health Goal (California)580 ppb (µg/L)Drinking WaterCalifornia EPA

Visualizations

Endothall_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample Water Sample (100 mL) Preservation Acidify to pH 1.5-2 Sample->Preservation SPE Solid Phase Extraction Preservation->SPE Elution Elute with Acidic Methanol SPE->Elution Derivatization Esterification to Dimethyl this compound Elution->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Concentration Concentrate with Nitrogen LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Logic Start Problem: Low/No Peak Check_Deriv Check Derivatization? Start->Check_Deriv Check_Recov Check Extraction Recovery? Check_Deriv->Check_Recov No Sol_Deriv Optimize reaction time/temp Use fresh reagents Check_Deriv->Sol_Deriv Yes Check_IS Check Internal Standard? Check_Recov->Check_IS No Sol_Recov Adjust sample pH Dilute sample for high ions Check_Recov->Sol_Recov Yes Sol_IS Control N2 flow/temp Use calibrated syringe Check_IS->Sol_IS Yes End Problem Resolved Sol_Deriv->End Sol_Recov->End Sol_IS->End

Caption: Troubleshooting logic for low or no this compound peak.

References

Technical Support Center: Endothall Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix interference issues encountered during the analysis of Endothall in water samples.

Troubleshooting Guides

This section provides solutions to common problems researchers may face during this compound analysis.

ProblemPossible CausesRecommended Actions
Low this compound Recovery Matrix Interference: High concentrations of divalent cations (Ca²⁺, Mg²⁺) or sulfate ions can interfere with the ion exchange process during solid-phase extraction (SPE).[1][2] Sample pH: Incorrect sample pH can affect the ionization state of this compound and its interaction with the SPE sorbent.For high divalent cations: Add EDTA to the sample to chelate the interfering ions. A common recommendation is 186 mg of EDTA per 100 mL of water sample. For high sulfate: Dilute the sample to reduce the sulfate concentration below the interference threshold (e.g., >250 mg/L).[3] pH Adjustment: Ensure the sample pH is within the optimal range (5.5 to 7.5) before extraction.[3]
Poor Peak Shape or Tailing Co-eluting Contaminants: Organic compounds from the matrix can co-elute with this compound, causing chromatographic interference. Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column.Enhanced Cleanup: Incorporate additional cleanup steps after SPE, such as passing the extract through a secondary cleanup cartridge. Sample Dilution: Dilute the final extract before injection to reduce the concentration of co-eluting contaminants.
Signal Suppression or Enhancement (LC-MS/MS) Ionization Competition: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer source, leading to inaccurate quantification.[4] This is a common form of matrix effect.Matrix-Matched Standards: Prepare calibration standards in a blank matrix that closely resembles the sample matrix to compensate for suppression or enhancement effects. Isotope-Labeled Internal Standard: Use an isotope-labeled internal standard (e.g., this compound-d6) to correct for variations in ionization efficiency. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent Results Sample Contamination: Contamination can be introduced from glassware, reagents, or sampling equipment. Sample Degradation: this compound can degrade if samples are not preserved and stored correctly.Thorough Cleaning: Ensure all glassware is scrupulously cleaned, for example with hot water and detergent, followed by a de-ionized water rinse, a methanol rinse, and finally an acetone rinse. High-Purity Reagents: Use high-purity solvents and reagents to minimize contamination. Proper Sample Handling: Collect samples in glass containers, dechlorinate if necessary, and store at 4°C away from light. Acidify biologically active samples to a pH of 1.5-2.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference in this compound analysis of water samples?

A1: The most common sources of matrix interference include high concentrations of inorganic ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻). These ions can interfere with the solid-phase extraction (SPE) process, leading to low recovery of this compound. Other sources include dissolved organic matter, such as humic and fulvic acids, and other co-extracted organic contaminants that can cause ion suppression or enhancement in LC-MS/MS analysis and chromatographic interferences in GC analysis.

Q2: How can I minimize matrix effects when using LC-MS/MS for this compound analysis?

A2: To minimize matrix effects in LC-MS/MS analysis, you can employ several strategies:

  • Sample Preparation: Use a robust solid-phase extraction (SPE) method to remove as many interfering compounds as possible.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components that cause ion suppression or enhancement.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank water matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Internal Standards: The use of an isotope-labeled internal standard, such as this compound-d6, is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

Q3: What is the recommended holding time and storage condition for water samples to be analyzed for this compound?

A3: Water samples for this compound analysis should be stored at 4°C and protected from light. The maximum recommended holding time before extraction is 7 days. Once extracted, the sample extracts should be stored at 4°C or less and analyzed within 14 days. For biologically active samples, it is recommended to acidify them to a pH of 1.5 to 2.

Q4: Can I use a Flame Ionization Detector (FID) instead of a Mass Spectrometer (MS) for GC analysis of this compound?

A4: Yes, according to EPA method 548.1, a Flame Ionization Detector (FID) can be used for the determination of this compound. However, any positive detections must be confirmed by a secondary analysis, typically using a different GC column or by GC/MS.

Q5: What are the expected recovery rates for this compound in different water matrices?

A5: The recovery of this compound can vary depending on the complexity of the water matrix. In relatively clean matrices like drinking water, recoveries are often high. However, in more complex matrices like surface water with high mineral content, recoveries can be lower without mitigation steps. The following table summarizes some reported recovery data.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound analysis.

Table 1: this compound Recovery in Spiked Water Samples using IC-MS/MS

Water MatrixSpiking Level (ppb)Mean Recovery (%)
Creek Water598.2
Creek Water500101.6
Lake Tahoe Water595.8
Lake Tahoe Water500102.4
Highly Salty Water (10x dilution)592.6
Highly Salty Water (10x dilution)50099.8

Data adapted from a study utilizing an IC-MS/MS method with an internal standard.

Table 2: Impact of Inorganic Ions on this compound Recovery (GC-based method)

Interfering IonConcentration (mg/L)Approximate this compound Recovery (%)
Calcium (Ca²⁺)100~80
Calcium (Ca²⁺)200~60
Magnesium (Mg²⁺)100~75
Magnesium (Mg²⁺)200~55
Sulfate (SO₄²⁻)250~70
Sulfate (SO₄²⁻)500~50

This table provides an illustrative summary based on findings from EPA method 548.1 documentation, which states that these ions lower recovery. The exact recovery percentages can vary with specific laboratory conditions.

Experimental Protocols

Protocol 1: this compound Analysis in Drinking Water by GC/MS (Based on EPA Method 548.1)

This protocol outlines the key steps for the analysis of this compound in drinking water using ion-exchange extraction, derivatization, and gas chromatography-mass spectrometry.

1. Sample Preparation and Extraction:

  • Adjust the pH of a 100 mL water sample to between 5.5 and 7.5.

  • If high levels of divalent cations are suspected, add 186 mg of EDTA.

  • Condition an anion exchange solid-phase extraction (SPE) cartridge with the appropriate solvents.

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 3 mL/minute.

  • Wash the cartridge to remove interfering substances.

  • Elute the trapped this compound from the cartridge using acidic methanol.

2. Derivatization:

  • Add a small volume of methylene chloride as a co-solvent to the acidic methanol eluate.

  • Heat the mixture to form the dimethyl ester of this compound.

  • After cooling, add salted reagent water and partition the this compound dimethyl ester into methylene chloride.

3. Concentration and Analysis:

  • Reduce the volume of the methylene chloride extract using a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into a GC/MS system.

  • Identify and quantify the this compound dimethyl ester based on its retention time and mass spectrum.

Protocol 2: Direct Analysis of this compound in Water by IC-MS/MS

This protocol describes a more modern approach for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • For samples with visible particulates, filter the sample prior to injection.

  • For samples with high salt content, dilute with deionized water (e.g., a 1:10 dilution).

  • Spike the sample with an isotope-labeled internal standard (e.g., glutaric acid-d6).

2. IC-MS/MS Analysis:

  • Inject the prepared sample directly into an ion chromatography (IC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use an appropriate anion-exchange column to separate this compound from other anions.

  • Employ a hydroxide gradient for elution.

  • Use a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for sensitive and selective detection. The deprotonated molecular ion [M-H]⁻ at m/z 185 is typically used as the precursor ion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Glass container, 4°C) Preservation 2. Preservation (Dechlorination/Acidification) Sample_Collection->Preservation SPE 3. Solid-Phase Extraction (Ion Exchange) Preservation->SPE Derivatization 4. Derivatization (GC Method Only) SPE->Derivatization GC Path IC_MSMS 5b. IC-MS/MS Analysis SPE->IC_MSMS LC Path GC_MS 5a. GC/MS Analysis Derivatization->GC_MS Quantification 6. Quantification GC_MS->Quantification IC_MSMS->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in water samples.

Troubleshooting_Tree start Problem: Inaccurate This compound Quantification check_recovery Low Analyte Recovery? start->check_recovery check_signal Signal Suppression/ Enhancement (LC-MS)? start->check_signal check_peaks Poor Peak Shape? start->check_peaks high_minerals Suspect High Mineral Content (Ca²⁺, Mg²⁺, Sulfate)? check_recovery->high_minerals Yes check_spe SPE Protocol Followed Correctly? check_recovery->check_spe No use_is Action: Use Isotope-Labeled Internal Standard check_signal->use_is Yes matrix_match Action: Use Matrix-Matched Calibration Standards check_signal->matrix_match Yes dilute_extract_signal Action: Dilute Final Extract check_signal->dilute_extract_signal Yes improve_cleanup Action: Enhance Sample Cleanup check_peaks->improve_cleanup Yes check_column Action: Check/Replace Analytical Column check_peaks->check_column Yes add_edta Action: Add EDTA to Sample high_minerals->add_edta Yes dilute_sample_recovery Action: Dilute Sample high_minerals->dilute_sample_recovery Yes optimize_spe Action: Review and Optimize SPE Protocol check_spe->optimize_spe No

Caption: Troubleshooting decision tree for matrix interference in this compound analysis.

References

Improving the stability of Endothall in laboratory solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Endothall in laboratory solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it commonly available?

This compound is a selective contact herbicide used to control submerged aquatic vegetation.[1] It belongs to the dicarboxylic acid class of chemicals.[1][2] In laboratory and commercial settings, this compound is typically available as one of two salt formulations:

  • Dipotassium salt: This form is generally less toxic to aquatic organisms.[3][4]

  • Mono(N,N-dimethylalkylamine) salt: This formulation is noted for its effectiveness against algae but exhibits higher toxicity to fish.

After application in an aqueous solution, both salt forms dissociate to form this compound acid, which is the active herbicidal agent that interferes with plant respiration and cell membrane integrity.

Q2: What is the primary pathway of this compound degradation in aqueous solutions?

The primary degradation pathway for this compound in aqueous environments is microbial action. Microorganisms utilize this compound as a carbon source, breaking it down into simpler molecules. One of the initial breakdown products is glutamic acid, which is then rapidly consumed by bacteria. Consequently, in sterile or autoclaved water, the degradation of this compound is significantly slower compared to non-sterilized water. The presence of sediment, which contains microbial communities, has been shown to facilitate this degradation.

Q3: How do environmental factors like pH, temperature, and light affect this compound stability?

Several factors can influence the stability of this compound in laboratory solutions:

  • pH: The effect of pH on this compound's chemical stability (hydrolysis) appears complex, with some conflicting reports. It is generally considered stable to hydrolysis at pH 5 and 9. One study indicated a very long half-life of 2825 days at pH 7, while another study suggests it is stable at this pH. For photolysis, one study noted a short half-life of less than 24 hours at pH 5 under xenon light, while it was stable at pH 7 and 9. Given these variations, it is crucial to control and monitor the pH of your solutions based on your experimental needs.

  • Temperature: Higher water temperatures generally increase the rate of microbial degradation. For its herbicidal use, a water temperature of at least 65°F (18°C) is recommended for optimal activity, which suggests a temperature-dependent degradation rate. Conversely, storing stock solutions at low temperatures (e.g., -20°C) is recommended for long-term stability.

  • Light: this compound is generally reported to be stable to photolysis. However, as mentioned, one study showed potential for photolytic degradation at a lower pH. To minimize variability, it is advisable to store this compound solutions in amber or opaque containers to protect them from light.

  • Oxygen: The presence of oxygen is a critical factor for microbial degradation. This compound biodegrades more rapidly under aerobic conditions (with a half-life of about a week or less) compared to anaerobic conditions.

Q4: What are the best practices for preparing and storing this compound stock solutions?

For long-term storage, this compound is supplied as a crystalline solid and should be stored at -20°C, where it can be stable for at least four years.

  • Organic Stock Solutions: To prepare a stock solution, this compound can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide to a concentration of approximately 15 mg/mL. These solutions should be purged with an inert gas to prevent oxidation.

  • Aqueous Solutions: For experimental use, further dilutions into aqueous buffers or isotonic saline should be made. It is recommended to prepare fresh aqueous solutions daily and not to store them for more than one day due to potential degradation. When preparing aqueous solutions directly from the crystalline solid, the solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions for each experiment. Store stock solutions in an appropriate organic solvent at -20°C. Protect from light.
Microbial contamination of the solution.Use sterile water and glassware for solution preparation. Consider filter-sterilizing the final aqueous solution.
pH of the solution has shifted.Buffer the aqueous solution to the desired pH and verify the pH before each use.
Loss of this compound concentration over a short period High microbial activity.If sterility is not a concern for the experiment, be aware of the rapid microbial degradation. For stability studies, use autoclaved water.
Exposure to light, especially at lower pH.Store solutions in amber vials or wrap containers in aluminum foil.
Elevated storage temperature.Store aqueous solutions at 4°C for short-term use (up to 24 hours) and frozen for longer periods if validated.
Precipitation in the solution Exceeded solubility limit in aqueous buffer.Do not exceed the solubility of this compound in your chosen buffer (approx. 0.2 mg/mL in PBS at pH 7.2).
Interaction with container material.Use high-quality, inert glass or polypropylene containers.

Data Summary

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

FactorInfluence on StabilitySummary of FindingsCitations
Microbial Activity Decreases StabilityPrimary degradation pathway. Half-life of ~4-10 days in natural water. Significantly slower in sterile water.
pH VariableGenerally stable to hydrolysis at pH 5 and 9. Reports for pH 7 are conflicting. May be susceptible to photolysis at pH 5.
Temperature Decreases Stability (at higher temps)Increased temperature accelerates microbial degradation.
Light Generally StableMost sources indicate stability to photolysis, with one exception at pH 5.
Oxygen Decreases StabilityAerobic degradation is faster than anaerobic degradation.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber glass vial with a screw cap

    • Analytical balance

    • Spatula

    • Vortex mixer

  • Procedure:

    • Weigh out 10 mg of this compound crystalline solid on an analytical balance and transfer it to the amber glass vial.

    • Add 10 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the this compound is completely dissolved.

    • Purge the vial with an inert gas (e.g., nitrogen or argon) before final capping to minimize oxidation.

    • Store the stock solution at -20°C.

Protocol 2: Basic Stability Test of this compound in an Aqueous Solution
  • Objective: To determine the short-term stability of this compound in a buffered aqueous solution under specific laboratory conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile, clear and amber polypropylene tubes

    • Incubator or water bath set to a desired temperature (e.g., 25°C)

    • Analytical instrument for this compound quantification (e.g., LC-MS or GC-MS)

  • Procedure:

    • Prepare a 10 µg/mL working solution of this compound by diluting the stock solution in sterile PBS.

    • Aliquot the working solution into two sets of sterile polypropylene tubes: one set of clear tubes and one set of amber (or foil-wrapped) tubes.

    • Place half of the clear and amber tubes in an incubator at 25°C. Keep the other half at 4°C as a control.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Immediately analyze the samples for this compound concentration using a validated analytical method.

    • Compare the concentration of this compound over time under the different light and temperature conditions to determine the rate of degradation.

Visualizations

This compound Degradation Pathway This compound This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) MicrobialAction Microbial Action (Primary Pathway) This compound->MicrobialAction GlutamicAcid Glutamic Acid (Primary Breakdown Product) MicrobialAction->GlutamicAcid FurtherDegradation Further Biodegradation GlutamicAcid->FurtherDegradation CO2_H2O CO2 + H2O (Complete Mineralization) FurtherDegradation->CO2_H2O

Caption: Primary degradation pathway of this compound in aqueous solutions.

Caption: A logical workflow for troubleshooting unstable this compound solutions.

References

Addressing inconsistent results in Endothall bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Endothall Bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common issues leading to inconsistent results in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you identify and resolve potential problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in bioassays?

A1: this compound is an organic compound used as a herbicide. Its primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in many cellular signaling pathways. By inhibiting PP2A, this compound disrupts processes like cell cycle control and metabolism, leading to cell death in susceptible organisms.[1] It can also interfere with protein and lipid synthesis in plants.

Q2: We are observing significant variability in our plant-based bioassay results. What are the most common environmental factors that could be causing this?

A2: Inconsistent results in plant bioassays with this compound can be influenced by several environmental factors. Key factors to control in your experimental setup include:

  • Temperature: this compound's herbicidal activity is temperature-dependent. Higher temperatures generally increase its efficacy. Ensure your growth chambers or incubators are maintaining a consistent temperature across all experiments.

  • pH: The pH of your growth medium can affect the stability and uptake of this compound. While stable at pH 5 and 9, its breakdown can be influenced at neutral pH. It is crucial to use a consistent, buffered medium for all assays.

  • Light Intensity: Light can influence plant metabolism and may affect how they respond to herbicides. Maintain a consistent light intensity and photoperiod for all your experimental replicates and across different experimental runs.

Q3: Our in-vitro PP2A inhibition assays are showing inconsistent IC50 values for this compound. What are the likely procedural causes?

A3: Variability in IC50 values for in-vitro enzymatic assays often stems from procedural inconsistencies. Here are some common areas to review:

  • Reagent Preparation and Storage: Ensure that your this compound stock solutions are prepared fresh or stored appropriately to prevent degradation. The stability of the enzyme (PP2A) is also critical; avoid repeated freeze-thaw cycles and always keep it on ice during preparation.

  • Pipetting Accuracy: Small errors in pipetting volumes of the inhibitor, enzyme, or substrate can lead to significant variations in the final concentration and, consequently, the IC50 value. Regularly calibrate your pipettes and use proper pipetting techniques.

  • Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures in your protocol. Even minor deviations can alter the rate of the enzymatic reaction and affect the results.

  • Buffer Composition: The composition of your assay buffer, including its pH and the presence of any additives, should be consistent across all experiments.

Q4: Which formulation of this compound should I use for my bioassay?

A4: this compound is available in different salt formulations, primarily the dipotassium salt and the mono(N,N-dimethylalkylamine) salt. These formulations exhibit different toxicities to various organisms.[2] The dipotassium salt is generally less toxic to aquatic animals, while the monoamine salt is more potent against a broader range of organisms, including algae.[2] The choice of formulation will depend on the specific research question and the test organism. For consistency, it is critical to record and use the same formulation throughout a study.

Troubleshooting Guides

Inconsistent Results in Aquatic Plant Bioassays
Symptom Possible Cause Recommended Solution
High variability in plant growth inhibition between replicates. Inconsistent environmental conditions. Ensure uniform temperature, light intensity, and photoperiod for all replicates. Use a properly calibrated growth chamber or incubator.
Variable plant material. Use plants of a consistent age, size, and health for all experiments.
Inconsistent this compound concentration. Prepare a single stock solution of this compound for all replicates in an experiment. Ensure thorough mixing of the treatment solutions.
Unexpectedly low or no herbicidal effect. Degradation of this compound. Prepare fresh this compound solutions for each experiment. Check the pH of your test medium, as pH can influence this compound's stability.
Incorrect plant species or resistant biotype. Verify the identity and sensitivity of your test plant species to this compound.
Suboptimal temperature. This compound efficacy can be lower at colder temperatures. Ensure the temperature is within the optimal range for herbicidal activity.
"Edge effects" observed in multi-well plates (plants on the edges grow differently). Evaporation and temperature gradients across the plate. To mitigate this, avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile water or media to create a humidity barrier.
Inconsistent Results in PP2A Inhibition Assays
Symptom Possible Cause Recommended Solution
High variability in IC50 values between assays. Inconsistent enzyme activity. Use a fresh aliquot of PP2A for each experiment. Avoid repeated freeze-thaw cycles. Perform a quality control check of the enzyme activity before starting the inhibition assay.
Inaccurate serial dilutions of this compound. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Fluctuations in incubation temperature. Use a calibrated incubator or water bath and monitor the temperature throughout the incubation period.
High background signal or no signal. Contaminated reagents or buffers. Use high-purity water and reagents. Prepare fresh buffers for each experiment.
Incorrect plate reader settings. Ensure the wavelength and other settings on the plate reader are correct for the assay being performed.
Degraded substrate. Store the substrate according to the manufacturer's instructions and protect it from light if it is light-sensitive.
Non-linear or poor dose-response curve. Inappropriate concentration range of this compound. Perform a wider range of concentrations to ensure you capture the full dose-response curve, including the top and bottom plateaus.
Pipetting errors. Be meticulous with pipetting to ensure accurate volumes, especially for the serial dilutions.

Experimental Protocols & Methodologies

A crucial aspect of ensuring reproducible results is the adherence to a well-defined experimental protocol. Below are generalized workflows for the two most common types of this compound bioassays.

Signaling Pathway of this compound's Primary Mechanism of Action

This compound's Inhibition of PP2A Signaling Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Disrupted_Processes Disrupted Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis) Substrate_P->Disrupted_Processes Cellular_Processes Normal Cellular Processes Substrate->Cellular_Processes

Caption: this compound inhibits PP2A, leading to an accumulation of phosphorylated proteins and disruption of normal cellular functions.

General Workflow for an Aquatic Plant Bioassay

Workflow for Aquatic Plant Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Plant Cultures (e.g., Lemna minor) D 4. Expose Plants to This compound Concentrations A->D B 2. Prepare this compound Stock & Dilutions B->D C 3. Prepare Growth Medium C->D E 5. Incubate under Controlled Conditions (Light, Temp, pH) D->E F 6. Measure Endpoint (e.g., Frond Number, Biomass) E->F G 7. Analyze Data & Determine EC50 F->G Workflow for PP2A Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents (Buffer, Substrate) C 3. Add PP2A Enzyme & This compound to Plate A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Pre-incubate C->D E 5. Add Substrate to Initiate Reaction D->E F 6. Incubate E->F G 7. Stop Reaction & Add Detection Reagent F->G H 8. Read Absorbance/ Fluorescence G->H I 9. Calculate % Inhibition & Determine IC50 H->I

References

Technical Support Center: Enhancing Endothall Uptake in Aquatic Weeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Endothall for controlling target aquatic weeds. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its available formulations?

A1: this compound is a contact herbicide used to manage a variety of submersed aquatic weeds.[1] Its chemical name is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1] It is available in two main formulations: a dipotassium salt (e.g., Aquathol K®) and a mono(N,N-dimethylalkylamine) salt (e.g., Hydrothol 191®).[2][3] The choice of formulation can depend on the target weed species and environmental considerations, as the monoamine salt is more potent but also more toxic to fish.[2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound's primary mode of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular processes. By inhibiting PP2A, this compound disrupts cellular signaling pathways that regulate protein and lipid synthesis, ultimately leading to a breakdown of cell membranes and plant death. Symptoms of this compound exposure, such as defoliation and tissue browning, typically appear within a week of application.

Q3: What are the optimal conditions for this compound application?

A3: For maximum efficacy, this compound should be applied when aquatic weeds are actively growing. Water temperature is a critical factor, with a recommended minimum of 65°F (18°C) for application. Applying this compound in cooler water may result in reduced herbicide uptake and efficacy.

Q4: How long does this compound persist in the aquatic environment?

A4: this compound has a relatively short persistence in water, with a half-life generally ranging from 4 to 10 days. It is primarily broken down by microbial action into carbon, hydrogen, and oxygen. Complete degradation typically occurs within 30 to 60 days.

Q5: Is this compound effective in turbid water?

A5: Yes, a significant advantage of this compound is its effectiveness in turbid water conditions. Unlike some other aquatic herbicides, such as diquat, which can be deactivated by suspended sediment, this compound remains available for plant uptake in turbid environments.

Troubleshooting Guide

Problem: Minimal to no weed control observed after this compound application.

Possible Cause Troubleshooting Step
Low Water Temperature This compound efficacy is significantly reduced in water temperatures below 65°F (18°C) due to lower metabolic activity in the target plants. Solution: Monitor water temperature and apply this compound only when temperatures are consistently within the optimal range. For species like curly-leaf pondweed, treatments in cooler water (50-59°F or 10-15°C) have been effective with repeated applications at low concentrations.
Insufficient Exposure Time As a contact herbicide, adequate exposure time is crucial for this compound to be effective. Water movement can dilute the herbicide and reduce contact time. Solution: In areas with water flow, consider using higher application rates or slow-release granular formulations to maintain the required concentration for a longer period. A minimum of 12-24 hours of exposure is generally needed for effective control of species like hydrilla.
Incorrect Application Rate Applying a concentration lower than recommended for the target weed species will result in poor control. Solution: Refer to the product label and established concentration and exposure time (CET) data for the specific weed you are targeting. For example, controlling hydrilla may require a concentration of 2.0 mg/L for 48 hours, while Eurasian watermilfoil may be controlled at 0.5 mg/L for 48 hours.
Plant Growth Stage This compound is most effective on young, actively growing plants. Mature plants with higher biomass and carbohydrate reserves are more difficult to control. Solution: Apply this compound early in the growing season when weeds are in a rapid growth phase.
High Water Exchange/Flow In systems with high water exchange, the herbicide can be diluted and washed away before it can be effective. Solution: Consider using polymeric adjuvants that can help the herbicide sink and remain in the target zone for a longer duration. Timed applications to coincide with periods of lower flow can also improve efficacy.

Data Presentation

Table 1: this compound Concentration and Exposure Time (CET) for Effective Control (>85% biomass reduction) of Common Aquatic Weeds

Target Weed SpeciesThis compound Concentration (mg/L)Exposure Time (hours)Reference
Eurasian watermilfoil (Myriophyllum spicatum)0.548
1.036
3.018
5.012
Hydrilla (Hydrilla verticillata)2.048
3.024
4.024
5.024
Sago Pondweed (Stuckenia pectinata)≥ 4.0 (dipotassium salt)≥ 6
≥ 2.0 (monoamine salt)≥ 6
Curly-leaf Pondweed (Potamogeton crispus)0.75 - 1.00Repeated early-season treatments

Table 2: Influence of Environmental Factors on this compound Efficacy

FactorEffect on EfficacyRecommendations & ConsiderationsReference
Water Temperature Decreased efficacy at lower temperatures.Apply when water is ≥65°F (18°C). Cooler water applications may require higher rates or longer exposure.
Turbidity Generally not affected.This compound is a good choice for turbid water where other herbicides may fail.
Water pH Acidic pH (≤6) may enhance the activity of some herbicides, but specific data for this compound is limited.Monitor pH as part of routine water quality assessment.
Water Hardness Appears to have little to no significant effect on this compound toxicity to fish, suggesting minimal impact on its availability.Not a primary concern for this compound application.

Experimental Protocols

Protocol 1: Laboratory Assay for Determining this compound Efficacy on Hydrilla verticillata

  • Plant Culture: Culture apical shoots of Hydrilla verticillata in a suitable growth medium under controlled greenhouse conditions.

  • Acclimation: Prior to the experiment, transfer 2 cm apical shoots to glass vials containing the experimental solution without the herbicide for a 24-hour acclimation period under controlled light (e.g., 300 µmol·m⁻²·s⁻¹) and temperature (e.g., 21°C).

  • Herbicide Treatment:

    • Prepare stock solutions of this compound (acid equivalent) at various concentrations (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mg/L).

    • Introduce the stock solution into the vials containing the hydrilla shoots to achieve the desired final concentrations. Include a control group with no herbicide.

    • Maintain the plants in the treatment solutions for specified exposure times (e.g., 6, 12, 24, 48, 72 hours).

  • Post-Treatment Monitoring:

    • After the exposure period, transfer the shoots to fresh, herbicide-free medium.

    • Monitor the plants for a post-treatment period of at least 42 days.

    • Conduct weekly visual injury ratings to assess the degree of plant damage.

  • Data Collection and Analysis:

    • At the end of the monitoring period, harvest the shoot and root biomass.

    • Dry the biomass to a constant weight to determine the dry weight.

    • Calculate the percent biomass reduction compared to the control group.

    • Statistically analyze the data to determine the concentration and exposure time relationships for effective control.

Protocol 2: Mesocosm Study to Evaluate the Impact of Adjuvants on this compound Uptake

  • Mesocosm Setup:

    • Use large outdoor tanks (e.g., 860 L) to simulate a pond environment.

    • Add a layer of sediment to the bottom of each tank and fill with water.

    • Plant the target aquatic weed species in containers and place them in the tanks. Allow the plants to establish for several weeks.

  • Treatment Application:

    • Establish treatment groups: this compound alone, this compound plus Adjuvant A, this compound plus Adjuvant B, and an untreated control. Replicate each treatment.

    • Apply this compound at a predetermined concentration to the respective tanks.

    • For the adjuvant groups, pre-mix the adjuvant with the this compound solution according to the manufacturer's recommendations before application.

  • Water Quality Monitoring:

    • Monitor and record water quality parameters such as temperature, pH, and dissolved oxygen throughout the experiment.

  • Plant Sampling and Analysis:

    • Collect plant biomass samples at predetermined intervals (e.g., pretreatment, 3 weeks after treatment, 6 weeks after treatment).

    • Analyze the plant tissue for this compound concentration to determine the uptake.

    • Measure the final biomass to assess the efficacy of the treatments.

  • Data Analysis:

    • Compare the this compound concentration in plant tissues and the final biomass reduction between the different treatment groups to evaluate the effect of the adjuvants.

Visualizations

Endothall_Signaling_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Cellular_Processes Cellular Signaling Pathways PP2A->Cellular_Processes Regulates Protein_Synthesis Protein Synthesis Cellular_Processes->Protein_Synthesis Lipid_Synthesis Lipid Synthesis Cellular_Processes->Lipid_Synthesis Cell_Membrane Cell Membrane Integrity Cellular_Processes->Cell_Membrane Plant_Death Plant Cell Death Protein_Synthesis->Plant_Death Lipid_Synthesis->Plant_Death Cell_Membrane->Plant_Death

Caption: this compound's mechanism of action via inhibition of Protein Phosphatase 2A.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Plant_Culture 1. Plant Culture (e.g., Hydrilla) Acclimation 2. Acclimation (24 hours) Plant_Culture->Acclimation Herbicide_Application 3. This compound Application (Varying Concentrations & Durations) Acclimation->Herbicide_Application Post_Treatment 4. Post-Treatment Monitoring (42 days) Herbicide_Application->Post_Treatment Data_Collection 5. Data Collection (Biomass, Visual Injury) Post_Treatment->Data_Collection Analysis 6. Data Analysis (CET Determination) Data_Collection->Analysis

Caption: A typical experimental workflow for assessing this compound efficacy.

Factors_Affecting_Uptake cluster_positive Positive Influences cluster_negative Negative Influences cluster_neutral Neutral/Variable Influences Uptake This compound Uptake & Efficacy Active_Growth Active Plant Growth Active_Growth->Uptake Warm_Water Warm Water Temp. (>65°F / 18°C) Warm_Water->Uptake Long_Exposure Sufficient Exposure Time Long_Exposure->Uptake Cold_Water Cold Water Temp. Cold_Water->Uptake Short_Exposure Short Exposure Time Short_Exposure->Uptake Mature_Plants Mature Plant Stage Mature_Plants->Uptake Turbidity Water Turbidity Turbidity->Uptake pH Water pH pH->Uptake Adjuvants Adjuvants Adjuvants->Uptake

Caption: Key factors influencing the uptake and efficacy of this compound.

References

Technical Support Center: Managing the Impact of Water Temperature on Endothall Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of water temperature on the herbicidal activity of Endothall. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective contact herbicide used to control a broad range of submerged aquatic vegetation.[1][2][3] Its primary mode of action is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][5] This inhibition disrupts numerous cellular processes, including protein and lipid synthesis, and leads to the breakdown of cell membranes.

Q2: How does water temperature fundamentally affect this compound's activity?

Water temperature is a critical factor influencing both the efficacy and degradation of this compound.

  • Efficacy: Higher water temperatures generally increase the metabolic rate of target plants, leading to more rapid uptake of the herbicide and faster herbicidal action. Conversely, in cooler water, plant metabolism slows, which can reduce the uptake and overall effectiveness of this compound.

  • Degradation: this compound is primarily broken down in the aquatic environment by microbial action. Higher water temperatures accelerate this microbial degradation, leading to a shorter half-life of the herbicide in the water column. In cooler water, microbial activity is reduced, resulting in a longer persistence of this compound.

Q3: What is the recommended water temperature for applying this compound?

For optimal performance, it is generally recommended to apply this compound when the water temperature is at least 65°F (18°C). However, effective control of some species, like curlyleaf pondweed, has been demonstrated at cooler temperatures, although the required exposure time may be longer.

Q4: What is the half-life of this compound in water and how does temperature affect it?

The half-life of this compound in water is typically between 4 and 10 days under aerobic conditions. This can be significantly influenced by water temperature. For instance, the half-life can be as short as 36 hours at 80°F (27°C) and extend to 14 to 21 days at 45°F (7°C).

Troubleshooting Guide

Problem: Reduced or no efficacy of this compound treatment in my experiment.

  • Possible Cause 1: Low Water Temperature.

    • Troubleshooting: Verify that the water temperature in your experimental setup is within the optimal range for this compound activity (ideally ≥65°F or 18°C). If operating at lower temperatures, be aware that a longer contact time between the herbicide and the target plant is necessary to achieve the desired effect. Consider increasing the concentration-exposure time (CET).

  • Possible Cause 2: Insufficient Contact Time.

    • Troubleshooting: this compound is a contact herbicide and requires a specific duration of exposure to be effective. Factors like water flow in your system can reduce the contact time. For static systems, ensure the herbicide is not being rapidly degraded or adsorbed. The required exposure time is inversely related to the concentration; higher concentrations may require shorter exposure times.

  • Possible Cause 3: Plant Species and Growth Stage.

    • Troubleshooting: The susceptibility to this compound varies among different aquatic plant species. Ensure that your target species is known to be susceptible to this compound. Additionally, this compound is most effective on actively growing plants. Applications on dormant or mature plants may result in reduced efficacy.

  • Possible Cause 4: Herbicide Degradation.

    • Troubleshooting: In warmer water, rapid microbial degradation can reduce the concentration of active this compound. If you suspect this is an issue, you may need to consider higher initial concentrations or sequential applications, while being mindful of potential impacts on non-target organisms.

Problem: Inconsistent results across replicate experiments.

  • Possible Cause 1: Temperature Fluctuations.

    • Troubleshooting: Ensure precise and consistent temperature control across all experimental units. Even minor temperature variations can affect plant metabolism and herbicide degradation rates, leading to variability in your results.

  • Possible Cause 2: Variability in Plant Material.

    • Troubleshooting: Use plant material of a consistent age, size, and health for all replicates. Variations in the physiological state of the plants can lead to different responses to the herbicide treatment.

  • Possible Cause 3: Inaccurate Herbicide Concentration.

    • Troubleshooting: Double-check all calculations and dilutions for preparing your this compound stock and working solutions. Ensure accurate and consistent application of the herbicide to each experimental unit.

Data Presentation

Table 1: Effect of Water Temperature on this compound Half-Life

Water Temperature (°C)Water Temperature (°F)Approximate Half-Life (Days)Reference
74514 - 21
1661Persistent for weeks
22724 - 7
27801.5

Table 2: Concentration and Exposure Time (CET) for >85% Control of Eurasian Watermilfoil (Myriophyllum spicatum)

Water Temperature (°C)This compound Concentration (mg ae/L)Required Exposure Time (hours)Reference
250.548
251.036
253.018
255.012
181.024
182.012
184.06

Table 3: Efficacy of this compound on Curlyleaf Pondweed (Potamogeton crispus) Turion Reduction at Different Temperatures

Treatment TimingWater Temperature (°C)Turion Density Reduction (%)Reference
Late March1886
Mid-May2540

Experimental Protocols

Protocol 1: Laboratory Assay for Determining this compound Efficacy at Various Temperatures

This protocol outlines a general procedure for assessing the efficacy of this compound on a target aquatic plant species under controlled laboratory conditions.

1. Plant Culture and Acclimation:

  • Culture the target aquatic plant species in a suitable growth medium and under controlled light and photoperiod conditions.
  • Prior to the experiment, acclimate the plants to the specific test temperatures (e.g., 10°C, 15°C, 20°C, 25°C) for a period of 7-14 days to allow for physiological adjustment.

2. Experimental Setup:

  • Use glass aquaria or beakers of appropriate volume (e.g., 50-L) for each experimental unit.
  • Each unit should contain a known biomass or number of plants.
  • Maintain the desired water temperature in each unit using water baths or temperature-controlled chambers.
  • Include a sufficient number of replicates for each treatment and control group.

3. Herbicide Application:

  • Prepare a stock solution of this compound (dipotassium salt formulation is commonly used in research).
  • Calculate the volume of stock solution required to achieve the desired final concentration in each experimental unit.
  • Apply the herbicide to the water column and gently mix to ensure even distribution.
  • Include untreated control groups for each temperature condition.

4. Data Collection:

  • At predetermined time points (e.g., 1, 3, 7, 14, and 21 days after treatment), visually assess plant injury (e.g., chlorosis, necrosis, defoliation).
  • At the end of the experiment, harvest the plant biomass from each replicate.
  • Determine the fresh and dry weight of the plant material.
  • If applicable, count the number of viable propagules (e.g., turions, tubers).

5. Data Analysis:

  • Calculate the percent reduction in biomass compared to the untreated control for each treatment.
  • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the effects of temperature and this compound concentration.

Mandatory Visualizations

Endothall_Signaling_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) (Catalytic Subunit) This compound->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibits Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylates Disruption Disruption of Cellular Processes PP1->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Substrate_P->Disruption Accumulation leads to Cellular_Processes Normal Cellular Processes (e.g., Cell Cycle, Signal Transduction) Substrate->Cellular_Processes Regulates Cell_Death Cell Death Disruption->Cell_Death

Caption: this compound inhibits PP1 and PP2A, leading to cell death.

Temperature_Impact_Workflow cluster_temp Water Temperature cluster_effects Primary Effects cluster_outcomes Experimental Outcomes High_Temp High Temperature (e.g., >25°C / 77°F) Plant_Metabolism Plant Metabolism High_Temp->Plant_Metabolism Increases Microbial_Degradation Microbial Degradation High_Temp->Microbial_Degradation Increases Optimal_Temp Optimal Temperature (e.g., 18-25°C / 65-77°F) Optimal_Temp->Plant_Metabolism Optimal Optimal_Temp->Microbial_Degradation Moderate Low_Temp Low Temperature (e.g., <18°C / 65°F) Low_Temp->Plant_Metabolism Decreases Low_Temp->Microbial_Degradation Decreases Efficacy Herbicide Efficacy Plant_Metabolism->Efficacy Directly Impacts Persistence Herbicide Persistence (Half-life) Microbial_Degradation->Persistence Directly Impacts Persistence->Efficacy Influences

Caption: Water temperature's impact on this compound activity.

Experimental_Workflow Start Start: Define Research Question Plant_Prep 1. Plant Culture & Temperature Acclimation Start->Plant_Prep Exp_Design 2. Experimental Design (Concentrations, Replicates) Plant_Prep->Exp_Design Treatment 3. Herbicide Application Exp_Design->Treatment Incubation 4. Incubation at Controlled Temperatures Treatment->Incubation Data_Collection 5. Data Collection (Biomass, Visual Injury) Incubation->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: Workflow for temperature-dependent this compound efficacy testing.

References

Technical Support Center: Mitigating Endothall's Impact on Non-target Native Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the herbicide Endothall on non-target native plant species during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plants?

This compound is a contact herbicide used to control submerged aquatic vegetation.[1][2][3] Its primary mode of action is the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in various cellular processes.[4] This inhibition disrupts protein and lipid synthesis and leads to the breakdown of cell membranes, causing cellular death within 2-5 days of application.[2]

Q2: What are the different formulations of this compound and how do they differ in toxicity?

This compound is available in two main formulations: a dipotassium salt and a mono(N,N-dimethylalkylamine) salt. The dipotassium salt formulation is generally less toxic to fish and other aquatic organisms. In contrast, the monoamine salt formulation is more potent against certain algae but exhibits higher toxicity to non-target organisms, including fish.

Q3: Which non-target native plants are most susceptible to this compound?

Several desirable native species are susceptible to this compound. Pondweeds (Potamogeton spp.) and coontail (Ceratophyllum demersum) are particularly vulnerable. Studies have shown that species like large-leaf pondweed (Potamogeton amplifolius) can experience significant biomass reduction after treatment. Conversely, some species like common elodea (Elodea canadensis) and muskgrass (Chara sp.) have shown resilience or even increased growth post-treatment in some scenarios.

Q4: How can I minimize the impact of this compound on non-target native plants in my experiments?

Several strategies can be employed:

  • Formulation Selection: Whenever possible, use the dipotassium salt formulation due to its lower toxicity to non-target species.

  • Concentration and Exposure Time: Utilize the lowest effective concentration and shortest exposure time necessary to control the target species. This can significantly reduce damage to more tolerant native plants.

  • Application Timing: Apply this compound when target weeds are actively growing, which can increase its efficacy and potentially allow for lower application rates.

  • Partial Treatment: In larger experimental setups, consider treating only a portion of the area at a time to minimize widespread oxygen depletion from decaying plant matter, which can indirectly harm aquatic life.

Q5: What is the environmental fate of this compound?

This compound has a relatively short half-life in aquatic environments, typically degrading within a week under aerobic conditions through microbial action. It has a low potential to adsorb to sediment or bioaccumulate in organisms.

Data Presentation

Table 1: Phytotoxicity of Dipotassium this compound on Select Non-Target Native Aquatic Plants

Native Plant SpeciesThis compound Concentration (mg/L)Observation (8 Weeks After Treatment)Reference
Illinois pondweed (Potamogeton illinoensis)0.5 - 2.0Biomass reduced, but regrowth observedSkogerboe & Getsinger, 2002
Sago pondweed (Stuckenia pectinata)0.5 - 2.0Biomass reduced, but regrowth observedSkogerboe & Getsinger, 2002
Wild celery (Vallisneria americana)0.5 - 2.0Biomass reduced, but regrowth observedSkogerboe & Getsinger, 2002
Coontail (Ceratophyllum demersum)0.5 - 2.0No significant effectSkogerboe & Getsinger, 2002
Coontail (Ceratophyllum demersum)4.0ControlledSkogerboe & Getsinger, 2002
Elodea (Elodea canadensis)0.5 - 4.0No significant effectSkogerboe & Getsinger, 2002

Table 2: Comparative Toxicity of this compound Formulations to Aquatic Organisms

FormulationOrganismLC50 (96-hour)Reference
Dipotassium SaltRainbow Trout230-450 ppmMass.gov
Dipotassium SaltBluegill343-450 ppmMass.gov
Monoamine SaltRainbow Trout0.36 ppmfwc.myflorida.com
Monoamine SaltBluegill>0.36 ppmfwc.myflorida.com

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in a Mesocosm Setup

This protocol outlines a standardized method for evaluating the phytotoxicity of this compound on non-target aquatic plants.

1. Mesocosm Preparation:

  • Use tanks with a capacity of at least 100 liters.
  • Add a 5-10 cm layer of sediment to the bottom of each tank.
  • Fill the tanks with dechlorinated water and allow them to stabilize for one week.
  • Introduce healthy, similar-sized specimens of the desired native plant species to each tank. Allow the plants to acclimate for at least two weeks before treatment.

2. This compound Application:

  • Prepare stock solutions of the desired this compound formulation.
  • Calculate the volume of stock solution needed to achieve the target concentrations in each mesocosm.
  • Apply the this compound solution evenly to the water surface of the treatment tanks. Include control tanks with no this compound application.

3. Data Collection:

  • Visually assess plant health daily for the first week and then weekly for the duration of the experiment (typically 4-8 weeks). Note any signs of necrosis, discoloration, or growth inhibition.
  • At predetermined time points (e.g., 2, 4, and 8 weeks post-treatment), collect plant biomass from a designated area within each tank.
  • Carefully wash the collected biomass to remove sediment and other debris.
  • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
  • Record the dry weight for each sample.

4. Data Analysis:

  • Calculate the mean dry biomass for each treatment group and time point.
  • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups and the control.

Protocol 2: Measurement of Chlorophyll Content

This protocol describes how to measure the chlorophyll content in plant tissues as an indicator of herbicide-induced stress.

1. Sample Collection and Preparation:

  • Collect a consistent amount of fresh leaf tissue (e.g., 0.1 g) from both control and this compound-treated plants.
  • Place the tissue in a mortar with a small amount of 80% acetone.
  • Grind the tissue with a pestle until it is thoroughly homogenized.

2. Extraction:

  • Transfer the homogenate to a centrifuge tube.
  • Rinse the mortar and pestle with 80% acetone and add the rinse to the centrifuge tube.
  • Bring the final volume to 10 mL with 80% acetone.
  • Centrifuge the sample at 5000 x g for 10 minutes.

3. Spectrophotometric Analysis:

  • Carefully transfer the supernatant to a clean cuvette.
  • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

4. Calculation:

  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):
  • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
  • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
  • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
  • Express the results as mg of chlorophyll per gram of fresh tissue weight.

Mandatory Visualizations

Endothall_Signaling_Pathway cluster_cell Plant Cell This compound This compound PP2A Protein Phosphatase 2A (PP2A) (Target Protein) This compound->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) (Target Protein) This compound->PP1 Inhibits Dephosphorylated_Proteins Dephosphorylated Proteins (Inactive/Regulated) PP2A->Dephosphorylated_Proteins Disruption Disruption of Cellular Processes PP2A->Disruption PP1->Dephosphorylated_Proteins PP1->Disruption Kinases Protein Kinases Kinases->Dephosphorylated_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Proteins (Active) Phosphorylated_Proteins->PP2A Dephosphorylates Phosphorylated_Proteins->PP1 Dephosphorylates Cellular_Processes Normal Cellular Processes (Protein Synthesis, Lipid Synthesis, Cell Cycle) Dephosphorylated_Proteins->Cellular_Processes

Caption: Simplified signaling pathway of this compound's mode of action in a plant cell.

Experimental_Workflow cluster_workflow Phytotoxicity Assessment Workflow Start Start: Acclimate Plants Treatment This compound Application (Varying Concentrations) Start->Treatment Observation Data Collection (Biomass, Visual Symptoms) Treatment->Observation Analysis Statistical Analysis Observation->Analysis Conclusion Conclusion: Determine Phytotoxicity Analysis->Conclusion

Caption: General experimental workflow for assessing this compound phytotoxicity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent results between replicate experiments - Inconsistent plant material (age, size, health)- Variation in environmental conditions (light, temperature)- Inaccurate herbicide concentrations- Use uniform and healthy plant material for all replicates.- Ensure consistent environmental conditions across all experimental units.- Double-check calculations and preparation of stock solutions.
No observable effect at expected toxic concentrations - Herbicide degradation (e.g., high microbial activity)- Incorrect application rate- Plant species is tolerant to this compound- Test the water for microbial activity. Consider using sterilized water for initial screenings.- Verify application calculations and equipment calibration.- Confirm the susceptibility of the plant species from literature or preliminary trials.
Excessive mortality in control groups - Poor water quality (e.g., contaminants, low dissolved oxygen)- Plant stress from handling or acclimation- Disease or pest infestation- Test water quality parameters. Use high-quality, dechlorinated water.- Ensure a proper acclimation period and gentle handling of plants.- Inspect plants for any signs of disease or pests before starting the experiment.
Rapid oxygen depletion in mesocosms after treatment - Decomposition of a large amount of plant biomass killed by the herbicide- Treat only a portion of the mesocosm at a time.- Ensure adequate aeration in the experimental setup.- Monitor dissolved oxygen levels regularly.

References

Validation & Comparative

A Comparative Analysis of Endothall and Diquat for Hydrilla Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used herbicides, Endothall and diquat, for the control of the invasive aquatic weed, Hydrilla verticillata. The information presented is synthesized from peer-reviewed studies and experimental data to facilitate an objective evaluation of their performance.

Overview

Hydrilla is a notoriously aggressive invasive aquatic plant, and its control is a significant challenge in waterway management.[1] this compound and diquat are two contact herbicides commonly employed for managing hydrilla infestations.[2][3] Diquat is a fast-acting, non-selective herbicide that causes rapid desiccation of plant tissues.[4][5] this compound, while also a contact herbicide, has a different mode of action and is considered more selective for hydrilla than many native plant species. Both herbicides can be used alone or in combination to enhance efficacy and manage herbicide resistance.

Quantitative Efficacy Data

The following tables summarize the quantitative data from various studies on the efficacy of this compound and diquat, both individually and in combination, for controlling hydrilla.

Table 1: Efficacy of this compound and Diquat Applied Individually

HerbicideConcentration (mg/L)Exposure TimePercent ControlStudy TypeReference
This compound1.024 hours80%Mesocosm
This compound2.048-72 hours>85%Laboratory
This compound2.0 - 3.06 weeks>95%Greenhouse
Diquat0.2548 hours80%Not Specified
Diquat0.378 hours87% biomass reductionLaboratory

Table 2: Efficacy of this compound and Diquat in Combination

This compound Concentration (mg/L)Diquat Concentration (mg/L)Exposure TimePercent ControlStudy TypeReference
1.00.524 hours>99%Greenhouse
1.50.2112 weeks92%Field
1.00.366 weeks>99%Small-scale

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Greenhouse Aquarium Study of Herbicide Combinations

This study evaluated the efficacy of the dipotassium salt of this compound alone and in combination with other products, including diquat, against hydrilla in greenhouse aquariums.

  • Plant Culturing: Hydrilla was cultured in greenhouse aquariums.

  • Herbicide Application: Treatments included 1, 2, and 3 mg/L of the dipotassium salt of this compound used alone and in combination with 0.5 mg/L of diquat.

  • Exposure and Dissipation: A 24-hour dissipation half-life was simulated.

  • Data Collection: Shoot biomass was harvested at 3 and 6 weeks after treatment (WAT) to assess control efficacy.

Field Demonstration of Herbicide Combinations

This field study examined the effectiveness of combining this compound with other aquatic herbicides for hydrilla control in a real-world setting.

  • Site Selection: The demonstration was conducted in a location with established hydrilla infestations.

  • Treatment Plots: Multiple plots were established for different treatment combinations. For the this compound and diquat combination, a rate of 1.5 mg/L of this compound AQ and 0.21 mg/L of diquat was applied.

  • Application: Herbicides were applied to the designated plots.

  • Monitoring: Plant biomass was collected at 3, 8, and 12 weeks after treatment (WAT) to determine the percentage of hydrilla control. Visual observations of plant knockdown were also recorded.

Mechanism of Action

Understanding the biochemical pathways affected by these herbicides is essential for their effective use and for developing new control strategies.

Diquat: As a bipyridylium herbicide, diquat acts by disrupting the electron flow in photosystem I of the photosynthetic process. This leads to the production of reactive oxygen species that destroy cell membranes, causing rapid desiccation and necrosis of plant tissues within hours to a few days.

This compound: The precise mechanism of action for this compound is not as clearly defined. It is known to interfere with protein and lipid synthesis and inhibit respiration. Research suggests that this compound's activity is membrane-associated, possibly through the inhibition of ATP production in both photosynthesis and respiration. This disruption of energy production leads to a loss of cell membrane integrity and the characteristic contact-type symptoms.

Visualizations

The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating these herbicides.

Diquat_Mechanism cluster_photosynthesis Photosystem I (PSI) cluster_ros Reactive Oxygen Species (ROS) Production Ferredoxin Ferredoxin Electron Ferredoxin->Electron Diquat_ion Diquat Dication [diquat]2+ Diquat_radical Diquat Radical [diquat]+• Diquat_ion->Diquat_radical Accepts electron Electron->Diquat_ion Diquat_radical->Diquat_ion Donates electron Oxygen Molecular Oxygen (O2) Diquat_radical->Oxygen ROS Reactive Oxygen Species (e.g., Superoxide) Oxygen->ROS Cell_Membrane Cell Membrane Destruction ROS->Cell_Membrane Damages Endothall_Mechanism cluster_cellular Plant Cell This compound This compound Photosynthesis Photosynthesis This compound->Photosynthesis Inhibits Respiration Respiration This compound->Respiration Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Lipid_Synthesis Lipid Synthesis This compound->Lipid_Synthesis Inhibits ATP_Production ATP Production Photosynthesis->ATP_Production Respiration->ATP_Production ATP_Production->Protein_Synthesis Powers ATP_Production->Lipid_Synthesis Powers Cell_Membrane Cell Membrane Integrity ATP_Production->Cell_Membrane Maintains Cellular_Damage Cellular Damage & Necrosis Cell_Membrane->Cellular_Damage Loss leads to Experimental_Workflow start Start: Hydrilla Culturing acclimation Acclimation Period start->acclimation treatment Herbicide Application (this compound, Diquat, or Combination) acclimation->treatment exposure Controlled Exposure Period treatment->exposure post_treatment Post-Treatment Observation exposure->post_treatment data_collection Data Collection (e.g., Biomass, Visual Rating) post_treatment->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determination analysis->end

References

Endothall vs. Other Aquatic Herbicides for Milfoil Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Endothall and other commonly used aquatic herbicides for the management of milfoil (Myriophyllum spp.), a genus of invasive aquatic plants. The information presented is supported by experimental data from scientific studies to aid in the evaluation and selection of appropriate weed management strategies.

Executive Summary

The effective management of invasive milfoil species is a critical aspect of aquatic ecosystem restoration and maintenance. Chemical control through the application of aquatic herbicides remains a primary strategy. This guide focuses on the comparative efficacy of this compound, a contact herbicide, against other prevalent herbicides: Diquat (a contact herbicide), Fluridone (a systemic herbicide), and the systemic auxin-mimic herbicides 2,4-D and Triclopyr. The guide synthesizes quantitative data on their performance in controlling Eurasian watermilfoil (Myriophyllum spicatum), provides an overview of experimental methodologies, and illustrates the herbicidal mechanisms of action through signaling pathway diagrams.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various mesocosm and field studies, offering a comparison of the effectiveness of different herbicides on Eurasian watermilfoil.

Table 1: Efficacy of Single Herbicide Applications on Eurasian Watermilfoil

HerbicideApplication RateExposure TimePercent ControlBiomass Reduction (%)Study Type
This compound1.0 mg ae L⁻¹24 hr>90% (by 2 weeks)-Mesocosm[1]
This compound1.0 mg ae L⁻¹24 hr70% (at 4 weeks)-Mesocosm[2]
This compound1.5 mg ae L⁻¹24 hr>60%-Mesocosm[3]
Diquat0.37 mg ai L⁻¹24 hr97-100%97-100%Mesocosm[4]
Fluridone5 µg ai L⁻¹45 days>80%>80%Growth Chamber[5]
Fluridone10 µg ai L⁻¹45 days>80%>80%Growth Chamber
2,4-D0.5 mg ae L⁻¹24 hr100% (at 3-4 weeks)-Mesocosm
2,4-D250 µg L⁻¹7 weeks-95%Greenhouse
Triclopyr0.5 mg ae L⁻¹24 hr97% (at 4 weeks)-Mesocosm
Triclopyr70-250 µg L⁻¹7 weeks88-100%88-100%Greenhouse

Note: "ae" refers to acid equivalent and "ai" refers to active ingredient. Efficacy can vary based on environmental conditions and milfoil biotype.

Table 2: Efficacy of Herbicide Combinations on Eurasian Watermilfoil

Herbicide CombinationApplication RatesExposure TimePercent ControlStudy Type
This compound + 2,4-D1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹12 hr50%Mesocosm
This compound + 2,4-D1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹24 hr100% (from 3 weeks)Mesocosm
This compound + Triclopyr1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹12 hr60%Mesocosm
This compound + Triclopyr1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹24 hr100% (from 3 weeks)Mesocosm

Experimental Protocols

The data presented in this guide are primarily derived from mesocosm and greenhouse studies. These controlled environments allow for the direct comparison of herbicide efficacy under standardized conditions.

Representative Mesocosm Experimental Protocol

A common methodology for assessing aquatic herbicide efficacy in a mesocosm setting is as follows:

  • Mesocosm Setup: Outdoor tanks (e.g., 1000-L polyethylene tanks) are established to simulate pond environments. The bottom of each tank is typically layered with a standardized sediment mixture and filled with water from a controlled source.

  • Plant Establishment: Apical fragments of Eurasian watermilfoil are planted in sediment-filled pots and allowed to establish within the mesocosms for a designated period before herbicide application.

  • Herbicide Application: The herbicides are applied to the water surface or injected subsurface to achieve the desired target concentrations. Control tanks receive no herbicide treatment.

  • Exposure and Monitoring: The plants are exposed to the herbicides for a specified duration. Water samples may be collected at various time points to monitor herbicide concentration. Plant health is visually assessed, and key water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored throughout the experiment.

  • Statistical Analysis: The collected data are statistically analyzed to determine the significance of the observed differences between herbicide treatments and the control.

G cluster_setup Mesocosm Setup cluster_planting Plant Establishment cluster_treatment Treatment Application cluster_monitoring Monitoring and Data Collection Tank_Setup Establish Outdoor Tanks Sediment_Water Add Sediment and Water Tank_Setup->Sediment_Water Planting Plant Milfoil Fragments Sediment_Water->Planting Acclimation Allow Plant Establishment Planting->Acclimation Herbicide_Application Apply Herbicides Acclimation->Herbicide_Application Water_Sampling Collect Water Samples Herbicide_Application->Water_Sampling Visual_Assessment Visually Assess Plant Health Herbicide_Application->Visual_Assessment Water_Quality Monitor Water Parameters Herbicide_Application->Water_Quality Control_Group Maintain Untreated Controls Biomass_Harvest Harvest and Weigh Biomass Visual_Assessment->Biomass_Harvest

A simplified workflow for a typical mesocosm experiment.

Mechanisms of Action and Signaling Pathways

The efficacy of an aquatic herbicide is determined by its specific mode of action at the cellular and molecular level. The following diagrams illustrate the signaling pathways for this compound and its alternatives.

This compound: Protein Phosphatase Inhibition

This compound's primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular signaling pathways. This inhibition disrupts cellular processes that are regulated by reversible protein phosphorylation, leading to a cascade of events that result in plant cell death.

G This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibits Protein_Phosphorylation Disrupted Protein Phosphorylation PP2A->Protein_Phosphorylation Leads to Cellular_Processes Disruption of Cellular Processes (e.g., cell cycle, metabolism) Protein_Phosphorylation->Cellular_Processes Cell_Death Cell Death Cellular_Processes->Cell_Death

This compound's mechanism of action via PP2A inhibition.
Diquat: Photosynthesis Disruption

Diquat is a fast-acting contact herbicide that disrupts photosynthesis. It accepts electrons from Photosystem I, generating reactive oxygen species (ROS) that cause rapid cell membrane damage and tissue necrosis.

G Diquat Diquat Photosystem_I Photosystem I Diquat->Photosystem_I Accepts electrons from Electron_Diversion Electron Diversion Photosystem_I->Electron_Diversion Leads to ROS_Production Reactive Oxygen Species (ROS) Production Electron_Diversion->ROS_Production Membrane_Damage Cell Membrane Damage ROS_Production->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Diquat's disruption of the photosynthetic pathway.
Fluridone: Carotenoid Biosynthesis Inhibition

Fluridone is a systemic herbicide that inhibits the phytoene desaturase (PDS) enzyme, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in "bleaching" of the plant tissue and eventual death.

G Fluridone Fluridone PDS Phytoene Desaturase (PDS) Enzyme Fluridone->PDS Inhibits Carotenoid_Biosynthesis Inhibition of Carotenoid Biosynthesis PDS->Carotenoid_Biosynthesis Leads to Chlorophyll_Degradation Chlorophyll Photodegradation Carotenoid_Biosynthesis->Chlorophyll_Degradation Plant_Bleaching Plant Bleaching Chlorophyll_Degradation->Plant_Bleaching Plant_Death Plant Death Plant_Bleaching->Plant_Death

Fluridone's inhibition of carotenoid biosynthesis.
2,4-D and Triclopyr: Synthetic Auxin Mimics

2,4-D and Triclopyr are systemic herbicides that mimic the plant hormone auxin. They bind to auxin receptors, leading to an overstimulation of auxin-regulated gene expression. This results in uncontrolled, disorganized cell growth and division, ultimately causing vascular tissue damage and plant death.

G Auxin_Herbicide 2,4-D / Triclopyr Auxin_Receptor Auxin Receptor Auxin_Herbicide->Auxin_Receptor Binds to Gene_Expression Overexpression of Auxin-Regulated Genes Auxin_Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Vascular_Damage Vascular Tissue Damage Uncontrolled_Growth->Vascular_Damage Plant_Death Plant Death Vascular_Damage->Plant_Death

Mechanism of action for auxin-mimic herbicides.

Conclusion

The selection of an appropriate herbicide for milfoil management depends on various factors, including the specific milfoil species, environmental conditions, water body characteristics, and management goals. This compound, as a fast-acting contact herbicide, can provide rapid control of milfoil. However, systemic herbicides like 2,4-D, Triclopyr, and Fluridone offer the potential for more complete plant kill, including the root system, which may lead to longer-term control. The data suggests that combination treatments, such as this compound with 2,4-D or Triclopyr, can enhance efficacy and provide both rapid and systemic control. Researchers and professionals should carefully consider the comparative data and mechanisms of action presented in this guide to make informed decisions for effective and environmentally responsible milfoil management.

References

A Comparative Guide to Modern Analytical Methods for Endothall Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and emerging analytical methodologies for the detection of Endothall, a widely used herbicide. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound detection is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. This section compares the performance of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and a more recent Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) method. The data presented below is a summary of performance parameters from various validation studies.

ParameterEPA Method 548.1 (GC-MS)EPA Method 548.1 (GC-FID)IC-MS/MS
Method Detection Limit (MDL) (µg/L) 1.79[1]0.7[1]0.56[2]
Limit of Quantitation (LOQ) (µg/L) 0.17 ppm (170 µg/L)Not explicitly found, but a study using a similar GC-ECD method reported an LOQ of 0.17 ppm (170 µg/L).[3]Not explicitly defined, but linearity was observed from 1 µg/L.[2]
Recovery (%) 95.2 - 98.682 - 101 (in various water matrices)97.8 (in DI water)
Precision (RSD %) <10<15 (in various water matrices)3.63
Derivatization Required YesYesNo
Analysis Time ~20 minutes (GC run)~20 minutes (GC run)~10 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of the experimental protocols for the compared methods.

EPA Method 548.1: GC-MS and GC-FID

This method is a widely accepted standard for the determination of this compound in drinking water.

  • Sample Preparation: A 100-mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger. The cartridge is conditioned with appropriate solvents prior to sample loading.

  • Elution: The trapped this compound is eluted from the cartridge using acidic methanol.

  • Derivatization: A small volume of methylene chloride is added as a co-solvent, and the dimethyl ester of this compound is formed by heating the sample. This derivatization step is necessary to make this compound volatile for GC analysis.

  • Extraction: After adding salted reagent water, the derivatized this compound is partitioned into methylene chloride.

  • Concentration: The extract volume is reduced using a nitrogen purge to a final volume of 1 mL.

  • Analysis: The concentrated extract is then analyzed by a gas chromatograph equipped with either a mass spectrometer (MS) or a flame ionization detector (FID).

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This newer method offers a more direct and faster approach for this compound analysis.

  • Sample Preparation: Water samples can be directly injected for analysis. For samples with high salt content, a simple dilution with deionized water may be necessary. Filtration is required for samples containing particulates.

  • Chromatographic Separation: this compound, being a dicarboxylic acid, is well-suited for separation by ion chromatography. An anion-exchange column is used to separate this compound from other interfering ions.

  • Detection: The separated this compound is detected using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode. This provides high sensitivity and selectivity. An internal standard, such as an isotope-labeled version of the analyte, is typically used to ensure accurate quantification.

Visualizing the Method and Mechanism

To further clarify the processes involved in this compound analysis and its biological effects, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (GC Methods Only) cluster_analysis Analysis cluster_data Data Processing Sample Water Sample SPE Solid Phase Extraction (GC Methods) Sample->SPE GC Path Dilution Dilution/Filtration (IC-MS/MS) Sample->Dilution IC-MS/MS Path Esterification Esterification to Dimethyl this compound SPE->Esterification IC_MSMS IC-MS/MS Dilution->IC_MSMS GC_MS GC-MS/FID Esterification->GC_MS Quantification Quantification GC_MS->Quantification IC_MSMS->Quantification

Experimental workflow for this compound detection.

signaling_pathway cluster_cellular_processes Affected Cellular Processes This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A inhibition PP1 Protein Phosphatase 1 (PP1) This compound->PP1 inhibition Protein_Phosphorylation Increased Protein Phosphorylation PP2A->Protein_Phosphorylation PP1->Protein_Phosphorylation Cell_Cycle Cell Cycle Arrest Protein_Phosphorylation->Cell_Cycle Microtubule Microtubule Disruption Protein_Phosphorylation->Microtubule Protein_Synth Inhibition of Protein Synthesis Protein_Phosphorylation->Protein_Synth

This compound's inhibitory signaling pathway.

Mechanism of Action of this compound

This compound's herbicidal activity stems from its ability to inhibit serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial for a multitude of cellular processes by dephosphorylating key proteins. By inhibiting PP1 and PP2A, this compound leads to a state of hyperphosphorylation of their target proteins. This disruption of the phosphorylation-dephosphorylation balance affects various signaling pathways, ultimately leading to:

  • Cell Cycle Arrest: Disruption of the normal progression of the cell cycle.

  • Microtubule Disruption: Interference with the formation and function of the microtubule cytoskeleton.

  • Inhibition of Protein and Lipid Synthesis: Downstream effects on essential biosynthetic pathways.

This multi-faceted disruption of cellular functions contributes to the potent herbicidal effects of this compound.

References

Unveiling the Specificity of Endothall Immunoassays: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for understanding the cross-reactivity of Endothall in commercially available immunoassays. This guide provides a detailed comparison of this compound immunoassay performance, offering crucial data for the accurate detection and quantification of this widely used herbicide.

This compound is a selective contact herbicide used for the control of terrestrial and aquatic weeds.[1][2] Its detection in environmental and biological samples is critical for monitoring its environmental fate and potential exposure. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive method for this purpose. However, the accuracy of these assays can be compromised by cross-reactivity, where the antibodies in the assay bind to compounds structurally similar to this compound, leading to potentially inaccurate results.[3]

This guide addresses this challenge by presenting available cross-reactivity data from manufacturers of this compound immunoassay kits, providing a framework for researchers to select the most appropriate assay for their specific needs and to accurately interpret their results.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody also binds to other, non-target molecules that share structural similarities with the intended analyte. This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting compound required to produce the same signal as a given concentration of the target analyte.

dot

Immunoassay_Cross_Reactivity Target_Analyte This compound Antibody1 Specific Antibody Target_Analyte->Antibody1 High Affinity Binding Signal1 Accurate Signal Antibody1->Signal1 Cross_Reactant Structurally Similar Compound Antibody2 Specific Antibody Cross_Reactant->Antibody2 Lower Affinity Binding Signal2 False Positive/ Inaccurate Signal Antibody2->Signal2 ELISA_Workflow Start Start Sample_Prep Sample Preparation (e.g., filtration, dilution) Start->Sample_Prep Add_Sample Add Sample/Standard to Antibody-Coated Plate Sample_Prep->Add_Sample Add_Conjugate Add this compound-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate Calculate this compound Concentration Read_Absorbance->Calculate End End Calculate->End

References

Unraveling Species-Specific Responses to Endothall Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicological effects of chemical compounds across different species is paramount. This guide provides a comprehensive comparison of species-specific responses to Endothall, an organic compound widely used as an aquatic herbicide and algaecide. By presenting quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action, this document serves as a critical resource for assessing the environmental impact and potential therapeutic applications of this compound and its derivatives.

This compound's biological activity is primarily attributed to its acid form, which is generated from the dissociation of its salt formulations, most commonly the dipotassium salt and the N,N-dimethylalkylamine salt.[1] The toxicological profile of this compound is highly dependent on its formulation, with the N,N-dimethylalkylamine salt exhibiting significantly greater toxicity to aquatic organisms than the dipotassium salt.[1][2][3] This guide will delve into the varying sensitivities of different species to these formulations, providing a foundation for informed research and risk assessment.

Comparative Toxicity of this compound Formulations

The acute toxicity of this compound, typically measured as the median lethal concentration (LC50) or median effective concentration (EC50), varies considerably among aquatic species. The following tables summarize the available quantitative data for different this compound formulations, offering a clear comparison of their impact on fish and aquatic invertebrates.

This compound Dipotassium Salt Toxicity Data
SpeciesCommon Name96-hr LC50/EC50 (ppm)Toxicity ClassificationReference
Oncorhynchus mykissRainbow Trout230 - 450Slightly to practically non-toxic[4]
Lepomis macrochirusBluegill343 - 450Slightly to practically non-toxic
Pimephales promelasFathead Minnow320 - 610Slightly to practically non-toxic
Ictalurus punctatusChannel Catfish>150Practically non-toxic
Daphnia magnaWater Flea--
Gammarus sp.Scud313Slightly toxic

Note: Toxicity classifications are based on the U.S. Environmental Protection Agency's aquatic toxicity categories.

This compound N,N-dimethylalkylamine Salt Toxicity Data
SpeciesCommon Name96-hr LC50/EC50 (ppm)Toxicity ClassificationReference
Freshwater Fish->0.3Highly to very highly toxic
Freshwater Invertebrates->0.3Highly to very highly toxic
Lepomis macrochirusBluegill2.0Moderately toxic
Cyprinodon variegatusSheepshead Minnow2.0Moderately toxic
Mysidopsis bahiaMysid Shrimp0.19Very highly toxic
Daphnia magnaWater Flea0.19Very highly toxic

Note: The N,N-dimethylalkylamine salt form of this compound is 2 to 3 orders of magnitude more toxic to aquatic organisms than other forms of this compound on both an acute and chronic basis.

Experimental Protocols

The data presented in this guide are derived from standardized aquatic toxicology tests. A generalized experimental workflow for determining the acute toxicity of this compound is outlined below.

Standard Acute Aquatic Toxicity Test Protocol
  • Test Organism Acclimation: Selected species are acclimated to laboratory conditions (temperature, water quality) for a specified period before testing.

  • Test Solution Preparation: A series of this compound concentrations are prepared by diluting a stock solution with control water. The concentrations are analytically verified.

  • Exposure: Test organisms are randomly assigned to different this compound concentrations and a control group. A typical test duration is 96 hours for fish and 48 hours for invertebrates.

  • Observation: Mortality and other sublethal effects are observed and recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 or EC50 values and their 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis acclimation Test Organism Acclimation solution_prep Test Solution Preparation exposure Exposure of Organisms to Test Solutions acclimation->exposure observation Observation of Mortality/Effects exposure->observation analysis Statistical Analysis (LC50/EC50 Calculation) observation->analysis

Figure 1. Generalized workflow for an acute aquatic toxicity test.

Mechanism of Action: A Look at the Signaling Pathway

This compound exerts its herbicidal and toxic effects by inhibiting serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial for a wide range of cellular processes. By inhibiting their function, this compound disrupts cellular signaling cascades, leading to a variety of downstream effects.

The primary mode of action involves the disruption of protein and lipid biosynthesis and the integrity of cell membranes. In plants, this leads to a cessation of growth and eventual cell death. In animals, high concentrations can lead to severe irritation and damage to the gastrointestinal tract.

G cluster_cellular Cellular Environment cluster_downstream Downstream Effects This compound This compound pp1 Protein Phosphatase 1 (PP1) This compound->pp1 Inhibition pp2a Protein Phosphatase 2A (PP2A) This compound->pp2a Inhibition protein_synth Disrupted Protein Biosynthesis pp1->protein_synth Leads to lipid_synth Disrupted Lipid Biosynthesis pp1->lipid_synth Leads to membrane_integrity Loss of Cell Membrane Integrity pp1->membrane_integrity Leads to pp2a->protein_synth Leads to pp2a->lipid_synth Leads to pp2a->membrane_integrity Leads to

Figure 2. Signaling pathway of this compound's mode of action.

Conclusion

The species-specific toxicity of this compound is a critical consideration for its application and regulation. The N,N-dimethylalkylamine salt formulation demonstrates a significantly higher toxicity profile across a range of aquatic organisms compared to the dipotassium salt. The underlying mechanism of action, through the inhibition of key protein phosphatases, disrupts fundamental cellular processes, leading to the observed toxic effects. This guide provides a foundational understanding for researchers to build upon, encouraging further investigation into the specific molecular interactions and downstream consequences of this compound exposure in diverse biological systems. This knowledge is essential for developing more selective and environmentally benign chemical interventions and for a more accurate assessment of ecological risk.

References

A Comparative Analysis of the Long-Term Ecological Effects of Endothall and Alternative Aquatic Weed Control Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental Impacts of Aquatic Herbicides and Non-Chemical Controls

The management of invasive aquatic weeds is a critical component of maintaining the ecological health and functional use of water bodies. For decades, the herbicide Endothall has been a tool in this endeavor. This guide provides a comprehensive comparison of the long-term ecological effects of this compound with other prevalent chemical and non-chemical aquatic weed control methods. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to assess and select appropriate and environmentally conscious weed management strategies.

This compound: A Profile of a Contact Herbicide

This compound is a contact herbicide that has been in use for an extended period to manage a variety of submerged aquatic plants. Its primary mode of action involves the inhibition of protein phosphatase 2A, leading to rapid cell death in susceptible plants. It is available in two main formulations: a dipotassium salt and a mono (N,N-dimethylalkylamine) salt.

Long-Term Ecological Effects of this compound

The long-term ecological impact of this compound is largely influenced by its relatively short persistence in the aquatic environment. Studies have shown that this compound typically degrades completely within 30 to 60 days through microbial action.[1] It does not tend to adsorb to sediments or bioaccumulate in aquatic organisms to a significant degree.[2]

The toxicity of this compound to non-target organisms is formulation-dependent. The monoamine salt formulation is notably more toxic to fish than the dipotassium salt.[1][2] Therefore, the dipotassium salt is generally recommended for use in areas where fisheries are a significant resource. Long-term studies on the effects of the dipotassium salt on fish populations, such as a three-year study on bluegills, have shown no significant adverse effects on reproduction or the survival of young fish at recommended application rates.[3]

Comparative Analysis of Aquatic Weed Control Alternatives

The selection of an aquatic weed control method requires careful consideration of its long-term ecological footprint. The following sections compare this compound with two other widely used herbicides, Diquat and Fluridone, as well as with non-chemical alternatives.

Chemical Alternatives: Diquat and Fluridone

Diquat is a non-selective contact herbicide that acts quickly to damage plant cells. A significant long-term ecological concern with Diquat is its strong affinity for sediment particles, where it can persist indefinitely and accumulate with repeated applications. While its bioconcentration in fish is low, it can be toxic to certain aquatic invertebrates.

Fluridone is a systemic herbicide that provides longer-term control by inhibiting carotenoid synthesis in plants. It generally has low toxicity to fish and aquatic invertebrates at recommended application rates and does not bioaccumulate significantly. However, Fluridone can have a broader impact on non-target native plant species and its persistence in the water column can be longer than that of this compound, with a half-life that can extend from 20 to over 50 days in some conditions.

FeatureThis compound (Dipotassium Salt)DiquatFluridone
Persistence in Water Short (Half-life ~4-10 days, complete degradation in 30-60 days)Short to Moderate (Detectable for <1 to 35 days)Moderate to Long (Half-life ~20-50+ days)
Sediment Interaction Does not readily adsorbBinds strongly and persists indefinitelyAdsorbs to sediment, slow degradation
Bioaccumulation Low potentialLow potential in fishLow potential, depurates from fish tissue
Toxicity to Fish Low at recommended ratesVaries by species, some sensitiveLow at recommended rates
Toxicity to Invertebrates Low at recommended ratesCan be toxic to some speciesLow at recommended rates
Impact on Non-target Plants Can affect non-target plantsNon-selective, can harm non-target plantsCan impact non-target native plants
Non-Chemical Alternatives: Mechanical Harvesting and Biological Control

Mechanical Harvesting involves the physical removal of aquatic weeds. This method offers immediate, targeted control and has the added benefit of removing nutrients contained within the plant biomass from the water body. However, the long-term ecological effects can include the disruption of habitat structure, non-selective removal of both native and invasive plants, and the potential to increase plant fragmentation, which may inadvertently promote the spread of certain weed species. Regular and repeated harvesting is often necessary to maintain control.

Biological Control utilizes natural enemies, such as insects or pathogens, to suppress the growth of a target weed species. This approach can offer long-term, selective, and self-sustaining control with minimal direct impact on non-target organisms. However, the development of a successful biological control program is a slow and complex process that requires extensive research to ensure the agent's host specificity and effectiveness. The success of biological control can also be variable and is influenced by environmental factors.

FeatureMechanical HarvestingBiological Control
Selectivity Non-selectiveGenerally highly selective to the target weed
Immediacy of Control ImmediateSlow, long-term process
Nutrient Removal Removes nutrients within plant biomassNo direct removal of existing nutrients
Habitat Impact Can disrupt habitat structureMinimal direct habitat disruption
Long-Term Effectiveness Requires repeated applicationCan be self-sustaining
Non-Target Organism Impact Can remove non-target organisms (by-catch)Minimal direct impact on non-target organisms
Cost High operational costsHigh initial research and development costs

Experimental Protocols

For researchers seeking to conduct similar long-term ecological assessments, the following generalized experimental protocols are provided, based on established methodologies and guidelines such as those from the OECD.

Protocol 1: Assessing the Long-Term Effects of Aquatic Herbicides on Fish Populations

Objective: To evaluate the long-term impact of an aquatic herbicide on the growth, reproduction, and survival of a target fish species.

Methodology:

  • Site Selection: Select two or more comparable ponds or enclosed lake sections. One will serve as the control, while the other(s) will be treated with the herbicide.

  • Pre-Treatment Assessment: For at least one year prior to treatment, conduct regular monitoring of the fish populations in all selected sites. This should include:

    • Population estimates using mark-recapture techniques.

    • Assessment of age and growth by analyzing scales or otoliths.

    • Evaluation of reproductive condition (fecundity, gonadosomatic index) through dissection of a subsample of fish.

    • Collection of water and sediment samples for baseline chemical analysis.

  • Herbicide Application: Apply the herbicide to the treatment pond(s) according to the manufacturer's label instructions for the target weed species.

  • Post-Treatment Monitoring: Continue the monitoring program established in the pre-treatment phase for a minimum of three years post-application.

    • Monitor herbicide concentration in the water and sediment at regular intervals until it is no longer detectable.

    • Continue to assess fish population dynamics, growth, and reproduction as described in the pre-treatment phase.

  • Data Analysis: Compare the data from the treated and control ponds using appropriate statistical methods (e.g., ANOVA, t-tests) to determine any significant long-term effects of the herbicide application.

Protocol 2: Evaluating the Impact of Mechanical Harvesting on Aquatic Plant and Macroinvertebrate Communities

Objective: To assess the long-term effects of mechanical harvesting on the species composition, abundance, and diversity of aquatic plants and macroinvertebrates.

Methodology:

  • Site Selection: Designate treatment and control plots within a lake or water body with a significant population of the target weed.

  • Pre-Harvest Survey: Conduct a comprehensive survey of the aquatic plant and macroinvertebrate communities in both control and treatment plots.

    • For plants, use transects and quadrats to determine species composition, frequency of occurrence, and biomass.

    • For macroinvertebrates, collect sediment and plant-associated samples using standardized methods (e.g., Ekman dredge, D-frame nets) and identify organisms to the lowest practical taxonomic level.

  • Mechanical Harvesting: Conduct harvesting in the treatment plots using a commercial aquatic weed harvester. Record the timing, frequency, and intensity of harvesting.

  • Post-Harvest Monitoring: Repeat the plant and macroinvertebrate surveys at regular intervals (e.g., seasonally) for at least two to three years following the initial harvest.

  • Data Analysis: Analyze changes in species richness, diversity indices (e.g., Shannon-Wiener), and community composition over time in both treatment and control plots to determine the long-term ecological impact of the harvesting.

Visualizing Ecological Relationships and Workflows

To further aid in the understanding of the complex interactions and decision-making processes involved in aquatic weed management, the following diagrams are provided.

cluster_0 Ecological Impact of this compound Application This compound Application This compound Application Short-term Water Concentration Short-term Water Concentration This compound Application->Short-term Water Concentration Microbial Degradation Microbial Degradation Short-term Water Concentration->Microbial Degradation Low Bioaccumulation Low Bioaccumulation Short-term Water Concentration->Low Bioaccumulation Impact on Target Weeds Impact on Target Weeds Short-term Water Concentration->Impact on Target Weeds Potential Impact on Non-Target Plants Potential Impact on Non-Target Plants Short-term Water Concentration->Potential Impact on Non-Target Plants Formulation-Dependent Fish Toxicity Formulation-Dependent Fish Toxicity Short-term Water Concentration->Formulation-Dependent Fish Toxicity Minimal Long-term Sediment Residue Minimal Long-term Sediment Residue Microbial Degradation->Minimal Long-term Sediment Residue

Ecological Fate and Effects of this compound.

Start Start Identify Weed Problem Identify Weed Problem Start->Identify Weed Problem Assess Ecological Sensitivity Assess Ecological Sensitivity Identify Weed Problem->Assess Ecological Sensitivity Consider Control Objectives Consider Control Objectives Assess Ecological Sensitivity->Consider Control Objectives Evaluate Control Options Evaluate Control Options Consider Control Objectives->Evaluate Control Options Chemical Control Chemical Control Evaluate Control Options->Chemical Control Rapid, widespread control needed? Mechanical Control Mechanical Control Evaluate Control Options->Mechanical Control Immediate, localized control? Biological Control Biological Control Evaluate Control Options->Biological Control Long-term, selective control desired? Select and Implement Method Select and Implement Method Chemical Control->Select and Implement Method Mechanical Control->Select and Implement Method Biological Control->Select and Implement Method Monitor Long-Term Effects Monitor Long-Term Effects Select and Implement Method->Monitor Long-Term Effects End End Monitor Long-Term Effects->End

Workflow for Selecting an Aquatic Weed Control Strategy.

cluster_1 Comparative Long-Term Ecological Impacts cluster_this compound This compound cluster_diquat Diquat cluster_fluridone Fluridone cluster_mechanical Mechanical cluster_biological Biological E_Persistence Short-term Persistence E_Sediment Low Sediment Binding E_Nontarget Formulation-dependent Non-target Toxicity D_Persistence Persistent in Sediment D_Sediment Strong Sediment Binding D_Nontarget Non-selective, Invertebrate Toxicity F_Persistence Longer Water Persistence F_Sediment Moderate Sediment Binding F_Nontarget Impact on Native Plants M_Habitat Habitat Disruption M_Selectivity Non-selective M_Fragmentation Increases Fragmentation B_Selectivity Highly Selective B_Timeline Slow Acting B_Success Variable Success

Comparison of Long-Term Ecological Impact Factors.

References

Endothall's mode of action compared to other phosphatase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of phosphatase inhibitors is critical for advancing cellular research and therapeutic development. This guide provides a detailed comparison of Endothall's mode of action with other prominent phosphatase inhibitors, supported by experimental data and detailed protocols.

This compound, a dicarboxylic acid derivative, is a well-established serine/threonine phosphatase inhibitor. Its primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This inhibitory action disrupts the delicate balance of protein phosphorylation, a fundamental cellular regulatory mechanism, thereby impacting a multitude of signaling pathways. This guide will delve into the specifics of this compound's inhibitory profile and compare it with other widely used phosphatase inhibitors.

Quantitative Comparison of Phosphatase Inhibitors

The efficacy and selectivity of phosphatase inhibitors are paramount in experimental design. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common inhibitors against key serine/threonine phosphatases.

InhibitorTarget Phosphatase(s)IC50 ValueReference(s)
This compound PP2A90 nM
PP15 µM
Okadaic Acid PP2A0.1 - 1 nM
PP110 - 500 nM
PP4~0.1 nM
PP5>1 µM
Calyculin A PP10.5 - 2 nM
PP2A0.5 - 1 nM
Cantharidin PP2A0.1 µM
PP11.8 µM
Fostriecin PP2A1.6 nM
PP43.0 nM
PP1>100 µM
PP537 µM
Tautomycin PP10.16 nM
PP2A1.2 nM
Microcystin-LR PP1~0.1 nM
PP2A~0.04 nM
Nodularin PP1~0.2 nM
PP2A~0.03 nM

Experimental Protocols

Reproducible and rigorous experimental design is the bedrock of scientific advancement. Below are detailed protocols for key assays used to characterize the effects of phosphatase inhibitors.

Phosphatase Activity Assay (Using p-Nitrophenyl Phosphate - pNPP)

This colorimetric assay is a common method to measure the activity of phosphatases. The enzyme dephosphorylates the pNPP substrate, resulting in the production of p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Purified phosphatase enzyme (e.g., PP1 or PP2A)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2 for PP1; 50 mM Tris-HCl, pH 7.4 for PP2A)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 50 mM in assay buffer)

  • Test inhibitors (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the phosphatase inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of the purified phosphatase enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Initiate the reaction by adding the pNPP substrate solution to all wells.

  • Incubate the plate at the optimal temperature for a set period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique allows for the detection and quantification of changes in the phosphorylation state of specific proteins within a signaling pathway in response to phosphatase inhibitor treatment.

Materials:

  • Cell culture reagents

  • Phosphatase inhibitors (e.g., this compound, Okadaic acid)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the phosphatase inhibitor at the desired concentration and for the specified time. Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities to determine the change in protein phosphorylation.

Visualizing the Impact: Signaling Pathways and Workflows

To illustrate the effects of phosphatase inhibitors on cellular signaling, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Signaling cluster_1 Akt Signaling Cascade cluster_2 Phosphatase Regulation Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PDK1 PDK1 PI3K->PDK1 Akt (unphosphorylated) Akt (unphosphorylated) PDK1->Akt (unphosphorylated) phosphorylates Akt (phosphorylated) Akt (phosphorylated) Akt (unphosphorylated)->Akt (phosphorylated) Akt (phosphorylated)->Akt (unphosphorylated) dephosphorylates Downstream Targets Downstream Targets Akt (phosphorylated)->Downstream Targets activates PP2A PP2A PP2A->Akt (phosphorylated) dephosphorylates This compound This compound This compound->PP2A inhibits

Caption: this compound inhibits PP2A, leading to sustained Akt phosphorylation.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Replicating Field Efficacy of Endothall in Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Endothall's efficacy in controlling aquatic weeds, contrasting field observations with controlled laboratory experiments. The data presented aims to facilitate the replication of field results in a laboratory environment for research and development purposes.

Comparative Efficacy of this compound: Field vs. Laboratory

The following tables summarize the efficacy of this compound against two common aquatic weeds, Hydrilla (Hydrilla verticillata) and Eurasian Watermilfoil (Myriophyllum spicatum), under both field and laboratory conditions. These tables highlight the differences in required concentrations and exposure times to achieve significant plant control.

Table 1: Efficacy of this compound against Hydrilla (Hydrilla verticillata)

SettingThis compound Concentration (mg a.e./L)¹Exposure TimePercent ControlReference
Laboratory2.048 hours>85%[1]
Laboratory3.0, 4.0, 5.024 hours>85%[1]
Field Demonstration3.0 (Aquathol K)-85% (3 WAT)², 63% (8 WAT), 82% (12 WAT)[2]
Field Demonstration1.0 (Aquathol K) + 0.2 (Hydrothol 191)-88% (3 WAT), 91% (8 WAT), 94% (12 WAT)
Field Demonstration1.0 (Aquathol K) + 0.5 (Copper)-96% (3 WAT), 94% (8 WAT), 99% (12 WAT)[2]

¹mg a.e./L: milligrams of acid equivalent per liter. ²WAT: Weeks After Treatment.

Table 2: Efficacy of this compound against Eurasian Watermilfoil (Myriophyllum spicatum)

SettingThis compound Concentration (mg a.e./L)¹Exposure TimePercent Biomass ReductionReference
Laboratory0.548 hours>85%[1]
Laboratory1.036 hours>85%
Laboratory3.018 hours>85%
Laboratory5.012 hours>85%
Field1.5 (Aquathol® K)10 weeks post-treatmentSignificant decrease in biomass and frequency

¹mg a.e./L: milligrams of acid equivalent per liter.

Experimental Protocols

Replicating field results in the laboratory requires standardized protocols that control for environmental variables. Below are key experimental methodologies for conducting aquatic herbicide bioassays.

Plant Culture and Acclimation
  • Species Selection: Utilize target aquatic plant species such as Hydrilla verticillata or Myriophyllum spicatum.

  • Propagation: Culture plants from healthy, genetically uniform stock to ensure consistent responses. Apical shoots of a standardized length (e.g., 10-15 cm) are commonly used.

  • Acclimation: Grow plants in a controlled environment (e.g., growth chamber or greenhouse) for a period of 2-4 weeks before herbicide exposure. This allows plants to acclimate to laboratory conditions and ensures they are actively growing at the time of treatment. Culture systems can range from sediment-filled pots in aquaria to hydroponic setups.

Herbicide Treatment
  • Test Solutions: Prepare stock solutions of this compound from a technical-grade or commercial formulation. A series of dilutions should be made to achieve the desired test concentrations.

  • Exposure System: Conduct static or static-renewal bioassays in glass or polyethylene containers (e.g., aquaria, beakers). The volume of the test solution should be sufficient to fully submerge the plant material and remain relatively constant throughout the exposure period.

  • Application: Introduce the herbicide to the test system to achieve a uniform concentration. For static-renewal tests, a portion of the test solution is replaced with freshly prepared solution at specified intervals (e.g., every 24 or 48 hours).

  • Control Group: Maintain an untreated control group under identical conditions to serve as a baseline for normal plant growth and to ensure that any observed effects are due to the herbicide.

Environmental Conditions
  • Temperature: Maintain a constant and optimal temperature for the growth of the target species (e.g., 20-25°C).

  • Light: Provide a consistent photoperiod (e.g., 14:10 hour light:dark cycle) and light intensity suitable for the test species.

  • Water Quality: Use standardized, reconstituted water or filtered natural water with known and consistent chemical properties (e.g., pH, hardness, alkalinity).

Data Collection and Analysis
  • Efficacy Metrics: Assess herbicide efficacy through various endpoints, including:

    • Biomass: Measure the fresh and/or dry weight of the plant material at the end of the experiment. Efficacy is often expressed as a percentage reduction in biomass compared to the untreated control.

    • Visual Injury Ratings: Score plants based on a visual scale for symptoms such as chlorosis, necrosis, and tissue disintegration.

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence or oxygen evolution to assess the impact on photosynthesis.

  • Statistical Analysis: Employ appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatment groups and to calculate endpoints such as the effective concentration (EC50) or lethal concentration (LC50).

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the process of replicating field results and the mechanism of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_field Field Observation cluster_lab Laboratory Replication cluster_analysis Data Analysis and Comparison field_obs Observation of this compound Efficacy in Natural Aquatic Environment field_data Collection of Field Data (e.g., concentration, plant response) field_obs->field_data comparison Comparative Analysis of Field and Laboratory Data field_data->comparison protocol Development of Standardized Laboratory Bioassay Protocol acclimation Plant Culture and Acclimation protocol->acclimation exposure Controlled Herbicide Exposure acclimation->exposure data_collection Collection of Laboratory Data (e.g., biomass, visual injury) exposure->data_collection data_collection->comparison conclusion Validation of Laboratory Model and Refinement of Protocols comparison->conclusion

Experimental workflow for replicating field results in the lab.

This compound's primary mode of action is the inhibition of protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This disruption of a key cellular regulatory mechanism leads to a cascade of effects, ultimately resulting in cell cycle arrest and plant death.

Endothall_Signaling_Pathway cluster_cell Plant Cell cluster_cycle Cell Cycle Regulation This compound This compound pp2a Protein Phosphatase 2A (PP2A) This compound->pp2a inhibition pp1 Protein Phosphatase 1 (PP1) This compound->pp1 inhibition g1_s G1/S Transition pp2a->g1_s regulates dna_synthesis DNA Synthesis pp2a->dna_synthesis regulates mitosis Mitosis pp2a->mitosis regulates cell_cycle_arrest Cell Cycle Arrest g1_s->cell_cycle_arrest dna_synthesis->cell_cycle_arrest mitosis->cell_cycle_arrest plant_death Plant Death cell_cycle_arrest->plant_death

References

A Comparative Analysis of Endothall Formulations on Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the toxicological profiles of Dipotassium and Mono(N,N-dimethylalkylamine) salt formulations of Endothall, providing key experimental data and standardized testing protocols for researchers and drug development professionals.

This compound, a widely used aquatic herbicide, is available in different salt formulations, primarily the dipotassium salt and the mono(N,N-dimethylalkylamine) salt. These formulations, while both effective as herbicides, exhibit markedly different toxicological effects on non-target aquatic invertebrates. This guide provides a comparative overview of their acute toxicity, supported by experimental data, and outlines a detailed protocol for conducting aquatic invertebrate toxicity studies.

Quantitative Toxicity Data

The acute toxicity of the two primary this compound formulations to aquatic invertebrates is summarized in the table below. The data clearly indicates that the mono(N,N-dimethylalkylamine) salt formulation is substantially more toxic to aquatic invertebrates than the dipotassium salt formulation, with LC50 values that are several orders of magnitude lower.

FormulationTest OrganismExposure DurationLC50 / EC50Reference
Dipotassium Salt Scud (Gammarus sp.)96 hours313 mg/L[1]
Mono(N,N-dimethylalkylamine) Salt Water Flea (Daphnia magna)48 hours0.36 mg/L[2]
Mono(N,N-dimethylalkylamine) Salt Water Flea (Ceriodaphnia dubia)48 hours0.49 mg/L[2]
Mono(N,N-dimethylalkylamine) Salt Mysid Shrimp (Mysidopsis bahia)96 hours0.19 - 2.0 mg/L[1]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization).

Experimental Protocols

The following is a detailed methodology for a standardized acute toxicity test using the freshwater crustacean Daphnia magna, based on internationally recognized guidelines such as OECD Guideline 202 and EPA OPPTS 850.1010.

Objective

To determine the 48-hour median effective concentration (EC50) of different this compound formulations that causes immobilization in Daphnia magna.

Materials and Equipment
  • Test Organisms: Neonates of Daphnia magna (less than 24 hours old) from a healthy, laboratory-maintained culture.

  • Test Substance: Technical grade this compound dipotassium salt and mono(N,N-dimethylalkylamine) salt.

  • Dilution Water: Reconstituted hard water, aerated to ensure dissolved oxygen is near saturation.

  • Glassware: Borosilicate glass beakers (100 mL), volumetric flasks, and pipettes.

  • Environmental Chamber: Capable of maintaining a constant temperature of 20 ± 1°C and a controlled photoperiod (e.g., 16 hours light, 8 hours dark).

  • Water Quality Meters: For measuring pH, dissolved oxygen, and temperature.

Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of each this compound formulation in the dilution water.

    • From the stock solutions, prepare a geometric series of at least five test concentrations and a control (dilution water only).

  • Test Setup:

    • Add 80 mL of each test concentration and the control to appropriately labeled 100 mL glass beakers.

    • Randomly assign the test beakers to positions within the environmental chamber.

    • Allow the test solutions to equilibrate to the test temperature (20 ± 1°C).

  • Introduction of Test Organisms:

    • Carefully transfer 10 Daphnia magna neonates into each test beaker.

    • The test begins upon the introduction of the daphnids.

  • Incubation and Observation:

    • Incubate the test beakers for 48 hours under the specified temperature and photoperiod conditions.

    • Do not feed the organisms during the test.

    • Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the cessation of all visible movement, even after gentle agitation of the test beaker.

  • Data Collection and Analysis:

    • Record the number of immobilized daphnids in each beaker at each observation point.

    • Measure and record the pH, dissolved oxygen, and temperature of the test solutions at the beginning and end of the test.

    • Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Visualizations

Signaling Pathway

The primary mode of action for this compound involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular signaling pathways. This inhibition disrupts cellular processes, leading to cell death.

Endothall_Signaling_Pathway This compound This compound PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Substrate_P Phosphorylated Substrate Proteins Cell_Death Cell Death Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Cellular_Processes Normal Cellular Processes Substrate->Cellular_Processes

Caption: Mechanism of this compound toxicity.

Experimental Workflow

The workflow for conducting an acute aquatic invertebrate toxicity test with this compound formulations is a systematic process designed to ensure the reliability and reproducibility of the results.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Culture Maintain Daphnia magna Culture Prepare_Solutions Prepare Test Solutions (this compound Formulations & Control) Setup_Test Set up Test Beakers Prepare_Solutions->Setup_Test Introduce_Organisms Introduce Neonates (<24h old) Setup_Test->Introduce_Organisms Incubate Incubate for 48 hours (20°C, 16:8 light:dark) Introduce_Organisms->Incubate Observe Observe Immobilization (24h & 48h) Incubate->Observe Measure_WQ Measure Water Quality Parameters Incubate->Measure_WQ Calculate_EC50 Calculate 48h EC50 Observe->Calculate_EC50 Measure_WQ->Calculate_EC50

Caption: Aquatic invertebrate toxicity test workflow.

References

Safety Operating Guide

Proper Disposal of Endothall: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Endothall, a widely used herbicide and research chemical.

This compound is a toxic substance that requires careful handling and disposal to prevent harm to personnel and the environment.[1][2] Adherence to the following protocols is critical for maintaining a safe laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[1] In cases of insufficient ventilation or potential for aerosol formation, a NIOSH-approved respirator is recommended.[3][4] Always handle this compound in a well-ventilated area.

In the event of a spill, do not wash it away with water. Instead, cover the spill with an inert absorbent material such as sawdust, vermiculite, or kitty litter. The absorbed material should then be swept into a suitable, labeled container for disposal.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste.

1. Unused or Excess this compound:

The most recommended method for disposing of unwanted this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This ensures the complete and safe destruction of the chemical.

For small, excess amounts of diluted this compound solution, the best practice is to use it for its intended purpose according to the product label, ensuring not to exceed the recommended application rate. If this is not feasible, consult your institution's hazardous waste program.

2. Empty this compound Containers:

Empty containers may retain hazardous residues and should never be reused for any other purpose. To prepare them for disposal, follow these steps:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water).

  • Dispose of Rinsate: The rinse water should be collected and disposed of as hazardous waste or used as part of a diluted application mixture, following all label directions. Do not pour the rinsate down the drain.

  • Render Unusable: After rinsing, puncture the container to prevent reuse.

  • Final Disposal: The rinsed and punctured container can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.

3. Contaminated Materials:

Any materials contaminated with this compound, such as absorbent from spills, used PPE, or other lab supplies, should be collected in a sealed and properly labeled hazardous waste container. This waste must be disposed of through your institution's hazardous waste management program.

Regulatory Considerations

It is crucial to consult your local, state, and federal regulations regarding hazardous waste disposal. These regulations can be more stringent than federal guidelines. Contact your institution's Environmental Health and Safety (EHS) department or your local hazardous waste authority for specific guidance.

Quantitative Data Summary

ParameterValueSource
Half-life in soil (aerobic)4 to 9 days
Half-life in water (aerobic)Approximately 1 week or less
Bioconcentration Factor (BCF) in fish< 1
Drinking Water Standard (MCL)0.1 ppm

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Endothall_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Excess this compound waste_type->unused_product  Product empty_container Empty Container waste_type->empty_container Container   contaminated_materials Contaminated Materials (PPE, Spill Cleanup) waste_type->contaminated_materials  Materials small_quantity Small Quantity of Diluted Solution? unused_product->small_quantity triple_rinse Triple Rinse Container empty_container->triple_rinse hazardous_waste_3 Dispose as Hazardous Waste contaminated_materials->hazardous_waste_3 use_as_directed Use According to Label Instructions small_quantity->use_as_directed Yes hazardous_waste_1 Dispose as Hazardous Waste small_quantity->hazardous_waste_1 No contact_ehs Contact EHS/ Hazardous Waste Authority use_as_directed->contact_ehs hazardous_waste_1->contact_ehs puncture_container Puncture Container triple_rinse->puncture_container collect_rinsate Collect Rinsate triple_rinse->collect_rinsate recycle_landfill Recycle or Dispose in Sanitary Landfill puncture_container->recycle_landfill recycle_landfill->contact_ehs hazardous_waste_2 Dispose as Hazardous Waste collect_rinsate->hazardous_waste_2 hazardous_waste_2->contact_ehs hazardous_waste_3->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.